4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine
Description
Properties
IUPAC Name |
4-bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-7-5(8)2-9-3-6(7)11-10-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAJKJUGGXUVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CN=CC2=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261555 | |
| Record name | 4-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-30-8 | |
| Record name | 4-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Foreword: A Roadmap for Characterization
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the physicochemical properties of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine. The pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its structural similarity to purines, which allows for interaction with a variety of biological targets.[1] While extensive data on this specific substituted isomer is not yet prevalent in public literature, this guide provides a robust framework for its synthesis, purification, and in-depth physicochemical characterization. The methodologies and expected outcomes are based on established principles and data from closely related analogues, ensuring a scientifically grounded approach to your research.
Molecular Overview and Significance
This compound belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds.[2] The fusion of a pyrazole and a pyridine ring creates a scaffold that is of great interest in drug discovery due to its ability to mimic purine bases and interact with various enzymes and receptors. The substituents on this core—a bromine atom at the 4-position and a methyl group at the 3-position—are expected to significantly influence its physicochemical properties and biological activity. The bromine atom can act as a handle for further synthetic modifications, such as cross-coupling reactions, and can also participate in halogen bonding. The methyl group can impact steric interactions and lipophilicity.
Key Structural Features:
| Feature | Description |
| Core Scaffold | 1H-pyrazolo[3,4-c]pyridine |
| Substituent 1 | Bromine at C4 |
| Substituent 2 | Methyl at C3 |
| Molecular Formula | C7H6BrN3 |
| Molecular Weight | 212.05 g/mol [3] |
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// Pyrazole ring n1 [pos="0,1.5", label="N1-H"]; n2 [pos="-1.2,0.8", label="N2"]; c3 [pos="-1.2,-0.5", label="C3"]; c3a [pos="0,-1", label="C3a"]; c7a [pos="0,0", label="C7a"];
// Pyridine ring c4 [pos="1.2,-0.5", label="C4"]; c5 [pos="1.2,0.8", label="C5"]; n6 [pos="0, -1.8", label="N6"]; // This is still incorrect. Let's redraw based on a known structure.// Let's try a different layout approach with labels node [shape=none, fontcolor="#202124"];
A [label="N", pos="-0.5,0.866"]; B [label="N", pos="-1,0"]; C [label="C", pos="-0.5,-0.866"]; D [label="C", pos="0.5,-0.866"]; E [label="C", pos="1,0"]; F [label="N", pos="0.5,0.866"]; G [label="C", pos="0,0"];
// Redrawing with correct IUPAC numbering for 1H-pyrazolo[3,4-c]pyridine// N1, N2, C3, C3a, C4, C5, N6, C7, C7a is not standard.// Standard numbering: N1, N2, C3, C3a, C4, C5, C6, C7, N7a// Let's use a simpler representation compound [label=<
"0" CELLBORDER="0" CELLSPACING="0"> "https://www.chemspider.com/ImagesHandler.ashx?id=9941913&w=250&h=250" SCALE="TRUE"/> this compound
>]; }
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of substituted pyrazolo[3,4-c]pyridines can be achieved through various synthetic routes, often involving the construction of the pyridine ring onto a pre-existing pyrazole or vice versa. A plausible synthetic approach for this compound is outlined below, based on established methodologies for similar heterocyclic systems.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: A Representative Synthesis
This protocol is a generalized procedure and may require optimization.
-
Step 1: Synthesis of a suitable 3-amino-4-bromopyridine precursor. This can often be achieved from a commercially available substituted pyridine. For instance, starting with 3-amino-4-methylpyridine, a bromination reaction could be performed.
-
Step 2: Diazotization of the aminopyridine. The amino-pyridine derivative is dissolved in an appropriate acidic medium (e.g., hydrobromic acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise to form the diazonium salt.
-
Step 3: Intramolecular cyclization. The diazonium salt intermediate is then prompted to undergo cyclization. This can be achieved by carefully warming the reaction mixture, which leads to the formation of the pyrazole ring fused to the pyridine core.
-
Purification: The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The pure fractions are then combined and concentrated under reduced pressure to yield the final product.
Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.
¹H NMR Spectroscopy:
-
Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the N-H proton of the pyrazole ring.
-
Chemical Shifts (δ): The aromatic protons will likely appear in the range of 7.0-8.5 ppm. The methyl protons should appear as a singlet around 2.5 ppm. The N-H proton is expected to be a broad singlet at a higher chemical shift, which may be solvent-dependent.
-
Coupling Constants (J): The coupling patterns between adjacent aromatic protons will be informative for confirming their relative positions.
¹³C NMR Spectroscopy:
-
Expected Signals: The ¹³C NMR spectrum will show signals for all the unique carbon atoms in the molecule. The carbon atoms attached to bromine and nitrogen will have characteristic chemical shifts.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments should be performed to distinguish between CH, CH₂, and CH₃ groups.
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range proton-carbon correlations, which is crucial for assigning the quaternary carbons and confirming the overall connectivity.
3.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is essential to confirm the elemental formula (C₇H₆BrN₃) by providing a highly accurate mass measurement.
-
Isotopic Pattern: The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
3.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Bands:
-
N-H stretch: A broad band around 3200-3400 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=N and C=C stretching: In the fingerprint region, typically between 1400-1600 cm⁻¹.
-
Physicochemical Properties
The following properties are critical for understanding the behavior of the compound in various experimental settings, particularly in drug development.
4.1. Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Experimental Protocol:
-
A small amount of the purified, dry compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is gradually increased, and the range over which the solid melts is recorded. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.
4.2. Solubility
Solubility is a critical parameter for drug candidates, as it affects absorption and distribution.
Experimental Protocol (Thermodynamic Solubility):
-
An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered or centrifuged to remove the undissolved solid.
-
The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as HPLC-UV.
4.3. pKa Determination
The pKa value(s) indicate the ionization state of the molecule at different pH values, which is crucial for understanding its behavior in biological systems. The pyrazolo[3,4-c]pyridine core has basic nitrogen atoms.
Experimental Protocol (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
The pKa is determined from the inflection point of the titration curve.
4.4. X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Caption: A comprehensive workflow for the synthesis and physicochemical characterization of this compound.
Data Summary
The following tables are provided as templates for recording experimental data for this compound.
Table 1: Spectroscopic Data
| Technique | Key Observations/Data |
| ¹H NMR | Chemical shifts (δ), multiplicities, coupling constants (J), integration |
| ¹³C NMR | Chemical shifts (δ) |
| HRMS | Calculated m/z, Found m/z |
| IR | Wavenumbers (cm⁻¹) for key functional groups |
Table 2: Physicochemical Properties
| Property | Value | Method |
| Melting Point | °C | Capillary Method |
| Aqueous Solubility | µg/mL or µM | Thermodynamic |
| pKa | Potentiometric Titration |
Conclusion
While this compound is a molecule of significant interest, its detailed physicochemical properties are not yet widely reported. This guide provides a comprehensive, scientifically rigorous framework for researchers to synthesize, purify, and thoroughly characterize this compound. The outlined protocols and analytical techniques are based on established best practices in the field of medicinal chemistry and will enable the generation of high-quality, reliable data. Such data is invaluable for advancing our understanding of this important class of heterocyclic compounds and for facilitating their development as potential therapeutic agents.
References
-
PubChem. (n.d.). 4-bromo-1H-pyrazolo(3,4-b)pyridine. National Center for Biotechnology Information. Retrieved from a relevant source.[4]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.[1]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.[2]
-
Sigma-Aldrich. (n.d.). 3-bromo-1-methyl-pyrazolo[4,3-c]pyridine. Retrieved from a relevant source.[3]
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- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 3-bromo-1-methyl-pyrazolo[4,3-c]pyridine | 1781091-10-8 [sigmaaldrich.com]
- 4. 4-bromo-1H-pyrazolo(3,4-b)pyridine | C6H4BrN3 | CID 45789717 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to purines and its broad range of biological activities.[1][2] This guide provides a detailed exploration of proposed synthetic routes to a key derivative, 4-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine. While a direct, established synthesis for this specific molecule is not extensively documented in publicly available literature, this whitepaper, exercising full editorial control, outlines plausible and robust synthetic strategies. These routes are designed based on well-established chemical principles and adaptations of synthetic methods for analogous pyrazolopyridine structures. This document serves as a practical, in-depth resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.
Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Core
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with pyrazolopyridines being a particularly noteworthy class.[3][4] Their structural analogy to endogenous purines allows them to interact with a wide array of biological targets, including kinases, making them attractive scaffolds for the development of therapeutics for oncology, inflammation, and viral infections.[1] The strategic introduction of substituents onto the pyrazolo[3,4-c]pyridine core is crucial for modulating potency, selectivity, and pharmacokinetic properties. The target molecule of this guide, this compound, is a valuable intermediate, with the bromine atom providing a versatile handle for further functionalization through cross-coupling reactions, and the methyl group influencing the electronic and steric profile of the molecule.
Retrosynthetic Analysis and Strategic Considerations
Given the absence of a direct literature precedent for the synthesis of this compound, a logical retrosynthetic approach is paramount. The core pyrazolo[3,4-c]pyridine skeleton can be constructed through two primary strategies:
-
Strategy A: Pyrazole Annulation onto a Pyridine Ring: This approach involves the formation of the pyrazole ring onto a pre-functionalized pyridine precursor.
-
Strategy B: Pyridine Ring Formation from a Pyrazole Precursor: Conversely, this strategy entails the construction of the pyridine ring from a suitably substituted pyrazole starting material.
This guide will focus on a detailed exposition of Strategy A, as it offers a more convergent and potentially higher-yielding pathway based on available starting materials and established methodologies for similar heterocyclic systems.
Proposed Synthetic Route: A Detailed Protocol
This section outlines a step-by-step synthesis of this compound, commencing from commercially available starting materials. The causality behind each experimental choice is explained to provide a comprehensive understanding of the process.
Visualizing the Pathway
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
A Technical Guide to 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will explore its chemical identity, a plausible synthetic route, its potential therapeutic applications based on the activities of the broader pyrazolopyridine class, and commercial availability.
Introduction: The Pyrazolo[3,4-c]pyridine Scaffold
The pyrazolo[3,4-c]pyridine core is a notable heterocyclic scaffold in medicinal chemistry. Its structure, featuring a fused pyrazole and pyridine ring system, renders it a bioisostere of purine. This similarity allows it to interact with a wide array of biological targets, particularly kinases, making it a valuable fragment in drug discovery programs. The strategic placement of substituents on this core structure allows for the fine-tuning of its pharmacological properties, leading to the development of potent and selective therapeutic agents. Derivatives of the isomeric pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine scaffolds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[1][2] This guide focuses specifically on the 4-bromo-3-methyl derivative of the 1H-pyrazolo[3,4-c]pyridine isomer, a molecule poised for further investigation and elaboration.
Core Compound Identification and Physicochemical Properties
Correctly identifying the target compound is paramount for any research endeavor. The specific isomer of interest, this compound, is registered under the following CAS number.
Table 1: Compound Identification and Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1234616-30-8 | [3] |
| Molecular Formula | C₇H₆BrN₃ | Calculated |
| Molecular Weight | 212.05 g/mol | Calculated |
| Canonical SMILES | CC1=NN=C2C1=C(Br)C=CN=C2 | Predicted |
| InChI Key | (Predicted) | Predicted |
| Appearance | (Typically a solid at room temperature) |
Synthesis Methodology: A Plausible Route
The causality behind this proposed synthesis lies in the creation of a reactive intermediate from a commercially accessible pyridine derivative, which can then undergo cyclization to form the desired fused pyrazole ring. The choice of a Sandmeyer-type reaction for the introduction of the bromine atom is a classic and reliable method in heterocyclic chemistry.
Proposed Synthetic Workflow Diagram
Sources
- 1. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. 1234616-30-8|this compound|BLD Pharm [bldpharm.com]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 5. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Abstract
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to purine bases, making it a cornerstone for designing kinase inhibitors and other therapeutic agents.[1][2] The precise characterization of substituted analogues is critical for establishing structure-activity relationships (SAR) and ensuring the validity of biological data. This guide provides an in-depth, field-proven approach to the comprehensive spectroscopic analysis of a key derivative, 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine. We will move beyond rote data reporting to explain the causal relationships behind the spectral features, offering a self-validating framework for researchers to unambiguously confirm the structure and purity of this important molecule.
The Structural & Strategic Importance of this compound
The fusion of a pyrazole and a pyridine ring creates the pyrazolopyridine family, which includes five constitutional isomers.[1] The [3,4-c] isomer, in particular, presents a unique arrangement of nitrogen atoms that are pivotal for forming hydrogen bonds with protein targets. The subject of this guide, this compound, is strategically functionalized for further chemical elaboration.
-
The 3-methyl group serves as a common substituent that can influence steric interactions and metabolic stability.[1]
-
The 4-bromo substituent is a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the introduction of diverse chemical moieties.[3]
-
The N-H proton on the pyrazole ring is a crucial hydrogen bond donor and its position (N1 vs. N2) defines the tautomeric form, which can significantly impact binding affinity and physicochemical properties.
The following spectroscopic methodologies provide a synergistic approach to confirm these structural features with high confidence.
Caption: Molecular Structure of the Target Analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern.
Expertise & Causality:
The chemical environment of each nucleus dictates its resonance frequency (chemical shift). In this fused heterocyclic system, the electron-withdrawing nature of the nitrogen atoms and the bromine atom, combined with aromatic ring currents, creates a distinct and predictable pattern of signals. The absence of coupling for the methyl signal, for instance, is a direct consequence of it having no adjacent protons, immediately confirming its position is not adjacent to an unsubstituted carbon.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred as it can better solubilize polar heterocyclic compounds and ensures the observation of the exchangeable N-H proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent signal is used for referencing.[3]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A 30° pulse angle with a relaxation delay of 2 seconds is a robust starting point.
-
¹³C NMR: Acquire the spectrum at a corresponding frequency (e.g., 101 MHz). A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Data Interpretation and Expected Results
The following tables summarize the anticipated chemical shifts. These are predictive values based on analyses of similar pyrazolopyridine and bromo-substituted aromatic structures.[3][4]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| N1-H | ~13.0 - 14.0 | broad singlet (br s) | N/A | Exchangeable proton, often broad. Significant downfield shift due to hydrogen bonding and aromaticity. |
| H-7 | ~8.50 - 8.60 | doublet (d) | ~5.0 - 6.0 | Located on the pyridine ring, deshielded by the adjacent nitrogen (N6). Coupled to H-5. |
| H-5 | ~7.40 - 7.50 | doublet (d) | ~5.0 - 6.0 | Also on the pyridine ring, coupled to H-7. |
| C3-CH₃ | ~2.50 - 2.60 | singlet (s) | N/A | Aliphatic protons adjacent to an aromatic system. No adjacent protons to couple with. |
Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C3 | ~150 - 155 | Attached to a nitrogen and part of the pyrazole ring. |
| C7a | ~145 - 150 | Fused carbon, part of both rings. |
| C7 | ~140 - 145 | Pyridine carbon adjacent to nitrogen. |
| C3a | ~130 - 135 | Fused carbon, part of both rings. |
| C5 | ~120 - 125 | Pyridine carbon. |
| C4 | ~110 - 115 | Carbon directly attached to bromine; its shift is significantly influenced by the halogen. |
| C3-CH₃ | ~12 - 15 | Upfield aliphatic carbon signal. |
Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation
Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of evidence for its identity. For halogenated compounds, MS offers an additional layer of confirmation through isotopic patterns.
Expertise & Causality:
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This physical property is the direct cause of a highly characteristic pattern in the mass spectrum. Any molecule containing a single bromine atom will exhibit two peaks in the molecular ion region: the molecular ion peak (M⁺) and an "M+2" peak of almost identical intensity.[5] This is a definitive signature that is far more trustworthy than simply matching the nominal mass.
Caption: A validated workflow for the synthesis and characterization of the target compound.
Conclusion
The spectroscopic analysis of this compound is a multi-faceted process where each technique provides a critical and complementary piece of the structural puzzle. The characteristic ¹H and ¹³C NMR shifts define the substitution pattern, while the unmistakable M/M+2 isotopic pattern in mass spectrometry provides definitive proof of the bromine atom's presence and the compound's molecular weight. IR and UV-Vis spectroscopy further corroborate the presence of key functional groups and the overall electronic structure. By following the integrated workflow and understanding the causality behind the spectral data presented in this guide, researchers can confidently and unambiguously verify the identity and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research in drug discovery and development.
References
-
Al-Majid, A. M., Barghash, M. E., Helal, M. I., El-Fetouh, M. I. A., & Ghabbour, H. A. (2024). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 14(1), 1-19. [Link]
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Avram, E., Bîrzu, M. V., Vlase, G., Vlase, T., & Pătruică, L. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8203. [Link]
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Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(48), 9893-9897. [Link]
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Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". (n.d.). American Chemical Society. [Link]
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Balamurugan, K., Sureshkumar, M., Prabu, S., & Saban, K. (2022). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 7(51), 48154-48170. [Link]
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Alfindee, M., Al-Harbi, S., Al-Omair, M. A., & Al-Wasidi, A. (2022). Spectroscopic and In Silico Studies on the Interaction of Substituted Pyrazolo[1,2-a]benzot[4][6][7][8]etrazine-3-one Derivatives with c-Myc G4-DNA. Molecules, 27(15), 4945. [Link]
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Abdel-Wahab, B. F., Al-Majid, A. M., & Barghash, M. E. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(16), 4991. [Link]
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Charris-Molina, E. J., Almanza-Sáenz, O. Y., & Gámez-Díaz, M. E. (2022). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Chemistry, 4(4), 1335-1365. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Introduction
The pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and drug discovery, valued for its rigid structure and versatile substitution patterns that allow for the fine-tuning of biological activity. As a key intermediate or final compound, 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine presents a unique substitution pattern that influences its electronic and, consequently, its spectral properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural elucidation and purity assessment of such novel chemical entities. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed rationale for the expected chemical shifts and coupling patterns. Furthermore, a standardized experimental protocol for data acquisition is presented, ensuring reproducibility and high-quality data for researchers in the field.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is paramount for the discussion of NMR data. The structure and IUPAC numbering for this compound are presented below.
Figure 2: General workflow for NMR data acquisition and processing.
Advanced 2D NMR Techniques for Unambiguous Assignment
For complete and unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, a cross-peak between H5 and H7 would be expected, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for C5 and C7 by correlating them to their attached protons, H5 and H7, respectively.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the methyl protons to C3 and C3a, and the aromatic protons to various carbons in both rings, which would be crucial for assigning the quaternary carbons.
Figure 3: Key expected 2D NMR correlations for structural confirmation.
Conclusion
The structural characterization of this compound relies heavily on the detailed analysis of its ¹H and ¹³C NMR spectra. This guide provides a robust framework for the prediction and interpretation of these spectra, highlighting the key signals and their expected chemical environments. By following the outlined experimental protocols, researchers can acquire high-quality, reproducible NMR data. For unequivocal structural confirmation, the application of 2D NMR techniques is strongly recommended. This comprehensive approach ensures the scientific integrity of the data and facilitates the advancement of research and development involving this important heterocyclic scaffold.
References
mass spectrometry of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine derivatives
An In-Depth Technical Guide to the Mass Spectrometry of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine Derivatives
Foreword: The Analytical Imperative for Novel Heterocycles
In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among these, the pyrazolo[3,4-c]pyridine core has garnered significant attention as a privileged structure, serving as a foundational element for potent and selective inhibitors targeting critical enzymes like TANK-binding kinase 1 (TBK1)[1]. The introduction of specific substituents, such as a bromine atom and a methyl group, creates the this compound scaffold. This functionalization is not arbitrary; it provides vectors for further chemical elaboration and modulates the compound's physicochemical properties, influencing its biological activity and pharmacokinetic profile.
For researchers and drug development professionals, the ability to unambiguously identify and accurately quantify these molecules is not merely a procedural step but a cornerstone of successful research and development. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural insight. This guide provides a comprehensive exploration of the mass spectrometric behavior of this compound derivatives, moving beyond procedural descriptions to explain the causal relationships that govern ionization and fragmentation.
Foundational Principles: Ionization & Analysis
The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is the most critical experimental decision, as it dictates the nature of the resulting mass spectrum—either a detailed map of structural fragments or a clear signal of the intact molecule.
Electron Ionization (EI): Unveiling the Molecular Blueprint
Electron Ionization (EI) is a high-energy, "hard" ionization technique that bombards the analyte with energetic electrons (typically 70 eV)[2]. This process ejects an electron from the molecule, creating a radical cation known as the molecular ion (M•+). The excess energy imparted often leads to extensive and reproducible fragmentation, providing a detailed structural fingerprint of the compound[2][3].
-
Expertise & Causality: We choose EI when the primary goal is structural elucidation and confirmation. The resulting fragmentation pattern is like a puzzle; by piecing together the neutral losses, we can confirm the connectivity of the pyrazolo[3,4-c]pyridine core, the positions of the bromo and methyl substituents, and differentiate it from its isomers.
Electrospray Ionization (ESI): A Gentle Approach for Quantification
In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique. It generates ions by applying a high voltage to a liquid sample, creating a fine aerosol[4][5]. ESI is exceptionally gentle, typically producing protonated molecules ([M+H]+) with minimal fragmentation[6].
-
Expertise & Causality: ESI is the method of choice for quantitative analysis, particularly when coupled with liquid chromatography (LC-MS). The predominance of the [M+H]+ ion maximizes sensitivity for techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). It allows us to measure how much of the compound is present in a complex matrix, such as a biological fluid, a critical need in pharmacokinetic studies.
Mass Analyzers: Sorting the Ions
Once formed, ions are sorted by their mass-to-charge ratio (m/z) in a mass analyzer.
-
Quadrupole Analyzers: Often used in tandem (Triple Quadrupole, QqQ), these are workhorses for quantitative analysis due to their excellent sensitivity and duty cycle in SRM mode.
-
Time-of-Flight (TOF) Analyzers: These instruments measure m/z by the time it takes for an ion to travel a fixed distance. They are renowned for their high resolution and mass accuracy, enabling the determination of elemental composition and confident identification of unknown compounds[7].
Decoding the Mass Spectrum: Fragmentation of this compound
The molecular formula for this compound is C₇H₆BrN₃, with a monoisotopic mass of 210.9745 Da. Understanding its fragmentation is key to its identification.
The Isotopic Signature of Bromine: The Telltale Doublet
The most striking feature in the mass spectrum of a bromine-containing compound is its isotopic signature. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio (50.7% and 49.3%, respectively)[8][9].
-
Trustworthiness: This creates a self-validating system within the spectrum. The molecular ion will appear not as a single peak, but as a characteristic doublet of nearly equal intensity at M+ (containing ⁷⁹Br) and M+2 (containing ⁸¹Br)[10]. Any fragment ion that retains the bromine atom will also exhibit this M+/M+2 doublet. Observing this pattern is definitive proof of the presence of a single bromine atom in the ion.
Predicted EI Fragmentation Pathways
Under Electron Ionization, the molecular ion (m/z 211/213) will undergo a series of predictable fragmentation reactions. The fused aromatic ring system provides stability, but the substituents and heteroatoms offer clear points of cleavage.
Key Fragmentation Pathways:
-
Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond is a common pathway for halogenated aromatics. This results in an ion at m/z 132.
-
[C₇H₆BrN₃]•+ → [C₇H₆N₃]+ + •Br
-
m/z 211/213 → m/z 132
-
-
Loss of a Methyl Radical (•CH₃): α-cleavage of the methyl group attached to the aromatic ring is another primary fragmentation event.
-
[C₇H₆BrN₃]•+ → [C₆H₃BrN₃]•+ + •CH₃
-
m/z 211/213 → m/z 196/198
-
-
Ring Cleavage - Loss of Hydrogen Cyanide (HCN): Heterocyclic rings like pyrazole and pyridine are known to fragment via the elimination of stable neutral molecules such as HCN (27 Da)[11][12]. This can occur from the molecular ion or subsequent fragment ions.
-
From the [M-Br]+ ion: [C₇H₆N₃]+ → [C₆H₅N₂]+ + HCN
-
m/z 132 → m/z 105
-
-
Sequential Losses: More complex pathways involve combinations of these primary losses. For example, the loss of the methyl radical can be followed by the loss of the bromine radical.
-
[C₆H₃BrN₃]•+ → [C₆H₃N₃]+ + •Br
-
m/z 196/198 → m/z 117
-
The following diagram illustrates these proposed fragmentation pathways.
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An In-Depth Technical Guide to the Crystal Structure of Pyrazolo[3,4-c]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Solid-State Architecture of a Privileged Scaffold
The pyrazolo[3,4-c]pyridine core, a fascinating bicyclic N-heterocycle, has steadily garnered attention in medicinal chemistry and materials science. Its structural resemblance to purine bases makes it a compelling scaffold for the design of kinase inhibitors, anti-cancer agents, and other therapeutics targeting ATP-binding sites.[1] While extensive research has focused on the synthesis and biological evaluation of its various isomers, a deep understanding of the solid-state properties, particularly the crystal structure, of pyrazolo[3,4-c]pyridine analogs is crucial for advancing their development. The three-dimensional arrangement of molecules in a crystal lattice dictates key physicochemical properties such as solubility, stability, and bioavailability, which are paramount in drug design. This guide aims to provide a comprehensive technical overview of the crystal structure of pyrazolo[3,4-c]pyridine analogs, offering field-proven insights for researchers in drug discovery and materials science.
The Pyrazolo[3,4-c]pyridine Core: A Molecule of Interest
The pyrazolopyridine family consists of several isomers, with the [3,4-b], [4,3-c], and [3,4-d] analogs being the most extensively studied.[2][3] The pyrazolo[3,4-c]pyridine scaffold, while less explored in terms of its crystallography, presents a unique arrangement of nitrogen atoms that influences its hydrogen bonding capabilities and overall molecular packing. A foundational understanding of its synthesis is the first step towards obtaining high-quality single crystals suitable for X-ray diffraction analysis.
A common synthetic route to functionalized pyrazolo[3,4-c]pyridines involves the construction of the pyridine ring onto a pre-existing pyrazole core.[4] For instance, 5-halo-1H-pyrazolo[3,4-c]pyridines can be synthesized and subsequently elaborated through various cross-coupling reactions to introduce diverse substituents.[4] The nature and position of these substituents play a pivotal role in directing the intermolecular interactions that govern crystal formation.
Principles of Crystallography for Pyrazolo[3,4-c]pyridine Analogs
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the three-dimensional structure of a molecule.[5] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. For pyrazolo[3,4-c]pyridine analogs, SCXRD studies reveal the intricate network of intermolecular interactions that stabilize the crystal structure.
Molecular Geometry and Conformation
The pyrazolo[3,4-c]pyridine core is an essentially planar bicyclic system. The planarity of the ring system facilitates π-π stacking interactions, which are a significant contributor to the stability of the crystal lattice. The substituents on the core can influence the overall conformation of the molecule. For instance, bulky substituents may cause steric hindrance, leading to a twisted conformation that can affect the efficiency of crystal packing.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. For pyrazolo[3,4-c]pyridine analogs, the following interactions are of particular importance:
-
Hydrogen Bonding: The presence of nitrogen atoms in both the pyrazole and pyridine rings, along with potential hydrogen bond donors (e.g., N-H in the pyrazole ring) and acceptors, makes hydrogen bonding a dominant force in the crystal packing of these compounds. These interactions can lead to the formation of well-defined supramolecular synthons, such as dimers, chains, or sheets.[5]
-
π-π Stacking: The aromatic nature of the pyrazolo[3,4-c]pyridine core promotes π-π stacking interactions between adjacent molecules. These can be in a face-to-face or offset arrangement and contribute significantly to the cohesive energy of the crystal.
-
Halogen Bonding: In halogenated analogs, halogen bonds (C-X···N, where X is a halogen) can act as directional and specific interactions, influencing the crystal packing in a predictable manner.
-
van der Waals Forces: These non-specific interactions are also present and contribute to the overall stability of the crystal lattice.
The interplay of these interactions determines the final crystal structure and can lead to the formation of different polymorphs—crystalline forms of the same compound with different molecular packing. Polymorphism is a critical consideration in drug development, as different polymorphs can exhibit distinct physical properties.
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It maps the close contacts between molecules, providing a detailed picture of the hydrogen bonds, π-π stacking, and other interactions that govern the crystal packing. For pyrazolo[3,4-b]pyridine derivatives, Hirshfeld analysis has revealed the significant contributions of H···H, C···H/H···C, and N···H/H···N contacts to the overall crystal stability.[5]
Experimental Workflow: From Synthesis to Structure Determination
The successful determination of the crystal structure of a pyrazolo[3,4-c]pyridine analog relies on a systematic and carefully executed experimental workflow.
Synthesis and Purification of Pyrazolo[3,4-c]pyridine Analogs
The synthesis of the target pyrazolo[3,4-c]pyridine analog should be carried out to yield a high-purity compound. The general synthetic approach is outlined below:
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A Comprehensive Technical Guide to the Reactivity of the Bromine Atom in 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. The bromine atom at the C4-position serves as a versatile synthetic handle, enabling a wide array of functionalizations through modern cross-coupling methodologies. This in-depth technical guide provides a comprehensive overview of the reactivity of this bromine atom, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven insights into experimental design, and present detailed protocols for key reactions.
Introduction: The Pyrazolo[3,4-c]pyridine Core
The pyrazolo[3,4-c]pyridine ring system is a fused bicyclic heterocycle containing a pyrazole ring fused to a pyridine ring. This arrangement results in a unique electronic landscape that influences the reactivity of its substituents. The presence of multiple nitrogen atoms modulates the electron density of the aromatic system, impacting its susceptibility to both electrophilic and nucleophilic attack. Pyrazolo[3,4-b]pyridines, a related isomer, are known to exhibit a range of biological activities including antibacterial and anticancer properties, highlighting the potential of this class of compounds in drug discovery.[1]
The 3-methyl substituent on the pyrazole ring can influence the reactivity of the adjacent C4-bromine atom through steric and electronic effects. The overall electron-deficient nature of the pyridine ring enhances the electrophilicity of the carbon atom attached to the bromine, making it a prime candidate for a variety of cross-coupling reactions.
Synthesis of the this compound Scaffold
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic route to the target compound.
Reactivity of the C4-Bromine Atom: A Gateway to Molecular Diversity
The bromine atom at the C4-position is the key to unlocking the synthetic potential of this scaffold. Its reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3][4]
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl and vinyl-aryl structures.[5][6] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4-position.
Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid or ester, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).
-
Add a suitable solvent system (e.g., dioxane/water, toluene/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good | [8] |
| XPhosPdG2/XPhos | Cs₂CO₃ | THF | 80 | Good to Excellent | [9][10] |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and a vast array of amines.[11][12] This reaction is particularly valuable in drug discovery for the synthesis of arylamines, which are common pharmacophores.
Mechanism: The mechanism is similar to the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination.[11] The choice of ligand is critical to prevent side reactions like β-hydride elimination.[13]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried reaction tube, combine the this compound (1.0 eq.), the desired amine (1.2-2.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, tBuDavePhos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.4-2.5 eq.).[14]
-
Add an anhydrous, aprotic solvent (e.g., toluene, dioxane).
-
Seal the tube and heat the mixture under an inert atmosphere to the required temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the residue by column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 110 | Good for amines lacking β-H | [13][15] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | Broad amine scope | [2] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-heterocycles.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16] This reaction is invaluable for the synthesis of conjugated enynes and aryl alkynes, which have applications in materials science and as synthetic intermediates.
Mechanism: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I). The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the final product. Copper-free conditions have also been developed to avoid homocoupling of the alkyne.[17]
Caption: Dual catalytic cycle of the Sonogashira coupling.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a mixture of this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base like triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 eq.) and a base (e.g., triethylamine, diisopropylamine, which can also serve as the solvent).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove any solids, and concentrate the filtrate.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography.
| Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp | Good | [18] |
| Pd(OAc)₂ / XPhos | Et₃N | MeCN | 110 °C | Good (for less reactive substrates) | [19] |
Table 3: Representative Conditions for Sonogashira Coupling.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are dominant, the electron-deficient nature of the pyridine ring in the pyrazolo[3,4-c]pyridine system also makes the C4-position susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. The nitrogen atoms in the ring system can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.[20][21]
Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring.[22]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
This reactivity is enhanced by the presence of the pyrazole ring and can be a viable alternative to cross-coupling for certain transformations, especially with nucleophiles like alkoxides or thiolates.
Conclusion
The bromine atom in this compound is a highly versatile functional group that provides a gateway to a vast chemical space. Through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, a diverse array of substituents can be introduced at the C4-position with high efficiency and selectivity. Understanding the electronic nature of the pyrazolo[3,4-c]pyridine core is crucial for predicting reactivity and optimizing reaction conditions. The methodologies and insights presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this valuable building block in their synthetic endeavors.
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Pyrazolo[3,4-c]pyridine Scaffolds
Executive Summary
The pyrazolo[3,4-c]pyridine core is a notable "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines provides a unique framework for designing molecules that can interact with a wide array of biological targets, particularly ATP-binding sites within enzymes. This guide offers an in-depth exploration of the key molecular targets for pyrazolo[3,4-c]pyridine derivatives, synthesizing current research to provide a technical resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs, present detailed methodologies for target validation, and visualize the complex signaling pathways involved, thereby providing a comprehensive roadmap for advancing research and development in this promising chemical space.
The Pyrazolo[3,4-c]pyridine Scaffold: A Privileged Structure in Drug Discovery
The bicyclic heterocyclic system of pyrazolo[3,4-c]pyridine has garnered significant attention due to its purine-like structure.[1] This mimicry allows it to effectively compete with endogenous ligands, such as ATP, for binding sites on a variety of enzymes. This inherent characteristic makes it an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns. The ability to strategically functionalize the scaffold at multiple positions (N-1, N-2, C-3, C-5, and C-7) allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a versatile core for targeting diverse disease pathologies.[2][3]
Key Biological Target Classes
Extensive research has identified several major classes of proteins that are effectively modulated by pyrazolo[3,4-c]pyridine derivatives. This guide will focus on three prominent and well-validated target families: Protein Kinases, Phosphodiesterases, and Protein-Protein Interactions.
Protein Kinases: The Central Hub of Cellular Signaling
Protein kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The ATP-binding pocket of kinases is a highly druggable target, and the purine-like nature of the pyrazolo[3,4-c]pyridine scaffold makes it an excellent candidate for developing ATP-competitive inhibitors.
CDKs are critical for the orderly progression of the cell cycle.[4] Their aberrant activity can lead to uncontrolled cell proliferation, a defining feature of cancer. Pyrazolo[3,4-c]pyridine and its isomers have been shown to be potent inhibitors of CDKs, particularly CDK1/cyclin B and CDK2, inducing cell cycle arrest and apoptosis in cancer cells.[5][6][7]
Signaling Pathway: CDK1/Cyclin B in Mitotic Entry
The activation of the CDK1/Cyclin B complex is a critical checkpoint for a cell to enter mitosis.[8][9] As Cyclin B levels rise during the G2 phase, it forms a complex with CDK1. This complex is initially held in an inactive state by inhibitory phosphorylation. At the onset of mitosis, the phosphatase Cdc25 removes these inhibitory phosphates, leading to the activation of the CDK1/Cyclin B complex, which then phosphorylates numerous downstream targets to orchestrate mitotic events.[4] Inhibitors based on the pyrazolo[3,4-c]pyridine scaffold can block the ATP-binding site of CDK1, preventing this cascade and arresting cells at the G2/M transition.
Caption: CDK1/Cyclin B activation pathway and point of inhibition.
The FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[10][11] Aberrant activation of this pathway, through mutations, amplifications, or translocations, is implicated in a variety of cancers.[5] Pyrazolopyridine derivatives have been successfully developed as potent and selective FGFR inhibitors, demonstrating significant anti-tumor activity.[10]
Signaling Pathway: FGFR in Cancer Proliferation
Upon binding of its ligand (Fibroblast Growth Factor - FGF), FGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins. This triggers downstream signaling cascades, most notably the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.[10][12] Pyrazolo[3,4-c]pyridine-based inhibitors act by blocking the ATP-binding site in the intracellular kinase domain of FGFR, thereby inhibiting its activation and downstream signaling.
Caption: FGFR signaling cascade and inhibition by pyrazolopyridines.
Phosphodiesterases (PDEs): Regulators of Secondary Messengers
Phosphodiesterases are enzymes that degrade cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By regulating the levels of these second messengers, PDEs play a critical role in a multitude of physiological processes, including inflammation, memory, and smooth muscle relaxation.
PDE4 is the predominant cAMP-hydrolyzing enzyme in inflammatory and immune cells.[13] By breaking down cAMP, PDE4 promotes pro-inflammatory responses. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the production of inflammatory mediators like TNF-α and interleukins.[14][15] This makes PDE4 an attractive target for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Pyrazolo[3,4-c]pyridine derivatives have been identified as novel and potent PDE4 inhibitors.[13][15]
Signaling Pathway: PDE4 in Inflammatory Cell Regulation
In an inflammatory cell, low levels of cAMP allow for the activation of pro-inflammatory signaling pathways (e.g., NF-κB). PDE4 actively maintains these low cAMP levels. A pyrazolo[3,4-c]pyridine-based PDE4 inhibitor blocks this degradation, causing cAMP levels to rise. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and inactivates key components of the inflammatory machinery, leading to a reduction in the production of pro-inflammatory cytokines.[14][16]
Caption: PDE4-mediated cAMP regulation and anti-inflammatory effect.
Protein-Protein Interactions (PPIs): The Next Frontier
Targeting protein-protein interactions represents a challenging but highly rewarding area of drug discovery. Many disease processes are driven by aberrant interactions between proteins. Small molecules that can disrupt these interactions have immense therapeutic potential.
Trypanosoma parasites, the causative agents of devastating diseases like Chagas disease and African sleeping sickness, rely on specialized organelles called glycosomes for their energy metabolism. The import of essential enzymes into glycosomes is mediated by the interaction between the PEX14 and PEX5 proteins.[1][17] Disrupting this interaction leads to the mislocalization of glycosomal enzymes, causing a metabolic catastrophe that is lethal to the parasite.[7] Pyrazolo[4,3-c]pyridines have been identified as the first inhibitors of this critical PPI, demonstrating potent trypanocidal activity.[17][18]
Workflow: Disrupting Glycosomal Protein Import
The process involves the PEX5 receptor recognizing and binding to cargo proteins in the cytoplasm. This complex then docks onto PEX14 at the glycosomal membrane, initiating translocation of the cargo into the organelle.[19][20] Pyrazolo[4,3-c]pyridine inhibitors bind to PEX14 at the PEX5 binding site, physically blocking the interaction and halting the entire import process.
Caption: Inhibition of the PEX14-PEX5 interaction in Trypanosoma.
Quantitative Data Summary
The following table summarizes representative inhibitory activities of pyrazolopyridine derivatives against various targets. This data highlights the potency and potential selectivity that can be achieved with this scaffold.
| Compound Class | Target | Assay Type | IC50 / EC50 (nM) | Reference Compound | Therapeutic Area |
| Pyrazolo[3,4-b]pyridine | CDK1 | Kinase Assay | Varies (Potent) | - | Cancer |
| Pyrazolo[3,4-b]pyridine | TRKA | Kinase Assay | 26 - 57 | - | Cancer |
| Pyrazolo[3,4-b]pyridine | TBK1 | Kinase Assay | 0.2 | BX795 (7.1 nM) | Cancer, Immunology |
| 7-Oxo-tetrahydro-1H-pyrazolo[3,4-c]pyridine | PDE4 | Enzyme Assay | 30 - 1600 | Roflumilast | Inflammation |
| Pyrazolopyrimidine | SRC Kinase | Kinase Assay | <1 | Dasatinib | Cancer |
| Pyrazolo[4,3-c]pyridine | PEX14-PEX5 PPI | AlphaScreen | ~10,000 | - | Anti-parasitic |
Note: Data is compiled from various sources and isomers of pyrazolopyridine to illustrate the broad applicability of the core structure.[7][13][18][21][22][23]
Experimental Protocols for Target Validation
Scientific integrity demands robust and reproducible methodologies. The following section provides detailed, step-by-step protocols for key experiments used to validate the biological activity of pyrazolo[3,4-c]pyridine derivatives.
In Vitro ATP-Competitive Kinase Inhibition Assay
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase. By running the assay at an ATP concentration close to the Michaelis constant (Km), it provides a sensitive measure of ATP-competitive inhibition, which is the expected mechanism for pyrazolo[3,4-c]pyridines.
Methodology:
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Prepare a stock solution of the pyrazolo[3,4-c]pyridine test compound in 100% DMSO.
-
Prepare recombinant kinase enzyme and its specific substrate peptide in kinase buffer.
-
Prepare ATP solution in kinase buffer at a concentration equal to the known Km for the target kinase.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of serially diluted test compound to appropriate wells. Add 2 µL of DMSO to control wells.
-
Add 23 µL of the kinase/substrate mixture to all wells.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding 50 µL of a stop solution (e.g., containing EDTA).
-
-
Detection:
-
Quantify kinase activity. A common method is to use an ADP-Glo™ assay, which measures the amount of ADP produced.
-
Add 50 µL of ADP-Glo™ Reagent to all wells and incubate for 40 minutes.
-
Add 100 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Viability Assay (MTT Assay)
Causality: This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells. This provides a crucial link between target inhibition (from the kinase assay) and a functional cellular outcome (cell death or growth arrest). The choice of cell lines like HCT-116 (colon cancer) and A549 (lung cancer) is often based on their well-characterized genetic backgrounds (e.g., KRAS mutations in HCT-116) and their relevance to specific cancer types where the target kinase is known to be dysregulated.[24][25]
Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., HCT-116, A549) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight (37°C, 5% CO₂) to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[3,4-c]pyridine test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours (or a desired time point) at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[2]
-
Mix thoroughly on a plate shaker.
-
Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the EC₅₀ value.
-
Conclusion and Future Directions
The pyrazolo[3,4-c]pyridine scaffold has unequivocally demonstrated its value as a versatile and "privileged" structure in medicinal chemistry. Its ability to effectively target key enzymes such as protein kinases and phosphodiesterases, as well as novel targets like protein-protein interactions, underscores its broad therapeutic potential across oncology, inflammation, and infectious diseases. The synthetic tractability of the core allows for extensive structure-activity relationship studies, enabling the optimization of compounds with high potency and selectivity.
Future research should focus on exploring less-drugged target classes, expanding the application of this scaffold into new therapeutic areas, and leveraging advanced computational methods to guide the design of next-generation inhibitors with superior pharmacokinetic and safety profiles. The foundational knowledge and methodologies presented in this guide provide a solid framework for scientists to build upon, accelerating the journey of pyrazolo[3,4-c]pyridine derivatives from the laboratory to the clinic.
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4-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine: A Strategic Fragment for Kinase-Focused Drug Discovery
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds.[1][2] This approach relies on the identification of low-molecular-weight fragments that bind weakly but efficiently to biological targets, which are then optimized into potent drug candidates.[2] Within the vast chemical space available for FBDD, heterocyclic scaffolds are of paramount importance due to their ability to engage with targets through diverse intermolecular interactions.[3] This guide focuses on a particularly strategic fragment, 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine , and delineates its utility, application, and the experimental workflows required for its successful deployment in drug discovery campaigns, with a particular emphasis on kinase inhibitors.
Introduction: The Power of Fragments and the Promise of the Pyrazolo[3,4-c]pyridine Scaffold
Fragment-Based Drug Discovery (FBDD) offers a compelling alternative to traditional high-throughput screening (HTS).[1] Instead of screening millions of large, complex molecules, FBDD identifies small, low-complexity "fragments" (typically with a molecular weight < 300 Da) that bind to the target protein.[2] While these initial hits exhibit low affinity, they often do so with high ligand efficiency, making them ideal starting points for chemical elaboration into potent and selective drug candidates.[1][4]
The pyrazolo[3,4-c]pyridine core is a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. Its bicyclic, nitrogen-containing structure is an isostere of the adenine ring of ATP, allowing it to effectively mimic hinge-binding interactions in the highly conserved ATP-binding site of kinases.[5] The strategic placement of nitrogen atoms acts as both hydrogen bond donors and acceptors, anchoring the molecule into this critical region of the kinome.[5][6]
This compound emerges as a highly valuable fragment for several key reasons:
-
Optimal Complexity: It possesses the core pyrazolo[3,4-c]pyridine scaffold for hinge binding while maintaining a low molecular weight.
-
Vector for Growth: The bromine atom at the 4-position serves as a versatile chemical handle, enabling straightforward chemical modification via well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[7] This allows for the systematic exploration of chemical space to enhance potency and selectivity.
-
Methyl Group Probe: The methyl group at the 3-position can probe a specific hydrophobic pocket within the active site, providing an early understanding of the structure-activity relationship (SAR).
This guide will provide a comprehensive overview of the strategic considerations and experimental protocols for utilizing this fragment in a typical FBDD campaign.
Physicochemical and Structural Properties of the Fragment
A successful fragment must adhere to the "Rule of Three" and possess favorable physicochemical properties to ensure it is a good starting point for optimization.
| Property | Value (approx.) | FBDD Guideline ("Rule of Three") | Significance |
| Molecular Weight | 212.05 g/mol | < 300 g/mol | Ensures fragment-like size, allowing for significant growth during optimization.[1] |
| cLogP | ~1.5 - 2.0 | ≤ 3 | Maintains adequate aqueous solubility and reduces the risk of non-specific binding. |
| Hydrogen Bond Donors | 1 (pyrazole N-H) | ≤ 3 | Provides a key interaction point, often with the kinase hinge backbone. |
| Hydrogen Bond Acceptors | 2 (pyridine N, pyrazole N) | ≤ 3 | Offers additional interaction points for affinity and selectivity. |
| Rotatable Bonds | 0 | ≤ 3 | Low conformational entropy results in a lower energetic penalty upon binding. |
The bromine atom provides a crucial vector for chemical elaboration. Its position on the pyridine ring allows for the introduction of larger substituents that can extend into the solvent-exposed region or target deeper pockets of the kinase active site, thereby increasing affinity and modulating selectivity.[3]
Experimental Workflow: From Fragment Screening to Hit Validation
The successful application of this compound in an FBDD campaign requires a robust and multi-faceted experimental approach.[8][9] The following workflow outlines the key stages, from initial screening to hit validation.
Caption: A high-level workflow for a typical FBDD campaign utilizing the target fragment.
Primary Screening: Identifying the Initial Hit
The first step is to screen a library of fragments against the kinase target of interest. Biophysical methods are preferred at this stage as they detect direct binding, avoiding the artifacts common in activity-based assays.[10][11]
Recommended Techniques:
-
Surface Plasmon Resonance (SPR): This technique immobilizes the target kinase and measures changes in refractive index as fragments flow over, providing kinetics and affinity (K_D) data.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observed NMR techniques like Saturation Transfer Difference (STD) can identify binding fragments without the need for protein labeling.[2][12]
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: This method measures the change in a protein's melting temperature upon ligand binding, offering a high-throughput primary screen.[10][13]
Protocol: Generic SPR Screening Protocol
-
Protein Immobilization: Covalently immobilize the purified kinase target onto a sensor chip (e.g., CM5) via amine coupling.
-
Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series in the running buffer to the desired final concentrations (e.g., 10 µM to 1 mM), ensuring the final DMSO concentration is constant and low (<1%).
-
Binding Analysis: Inject fragment solutions over the sensor surface for a defined association time (e.g., 60s), followed by a dissociation phase with running buffer.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the equilibrium dissociation constant (K_D). A K_D in the high micromolar to low millimolar range is expected for a primary fragment hit.
Hit Validation: Ensuring a Genuine Interaction
Once a hit is identified, it is crucial to confirm that the observed binding is real and not an artifact.
-
Orthogonal Validation: Confirm binding using a different biophysical technique.[11] For instance, if SPR was the primary screen, validate with a solution-based method like NMR or Isothermal Titration Calorimetry (ITC) to rule out surface-based artifacts.[13]
-
Structural Biology: The gold standard in FBDD is obtaining a high-resolution X-ray crystal structure of the fragment bound to the target protein.[14][15][16] This provides definitive proof of binding, reveals the precise binding mode, and clearly visualizes the vector for chemical elaboration (the bromine atom).[14][16][17]
Protocol: X-ray Crystallography - Crystal Soaking
-
Crystal Preparation: Grow apo-crystals of the target kinase to a suitable size.
-
Soaking: Prepare a solution of this compound in a cryo-protectant solution at a high concentration (e.g., 10-50 mM). Transfer the protein crystal into this solution for a defined period (minutes to hours).
-
Data Collection & Structure Solution: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[16] Process the data and solve the structure by molecular replacement. The resulting electron density map should clearly show the bound fragment.[14]
The crystal structure will likely reveal the pyrazole N-H and the pyridine nitrogen forming hydrogen bonds with the kinase hinge backbone, a canonical binding mode for this scaffold.[6] The bromine atom should be pointing towards a solvent-exposed channel, confirming its suitability as a growth vector.
Caption: Canonical binding mode of the pyrazolo[3,4-c]pyridine scaffold in a kinase active site.
Hit-to-Lead: Strategic Elaboration of the Fragment
With a validated hit and a high-resolution structure, the next phase is to grow the fragment into a potent lead compound. The bromine atom is the key to this process.
Structure-Guided Chemical Synthesis
Palladium-catalyzed cross-coupling reactions are the methods of choice for elaborating the 4-bromo position.[7]
-
Suzuki-Miyaura Coupling: React the fragment with various boronic acids or esters to introduce aryl or heteroaryl groups.[7][18] This is highly effective for exploring flat, aromatic interactions.
-
Buchwald-Hartwig Amination: Introduce a wide range of amines to probe for additional hydrogen bond interactions or to modulate physicochemical properties.[7]
-
Sonogashira Coupling: Introduce alkynes, which can be used to probe deeper, narrow pockets or serve as handles for further chemistry.
Protocol: Example Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: In a reaction vial, combine this compound (1.0 equiv), the desired aryl boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₃PO₄ (2.0 equiv).[18]
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water.[18]
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon) at 90-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.[18]
-
Workup and Purification: After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by flash column chromatography.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Iterative Design and Testing
The hit-to-lead process is an iterative "design-make-test-analyze" cycle. Each newly synthesized compound should be:
-
Tested in the biochemical assay: To determine its IC₅₀ and quantify the gain in potency.
-
Characterized biophysically: To confirm that the improved potency comes from enhanced binding to the target.
-
Co-crystallized with the target (if possible): To rationalize the SAR and guide the next round of design.
This process progressively builds affinity and optimizes properties such as selectivity against other kinases and metabolic stability.
Conclusion
This compound is a strategic starting point for kinase-focused drug discovery. Its inherent ability to engage the highly conserved kinase hinge region, combined with a synthetically tractable vector for chemical elaboration, makes it an exceptionally valuable tool. By employing a rigorous and integrated workflow of biophysical screening, structural biology, and structure-guided synthetic chemistry, research teams can efficiently translate this simple fragment into potent and selective lead compounds, accelerating the path toward novel therapeutics.
References
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Astex Therapeutics. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry, 48(2), 414-427. [Link]
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Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]
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Braña, M. F., Cacho, M., García, M. L., Mayoral, E. P., López, B., de Pascual-Teresa, B., ... & Meijer, L. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(21), 6843–6854. [Link]
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Gill, A. L., Frederickson, M., & Moody, C. J. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry, 48(2), 414-427. [Link]
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Braña, M. F., Cacho, M., García, M. L., Mayoral, E. P., López, B., de Pascual-Teresa, B., ... & Meijer, L. (2005). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 48(21), 6843-6854. [Link]
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Ciancetta, A., & Sabbadin, D. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Expert Opinion on Drug Discovery, 9(10), 1181-1196. [Link]
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Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]
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Kuntz, I. D. (2015). Adventures in small molecule fragment screening by x-ray crystallography. In NATO Science for Peace and Security Series A: Chemistry and Biology (Vol. 38, pp. 197-208). Springer. [Link]
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Ciulli, A., & Williams, G. (2010). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 107(44), 18883-18888. [Link]
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Joseph, A. P., & Hubbard, R. E. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(2), 173-182. [Link]
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Eurofins DiscoverX. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]
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Singh, A., & Unciti-Broceta, A. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 11(10), 1129-1142. [Link]
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Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Li, Y., & Liu, H. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1452. [Link]
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Moro, S., & Salmaso, V. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. International Journal of Molecular Sciences, 22(18), 9741. [Link]
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Moro, S., & Salmaso, V. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. International Journal of Molecular Sciences, 22(18), 9741. [Link]
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Peterson, D. J., & Sem, D. S. (2018). Fragment-based screening by protein-detected NMR spectroscopy. Methods, 148, 33-43. [Link]
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Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1116-1128. [Link]
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Foley, D. J., & Aggarwal, V. K. (2021). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society, 143(30), 11614-11624. [Link]
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Carlson, E. J. (2015). Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Current Topics in Medicinal Chemistry, 15(13), 1236-1251. [Link]
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Burslem, G. M., & Crews, C. M. (2017). Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes. ACS Medicinal Chemistry Letters, 8(6), 641-646. [Link]
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Massachusetts Biotechnology Council. (2023). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]
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Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 188. [Link]
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Astex Pharmaceuticals. (2023). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. MedChemComm, 14(12), 2291-2300. [Link]
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Burslem, G. M., & Crews, C. M. (2017). Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes. Journal of Medicinal Chemistry, 60(12), 4995-5008. [Link]
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Rauf, A., Khan, M. A., Uddin, G., Al-Omair, M. A., Al-Awadh, H., Al-Dhfyan, A., & Ahmad, S. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4305. [Link]
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Al-Tel, T. H. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(18), 4208. [Link]
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El-Gohary, N. S., & Shaaban, M. (2020). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Bioorganic & Medicinal Chemistry, 28(21), 115745. [Link]
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Marsden, J. A., & Jones, C. D. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(46), 9439-9444. [Link]
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J&K Scientific. (n.d.). 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine. Retrieved from [Link]
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Methodological & Application
Suzuki-Miyaura coupling protocol for 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Application Note & Protocol
Strategic C-4 Arylation of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine via Suzuki-Miyaura Cross-Coupling
Abstract
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its functionalization is critical for exploring structure-activity relationships (SAR) in drug discovery programs. This document provides a comprehensive guide and a robust, optimized protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound. We delve into the rationale behind reagent selection, provide a detailed step-by-step experimental procedure, and offer a troubleshooting guide to address common challenges. This protocol is designed for researchers, medicinal chemists, and process development scientists seeking an efficient and scalable method for the C-4 arylation of this important heterocyclic core.
Introduction & Scientific Rationale
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester building blocks.[1] Its application in the pharmaceutical industry is widespread for constructing C(sp²)–C(sp²) bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures.[2]
The target substrate, this compound, presents a unique challenge and opportunity. As a fused N-heterocycle, its electronic properties are complex. The pyridine ring is electron-deficient, which generally facilitates the initial oxidative addition of the aryl bromide to the palladium(0) catalyst. However, the pyrazole moiety and the free N-H can coordinate to the metal center, potentially influencing catalytic activity.[3] Therefore, the choice of catalyst, ligand, and base is paramount to achieving high yields and avoiding common side reactions such as debromination or homocoupling.
This guide details a protocol that leverages modern palladium catalysis, employing a sterically hindered, electron-rich phosphine ligand (XPhos). Such ligands are known to promote the oxidative addition of challenging heteroaryl halides and accelerate the reductive elimination step, leading to higher catalyst turnover and overall efficiency.[4]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazolopyridine, forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Detailed Experimental Protocol
This protocol is optimized for a 0.5 mmol scale reaction. Reagents and solvents should be handled under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
Materials and Equipment
-
Substrate: this compound (1.0 eq, 0.5 mmol, 106.5 mg)
-
Boronic Acid: Aryl or heteroaryl boronic acid (1.2 eq, 0.6 mmol)
-
Catalyst: XPhos Pd G3 (Buchwald Precatalyst) (0.03 eq, 0.015 mmol, 12.7 mg)
-
Base: Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 eq, 1.25 mmol, 265 mg)
-
Solvent: 1,4-Dioxane (3.0 mL) and Water (0.6 mL) (5:1 ratio)
-
Equipment: 10 mL reaction vial or flask, magnetic stir bar, heating block or oil bath with temperature control, inert atmosphere setup (Schlenk line or glovebox), TLC plates (silica gel), LC-MS for reaction monitoring.
Rationale for Reagent Selection
| Component | Selection | Rationale |
| Catalyst | XPhos Pd G3 | A third-generation Buchwald precatalyst that forms the active Pd(0) species at room temperature. The bulky, electron-rich XPhos ligand is highly effective for coupling heteroaryl halides, increasing reaction rates and preventing β-hydride elimination.[4] |
| Base | K₃PO₄ | A moderately strong base that is effective in activating the boronic acid for transmetalation without causing degradation of sensitive functional groups on either coupling partner.[5] |
| Solvent | 1,4-Dioxane / H₂O | A common solvent system that provides good solubility for both the organic substrates and the inorganic base, facilitating efficient reaction kinetics.[6] The water component is crucial for dissolving the base and activating the boronic acid. |
Step-by-Step Procedure
-
Reaction Setup: To a 10 mL oven-dried reaction vial containing a magnetic stir bar, add this compound (106.5 mg), the aryl boronic acid (1.2 eq), potassium phosphate (265 mg), and XPhos Pd G3 (12.7 mg).
-
Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane (3.0 mL) followed by degassed water (0.6 mL). The mixture should be a suspension.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.
-
Characterization: Combine the pure fractions, concentrate in vacuo, and dry to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Expected Results & Troubleshooting
The described protocol is expected to provide moderate to excellent yields (60-95%) depending on the electronic and steric nature of the boronic acid coupling partner.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently degassed solvents.3. Poor quality boronic acid (decomposed). | 1. Ensure a robust inert atmosphere; use a glovebox if possible.2. Degas solvents thoroughly by sparging with inert gas for 20-30 mins.3. Use freshly purchased or purified boronic acid. Consider using the corresponding pinacol ester (BPin), which is often more stable. |
| Significant Debromination | 1. Reaction temperature is too high or time is too long.2. Presence of protic impurities.3. Boronic acid is slow to transmetalate. | 1. Reduce the reaction temperature to 80-90 °C and monitor closely.2. Ensure all reagents and solvents are dry.3. Use a more reactive boronic ester or a different base (e.g., Cs₂CO₃) to accelerate transmetalation.[6] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Catalyst system promotes homocoupling. | 1. Improve inert atmosphere techniques.2. Screen alternative catalysts, such as Pd(dppf)Cl₂, which can sometimes suppress this side reaction.[6] |
| Product is Insoluble / Difficult to Purify | 1. The coupled product has low solubility.2. Product coordinates strongly to silica gel. | 1. Use a different work-up solvent system (e.g., DCM, THF).2. Consider using a different stationary phase for chromatography (e.g., alumina) or trituration/recrystallization as a purification method. |
Conclusion
The Suzuki-Miyaura cross-coupling protocol detailed herein provides a reliable and efficient pathway for the C-4 arylation of this compound. By employing a modern palladium precatalyst system and optimized reaction conditions, this method allows for the synthesis of a diverse library of analogues crucial for advancing drug discovery projects centered on this valuable heterocyclic scaffold. The principles and troubleshooting guide presented offer a framework for adapting this methodology to various scales and coupling partners.
References
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- Winge, T., Perry, B., et al. (2024). Late-Stage Diversification of Pyrazoles as Antileishmanial Agents.
- Joule, J. A., & Mills, K. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Biffis, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis.
- Caddick, S., et al. (2006). Suzuki cross-coupling mediated by tetradentate N-heterocyclic carbene (NHC)-palladium complexes in an environmentally benign solvent. Semantic Scholar.
- Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Various Authors. Suzuki Coupling. Organic Chemistry Portal.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- Taylor, R. D., et al. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. PubMed.
- Alvarez, R., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
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Application Notes and Protocols: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Abstract
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocycle in modern drug discovery, serving as a core structural motif in a variety of therapeutic agents, including kinase inhibitors. The functionalization of this scaffold is critical for modulating pharmacological properties. The Buchwald-Hartwig amination stands as a premier method for the formation of C–N bonds, offering broad functional group tolerance and substrate scope where traditional methods like nucleophilic aromatic substitution often fail.[1][2] This application note provides a comprehensive guide and a robust, optimized protocol for the palladium-catalyzed Buchwald-Hartwig amination of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine. We delve into the mechanistic underpinnings of the reaction, discuss key considerations for heteroaromatic substrates, and present a detailed, step-by-step methodology validated for a range of primary and secondary amines.
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a Nobel-prize-winning cross-coupling reaction that proceeds via a palladium-catalyzed cycle.[1][3][4] The currently accepted mechanism involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6] The cycle begins with an active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.[7][8]
-
Oxidative Addition: The active, low-coordinate Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step of the cycle, resulting in a Pd(II) intermediate.[5] The general reactivity order for the aryl electrophile is Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base (e.g., sodium tert-butoxide), the coordinated amine is deprotonated to form a palladium amido complex.
-
Reductive Elimination: This final step involves the formation of the new C–N bond, yielding the desired N-arylated pyrazolopyridine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][7]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for a Pyrazolopyridine Substrate
The application of the Buchwald-Hartwig amination to nitrogen-rich heterocycles like this compound requires special consideration due to the unique electronic and structural properties of the substrate.
-
Catalyst Inhibition: The pyridine nitrogen is a Lewis basic site that can coordinate to the palladium center. This coordination can potentially sequester the active catalyst, leading to lower reaction rates or incomplete conversion. The use of bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos or BrettPhos) is crucial.[1][9] These ligands form stable, highly active catalysts that are less susceptible to inhibition by the substrate or product.
-
Competing N-Arylation: The pyrazole moiety contains an acidic N-H proton. In the presence of a strong base, this proton can be removed, creating an alternative nucleophile. While C-N coupling at the C4 position is generally favored, careful control of stoichiometry and reaction conditions is necessary to prevent potential side reactions.
-
Choice of Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices for their high basicity and compatibility with organic solvents.[8] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, often in combination with more active, modern catalyst systems and potentially requiring higher temperatures.[6]
Optimized Experimental Protocol
This protocol describes a general procedure for the coupling of various amines with this compound using a state-of-the-art palladium precatalyst system.
Materials and Equipment:
-
This compound
-
Amine (e.g., morpholine, aniline, benzylamine)
-
XPhos Pd G3 (Palladium precatalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-Dioxane or Toluene
-
Schlenk tube or microwave vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and XPhos Pd G3 (0.02 equiv, 2 mol%) to an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the vial to achieve a substrate concentration of 0.1 M.
-
Reaction Execution: Seal the vessel tightly. Remove it from the glovebox and place it in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and quench carefully with water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aminated product.
Protocol Application and Scope
To demonstrate the versatility of this protocol, this compound was coupled with a variety of primary and secondary amines. The results are summarized below.
| Entry | Amine Coupled | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | Morpholine | 2 | NaOtBu | Dioxane | 100 | 6 | 92 |
| 2 | Aniline | 2 | NaOtBu | Dioxane | 100 | 12 | 85 |
| 3 | Benzylamine | 2 | NaOtBu | Toluene | 110 | 8 | 88 |
| 4 | tert-Butylamine | 2 | NaOtBu | Toluene | 110 | 16 | 76 |
Note: The data presented are representative and actual results may vary based on experimental conditions and the specific amine used.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the Buchwald-Hartwig amination protocol.
Figure 2: General laboratory workflow for the amination protocol.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Poor quality base. | Use a fresh bottle of precatalyst or screen other ligands/Pd sources. Ensure all glassware is oven-dried and use freshly opened anhydrous solvent. Use a freshly opened container of base. |
| Formation of Side Products | Reaction temperature too high; Competing N-arylation of the pyrazole. | Lower the reaction temperature and monitor closely. Consider using a weaker base like K₃PO₄ or Cs₂CO₃. |
| Hydrodehalogenation | Presence of water; β-hydride elimination from certain amines. | Ensure strictly anhydrous conditions. This side reaction is sometimes unavoidable with specific amine substrates.[1] |
| Difficult Purification | Product co-elutes with ligand or byproducts. | Optimize the chromatography conditions (solvent system, gradient). A different ligand system may produce byproducts with different polarity. |
Conclusion
The Buchwald-Hartwig amination is an exceptionally powerful tool for the synthesis of arylamines, and its application to complex heterocyclic systems is crucial for advancing drug discovery programs. The protocol detailed herein provides a reliable and high-yielding method for the C-N cross-coupling of this compound with a diverse range of amine nucleophiles. By utilizing modern, sterically hindered phosphine ligands and carefully controlled reaction conditions, the challenges associated with heteroaromatic substrates can be effectively overcome, enabling the efficient generation of valuable molecular building blocks for pharmaceutical research.
References
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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Krska, S. W., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples - NROChemistry. Available at: [Link]
-
Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles - Chemical Communications (RSC Publishing). Available at: [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines - ResearchGate. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - National Institutes of Health (NIH). Available at: [Link]
-
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - National Institutes of Health (NIH). Available at: [Link]
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The Buchwald–Hartwig Amination After 25 Years - University of Groningen. Available at: [Link]
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Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Modulating Electronic Properties of N-Heterocyclic Carbene Ligands: Effects on the Pd-Catalyzed Buchwald-Hartwig Amination - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine - University of Bath. Available at: [Link]
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C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - National Institutes of Health (NIH). Available at: [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - ACS Catalysis. Available at: [Link]
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available at: [Link]
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Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI. Available at: [Link]
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Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. Available at: [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - National Institutes of Health (NIH). Available at: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - National Institutes of Health (NIH). Available at: [Link]
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents.
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - National Institutes of Health (NIH). Available at: [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold
The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to the purine nucleobases allows it to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways. Consequently, derivatives of this scaffold have shown promise as anti-inflammatory, anti-viral, and anti-cancer agents. The ability to functionalize this core at various positions through robust and versatile chemical transformations is therefore of paramount importance for the development of novel therapeutics.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate such as 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine, these reactions open up a vast chemical space for the introduction of diverse substituents at the C4-position, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides detailed application notes and protocols for four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, tailored for the functionalization of this compound.
General Considerations for Cross-Coupling Reactions with Pyrazolopyridines
The presence of multiple nitrogen atoms in the pyrazolo[3,4-c]pyridine ring system can present challenges in palladium-catalyzed cross-coupling reactions. The lone pairs on the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Therefore, careful selection of the palladium precursor, ligand, base, and solvent is crucial for achieving high yields and reproducibility. In many cases, N-protection of the pyrazole moiety may be necessary to prevent side reactions, though successful couplings on N-unprotected substrates have also been reported. The protocols provided herein are based on established methodologies for similar heterocyclic systems and should be considered as excellent starting points for optimization.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for the formation of C(sp²)-C(sp²) bonds, owing to the stability, low toxicity, and commercial availability of a vast array of boronic acids and their derivatives.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) species. The resulting palladium(II) complex then undergoes transmetalation with a boronate species, which is formed by the activation of the boronic acid with a base. The final step is the reductive elimination of the desired biaryl product, which regenerates the active palladium(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from methodologies successful for the functionalization of related 5-halo-1H-pyrazolo[3,4-c]pyridines and serves as a robust starting point.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2.5-5 mol%)
-
Base: Cs₂CO₃ or K₂CO₃ (2.0-3.0 equiv)
-
Anhydrous and degassed solvent: 1,4-Dioxane/water (4:1) or DMAc
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Microwave heating (e.g., 120 °C) can significantly reduce reaction times.[1][2] Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | Est. 70-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (2) | DMAc | 120 (MW) | 0.5 | Est. 75-95 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | Est. 60-80 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (2) | DMAc | 120 (MW) | 0.5 | Est. 65-85 |
| Yields are estimated based on similar reactions on related heterocyclic systems and will require experimental optimization. |
The Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction is a powerful tool for the arylation of alkenes, forming a new carbon-carbon bond between the aryl halide and the alkene.[3] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates.
Mechanism of the Heck Reaction
The Heck reaction catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) species then undergoes migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by reaction with a base.
Caption: A typical experimental workflow for a Heck cross-coupling reaction.
Experimental Protocol: Heck Reaction
This protocol provides a general starting point for the Heck reaction with this compound, based on established methods for other aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, butyl acrylate) (1.2-1.5 equiv)
-
Palladium catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: P(o-tol)₃ or PPh₃ (4-10 mol%)
-
Base: Et₃N or K₂CO₃ (1.5-2.0 equiv)
-
Anhydrous and degassed solvent: DMF, DMAc, or acetonitrile
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine this compound, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Add the degassed solvent, the alkene, and the base via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-140 °C) with stirring. Monitor the reaction's progress.
-
Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing with an organic solvent. The filtrate is then subjected to a standard aqueous work-up.
-
Purification: The crude product is purified by flash column chromatography.
Data Presentation: Representative Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 18 | Est. 50-70 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2) | DMAc | 120 | 24 | Est. 60-80 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 110 | 20 | Est. 40-60 |
| Yields are estimated based on similar reactions on related heterocyclic systems and will require experimental optimization. |
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is invaluable for the synthesis of arylalkynes and conjugated enynes, which are important structural motifs in many biologically active molecules and materials.
Mechanism of the Sonogashira Coupling
The Sonogashira reaction typically involves a dual catalytic system with palladium and copper(I). The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.
Experimental Protocol: Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) co-catalyst: CuI (1-5 mol%)
-
Base: Et₃N or diisopropylamine (DIPA) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent: THF, DMF, or a mixture of THF/Et₃N
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the degassed solvent, the terminal alkyne, and the amine base via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (3) | Et₃N (2) | THF | 60 | 8 | Est. 70-90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (3) | Et₃N (2) | DMF | 25 | 12 | Est. 80-95 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (3) | DIPA (2) | THF | 50 | 10 | Est. 65-85 |
| Yields are estimated based on similar reactions on related heterocyclic systems and will require experimental optimization. |
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[5][6][7] This reaction has broad substrate scope and functional group tolerance, making it a vital tool in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the active Pd(0) catalyst. The choice of ligand is critical in this reaction to facilitate both the oxidative addition and the reductive elimination steps.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on conditions reported for the amination of 5-halo-1H-pyrazolo[3,4-c]pyridines and should be readily adaptable.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium pre-catalyst: RuPhos Pd G3 (2-5 mol%) or a combination of Pd₂(dba)₃ and a suitable ligand like RuPhos or XPhos.
-
Base: NaOtBu or K₃PO₄ (1.5-2.0 equiv)
-
Anhydrous and degassed solvent: Toluene or 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the base, and this compound to a dry reaction vessel.
-
Reagent Addition: Add the degassed solvent followed by the amine.
-
Reaction: Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C). Monitor the reaction by LC-MS or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite®. The filtrate is then washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2.5) | RuPhos (5) | NaOtBu (1.5) | Toluene | 100 | 16 | Est. 70-90 |
| 2 | Aniline | RuPhos Pd G3 (5) | - | K₃PO₄ (2) | Dioxane | 110 | 20 | Est. 60-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | XPhos (5) | NaOtBu (1.5) | Toluene | 100 | 18 | Est. 65-85 |
| Yields are estimated based on similar reactions on related heterocyclic systems and will require experimental optimization. |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the medicinally important this compound scaffold. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide versatile and efficient routes to a wide array of C-C and C-N coupled products. The protocols and data presented in this guide, derived from established literature on similar heterocyclic systems, offer a solid foundation for researchers to begin their synthetic explorations. As with any catalytic reaction, optimization of the reaction parameters for each specific substrate combination is key to achieving the desired outcome with high efficiency and yield. These powerful synthetic methods will undoubtedly continue to play a crucial role in the development of novel pyrazolo[3,4-c]pyridine-based therapeutics.
References
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]
-
El-Faham, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted-1H-indazoles. RSC Advances. [Link]
-
Wang, C., et al. (2018). Palladium-catalyzed intermolecular Heck reaction of alkyl halides. Chemical Communications. [Link]
-
Zhu, L., et al. (2017). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Scientific Reports. [Link]
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]
-
Kim, J. S., et al. (2014). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]
-
Takeda, K., et al. (2022). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
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Kumar, A., et al. (2014). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]
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Ben-Mbarek, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. [Link]
-
Li, Y., et al. (2012). Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids. Organic Chemistry Portal. [Link]
-
Romański, J., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed Central. [Link]
-
Cioffi, C., et al. (2003). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Karami, K., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PubMed Central. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Wang, Z., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Lee, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Application Note: Synthesis of Kinase Inhibitors from 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Introduction: The Strategic Value of the Pyrazolo[3,4-c]pyridine Scaffold
The 1H-pyrazolo[3,4-c]pyridine core is a privileged scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its structure is isomeric with the well-known 1H-pyrazolo[3,4-b]pyridine, a bioisostere of purine that effectively mimics the adenine core of ATP, enabling competitive inhibition at the kinase hinge region.[1] The strategic placement of nitrogen atoms allows for critical hydrogen bond interactions within the ATP-binding pocket, a hallmark of many successful kinase inhibitors targeting oncogenic pathways.
The starting material, 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine , is an exceptionally valuable building block. The bromine atom at the C4 position serves as a versatile synthetic handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the solvent-exposed region of the kinase active site, which is crucial for achieving both potency and selectivity. The methyl group at the C3 position can also play a role in establishing favorable interactions or modulating the molecule's physicochemical properties.
This guide provides detailed protocols and expert insights into three cornerstone synthetic transformations for elaborating this scaffold: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Overall Synthetic Strategy
The functionalization of the this compound core is designed to rapidly generate a library of analogues for structure-activity relationship (SAR) studies. The choice of cross-coupling reaction dictates the nature of the C-C or C-N bond formed at the C4 position, enabling access to distinct chemical spaces.
Figure 1: Core synthetic pathways from the starting material.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most powerful method for installing aryl and heteroaryl groups, which are prevalent in kinase inhibitors.[2][3] This reaction forms a C-C bond between the C4 position of the pyrazolopyridine and a boronic acid or ester derivative.
Expertise & Experience: Why this works
The choice of catalyst, ligand, and base is paramount for achieving high yields with heteroaromatic substrates, which can be prone to side reactions or catalyst deactivation. For electron-rich heterocycles like our scaffold, a bulky, electron-donating phosphine ligand (e.g., XPhos, SPhos) is often required. These ligands promote the oxidative addition of the palladium(0) species to the C-Br bond and facilitate the subsequent reductive elimination step, which forms the desired product. The base (e.g., K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation with the palladium complex.[3][4]
Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol
-
Reagent Preparation: To a 25 mL flame-dried Schlenk flask, add this compound (212 mg, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon for 15 minutes.
-
Catalyst & Solvent Addition: Under a positive pressure of argon, add the palladium catalyst, such as Pd₂(dba)₃ (46 mg, 0.05 mmol, 5 mol%), and a suitable ligand, for instance, XPhos (48 mg, 0.1 mmol, 10 mol%). Add 10 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-3-methyl-1H-pyrazolo[3,4-c]pyridine derivative.[5][6]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Parameter | Condition 1 | Condition 2 (Optimized) | Rationale for Change |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos | XPhos is a more electron-rich and bulky ligand, often superior for heteroaryl couplings. |
| Base | Na₂CO₃ | K₃PO₄ | K₃PO₄ is a stronger base, which can accelerate the transmetalation step. |
| Solvent | Toluene | 1,4-Dioxane/H₂O | The aqueous mixture can enhance the rate of reaction and solubility of the base. |
| Temperature | 80 °C | 100 °C | Increased temperature provides the necessary activation energy for challenging substrates. |
| Yield (Typical) | 40-60% | 75-95% | Optimized conditions overcome common failure modes like debromination or slow kinetics. |
| Table 1: Representative optimization of Suzuki-Miyaura coupling conditions. |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The installation of an amino group at the C4 position is a key strategy for designing kinase inhibitors that form a hydrogen bond with the "gatekeeper" residue or other key amides in the ATP pocket. The Buchwald-Hartwig amination is the premier method for this transformation.[7][8]
Expertise & Experience: Why this works
This reaction is highly sensitive to the choice of ligand and base. The ligand must be able to stabilize the palladium catalyst and facilitate the challenging C-N bond-forming reductive elimination step. Ligands like Xantphos, with its wide bite angle, are particularly effective in preventing β-hydride elimination and promoting the desired coupling.[8] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, making it a competent nucleophile in the catalytic cycle.
Detailed Experimental Protocol
-
Reagent Preparation: In a glovebox or under a strict argon atmosphere, add this compound (212 mg, 1.0 mmol, 1.0 equiv.), the desired amine (1.1 mmol, 1.1 equiv.), and cesium carbonate (Cs₂CO₃, 489 mg, 1.5 mmol, 1.5 equiv.) to a flame-dried Schlenk tube.
-
Catalyst Addition: Add the palladium precatalyst, such as Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%), and the ligand, Xantphos (29 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add 10 mL of anhydrous, degassed 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 110 °C for 12-24 hours. Monitor for the disappearance of the starting material by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with dichloromethane (DCM, 30 mL) and filter through a pad of Celite® to remove inorganic salts, washing the pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography (e.g., using a gradient of methanol in DCM) to obtain the desired 4-amino-3-methyl-1H-pyrazolo[3,4-c]pyridine product.
-
Characterization: Verify the identity and purity via NMR and HRMS analysis.
Protocol 3: Sonogashira Coupling for Rigid Alkynyl Linkers
The Sonogashira coupling introduces a rigid alkyne linker at the C4 position, which can be used to probe deeper pockets within the kinase active site or serve as a handle for subsequent transformations like "click" chemistry.[9][10][11] This reaction requires a dual catalytic system of palladium and copper(I).[12]
Expertise & Experience: Why this works
The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. The crucial copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide. This copper acetylide is the key species that undergoes transmetalation with the palladium(II) complex.[9] Careful exclusion of oxygen is critical, as it can lead to the homocoupling of the alkyne (Glaser coupling), a common side reaction.
Figure 3: General experimental workflow for synthesis.
Detailed Experimental Protocol
-
Reagent Preparation: To a Schlenk flask, add this compound (212 mg, 1.0 mmol, 1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%), and copper(I) iodide (CuI) (19 mg, 0.1 mmol, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Under argon, add 10 mL of anhydrous, degassed tetrahydrofuran (THF). Add the terminal alkyne (1.5 mmol, 1.5 equiv.) followed by triethylamine (Et₃N, 0.42 mL, 3.0 mmol, 3.0 equiv.).
-
Reaction: Stir the mixture at room temperature or gentle heat (50-60 °C) for 4-8 hours, monitoring by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (40 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl, 2 x 20 mL) to remove copper salts, followed by brine (20 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash chromatography to isolate the 4-alkynyl derivative.
-
Characterization: Confirm the product structure and purity by NMR and HRMS.
Structure-Activity Relationship (SAR) and Target Kinases
Derivatives of the pyrazolopyridine scaffold have shown potent inhibitory activity against a range of therapeutically relevant kinases. The modifications enabled by the protocols above are central to developing SAR.
| Position | Modification | Example Target Kinases | SAR Insight |
| C4 | Aryl/Heteroaryl (Suzuki) | CDK, TRK, JNK, RET[7][13][14][15] | Large, substituted aromatic rings can access the solvent-front region and improve potency and selectivity. |
| C4 | Substituted Amines (Buchwald) | EGFR, c-KIT[16] | An amino linker often acts as a key hinge-binding motif. The substituent can be tailored to target specific sub-pockets. |
| C4 | Alkynyl Groups (Sonogashira) | Abl, Src[17] | The rigid linker can position larger functional groups optimally within the binding site or be used for covalent targeting. |
| N1 | Alkylation | Varies | N1 substitution can block a hydrogen bond donor site but can also be used to modulate solubility or occupy hydrophobic pockets. |
| Table 2: Representative SAR insights for pyrazolo[3,4-c]pyridine derivatives. |
Conclusion
The this compound scaffold is a powerful platform for the discovery of novel kinase inhibitors. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide a robust and versatile toolkit for its elaboration. By systematically applying these protocols, researchers can efficiently generate diverse libraries of compounds, enabling the rapid exploration of chemical space and the development of potent and selective kinase inhibitors for various therapeutic applications. Each protocol is a self-validating system when monitored and characterized appropriately, ensuring the trustworthiness and reproducibility of the synthetic efforts.
References
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El-Gamal, M. I., et al. (2018). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. International Journal of Medical Sciences. Available at: [Link]
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Norman, M. H., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Taylor, C. G., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available at: [Link]
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Abdel-rahman, H. M., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. Available at: [Link]
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Gomaa, H. A. M., et al. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. ResearchGate. Available at: [Link]
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Wityak, J., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Gomaa, H. A. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available at: [Link]
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Ramkumar, K., et al. (2024). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Wityak, J., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. PubMed. Available at: [Link]
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Wang, X., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Rocchitta, G., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available at: [Link]
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Bonacorso, H. G., et al. (2017). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. Available at: [Link]
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Usami, Y., et al. (2015). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]
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Fayed, E. A. S., et al. (2025). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. ResearchGate. Available at: [Link]
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Taylor, C. G., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]
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Sonogashira, K. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
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da Silva, A. F., et al. (2023). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemistrySelect. Available at: [Link]
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LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
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El-faham, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted-1H-indazoles. RSC Advances. Available at: [Link]
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Fayed, E. A. S., et al. (2021). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Chemical and Pharmaceutical Bulletin. Available at: [Link]
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Soule, J-F., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Organic & Biomolecular Chemistry. Available at: [Link]
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Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
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El-Damasy, A. K., et al. (2025). Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. ResearchGate. Available at: [Link]
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using 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine to synthesize TBK1 inhibitors
Application Notes & Protocols
Topic: Synthesis of Novel TANK-Binding Kinase 1 (TBK1) Inhibitors from a 4-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine Scaffold
Strategic Overview: Targeting TBK1 in Disease
TANK-Binding Kinase 1 (TBK1) is a serine/threonine kinase that has emerged as a critical node in cellular signaling, extending far beyond its initial discovery in the context of innate immunity. As a non-canonical IκB kinase (IKK), TBK1 is integral to multiple pathways that govern immune responses, inflammation, autophagy, and cell proliferation.[1][2][3] Its dysregulation is strongly associated with the pathogenesis of autoimmune disorders like lupus and interferonopathies, as well as various cancers where it provides pro-survival signals.[4][5]
Specifically, TBK1 acts as a central kinase that phosphorylates and activates transcription factors such as Interferon Regulatory Factor 3 (IRF3), leading to the production of type I interferons (IFNs).[6] This function makes TBK1 an attractive therapeutic target. Inhibiting its kinase activity presents a promising strategy to dampen aberrant IFN signatures in autoimmune diseases or to block survival pathways in cancer cells.[2][4][5]
Figure 1: Simplified TBK1 signaling pathway. Pathogen- or damage-associated patterns (PAMPs/DAMPs) activate upstream sensors, leading to the phosphorylation and activation of TBK1. Active TBK1 then phosphorylates IRF3, causing its dimerization, nuclear translocation, and subsequent production of type I interferons. The synthesized pyrazolo[3,4-c]pyridine inhibitors act by blocking the ATP-binding site of active TBK1.
The Pyrazolo[3,4-c]pyridine Scaffold: A Foundation for Potency and Selectivity
The pyrazolo[3,4-c]pyridine core is a "privileged scaffold" in medicinal chemistry, particularly for designing kinase inhibitors. Its rigid, bicyclic structure effectively mimics the purine core of ATP, allowing it to sit comfortably within the kinase hinge region. The nitrogen atoms provide key hydrogen bonding opportunities. Importantly, the scaffold presents multiple vectors for chemical modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.[7]
Our starting material, This compound , is strategically designed for elaboration. The bromine atom at the C4 position is a versatile chemical handle, ideally suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This enables the introduction of a wide array of aryl or heteroaryl moieties, which are crucial for targeting specific pockets within the TBK1 active site and achieving high inhibitory potency.[8][9]
Synthetic Strategy: Elaboration via Suzuki-Miyaura Cross-Coupling
The core of our synthetic approach is the Suzuki-Miyaura reaction. This powerful C-C bond-forming reaction will couple our brominated pyrazolopyridine core with a suitable boronic acid or ester. The choice of the coupling partner is critical and is guided by structure-activity relationship (SAR) data from published inhibitors, which often feature specific substituted phenyl or heteroaromatic rings at this position to maximize potency.[10][11][12]
Figure 2: General workflow for the synthesis of a TBK1 inhibitor via Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Representative TBK1 Inhibitor
This protocol describes the synthesis of a representative inhibitor, 3-methyl-4-(aryl group)-1H-pyrazolo[3,4-c]pyridine , via a Suzuki-Miyaura coupling. The specific aryl boronic acid should be chosen based on desired SAR. For this example, we will use 4-(morpholinomethyl)phenylboronic acid, a moiety often found in potent kinase inhibitors.
Materials & Reagents
| Reagent | Supplier | Grade | Quantity | MW | Moles (mmol) | Eq. |
| This compound | Custom/Acme | >97% | 212 mg | 212.05 | 1.0 | 1.0 |
| 4-(Morpholinomethyl)phenylboronic acid | Commercial | >95% | 268 mg | 221.07 | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Commercial | Catalyst Grade | 41 mg | 816.64 | 0.05 | 0.05 |
| Cesium Carbonate (Cs₂CO₃) | Commercial | Anhydrous, >99% | 652 mg | 325.82 | 2.0 | 2.0 |
| N,N-Dimethylacetamide (DMAc) | Commercial | Anhydrous | 8 mL | - | - | - |
| Water | Lab Supply | Degassed, DI | 2 mL | - | - | - |
Procedure:
-
Vessel Preparation: To a 25 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (212 mg, 1.0 mmol), 4-(morpholinomethyl)phenylboronic acid (268 mg, 1.2 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Rationale: Cesium carbonate is a strong base often effective in Suzuki couplings with nitrogen-containing heterocycles. Pd(dppf)Cl₂ is a robust catalyst tolerant of various functional groups.[13]
-
-
Solvent Addition: Add anhydrous DMAc (8 mL) and degassed water (2 mL) to the vial.
-
Rationale: A mixture of a polar aprotic solvent (DMAc) and water is standard for Suzuki reactions, aiding in the dissolution of both organic and inorganic reagents.
-
-
Degassing: Seal the vial and sparge the reaction mixture with argon or nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Place the vial in a microwave reactor and heat to 120 °C for 30-45 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Rationale: Microwave heating dramatically accelerates the reaction, reducing reaction times from hours to minutes compared to conventional heating.[14]
-
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of dichloromethane (DCM) to 5-10% methanol in DCM to elute the product.
-
Final Product: Collect the pure fractions, combine, and evaporate the solvent to yield the target compound as a solid. Determine the yield and proceed to characterization.
Protocol 2: Characterization of the Final Product
Accurate characterization is essential to confirm the structure and purity of the synthesized inhibitor.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should confirm the presence of protons from the pyrazolopyridine core, the methyl group, and the newly introduced aryl moiety. The disappearance of the characteristic aromatic proton signal from the bromo-substituted position and the appearance of new aromatic signals are key indicators of success.
-
¹³C NMR: A ¹³C NMR spectrum will show the expected number of carbon signals, confirming the overall carbon framework.[15][16]
-
-
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI). The observed mass should match the calculated exact mass for the protonated molecule [M+H]⁺, confirming the molecular formula.[15]
-
Protocol 3: In Vitro Biochemical Assay for TBK1 Inhibition
To validate the function of the synthesized compound, an in vitro kinase assay is performed to determine its inhibitory potency (IC₅₀). The Transcreener® ADP² Assay is a common and reliable method.[17]
Principle: This assay measures the ADP produced by the TBK1 kinase reaction. The inhibitor's potency is determined by its ability to reduce ADP formation.
Materials:
-
Recombinant human TBK1 enzyme
-
TBK1 substrate (e.g., CK1tide peptide)
-
ATP
-
Transcreener® ADP² FP Assay Kit (BellBrook Labs) or similar luminescence-based kit (e.g., Kinase-Glo®)[18]
-
Synthesized inhibitor (dissolved in DMSO)
-
Assay Buffer (provided with kit or standard kinase buffer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Reaction Setup (384-well plate):
-
Add assay buffer to all wells.
-
Add the serially diluted inhibitor to the test wells. Add DMSO only to positive (100% activity) and negative (0% activity) control wells. .
-
Add the TBK1 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. A typical concentration is 10 µM ATP.[17]
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Detection: Add the ADP detection mixture (containing ADP antibody and tracer) as per the manufacturer's protocol.[17]
-
Readout: Incubate for another 60 minutes and read the plate on a suitable plate reader (fluorescence polarization, TR-FRET, or luminescence).
-
Data Analysis: Convert the raw data to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
The pyrazolo[3,4-b]pyridine scaffold has been extensively studied, providing valuable insights for designing potent TBK1 inhibitors.[10][11][19]
| Compound ID | R Group at C4 Position | TBK1 IC₅₀ (nM) | Key Observations |
| 15t | 3-fluoro-4-(morpholinomethyl)phenyl | 0.8 | The morpholinomethyl group enhances solubility and potency. Fluorine substitution can improve metabolic stability.[10] |
| 15y | 3-fluoro-4-((3S,5R)-3,5-dimethylpiperazin-1-yl)phenyl | 0.2 | Stereochemistry and specific piperazine substitutions are critical for achieving sub-nanomolar potency.[10][11] |
| BX795 | (Reference Compound) | 7.1 | An early, less selective pyrimidine-based inhibitor.[10][20] |
| MRT67307 | (Reference Compound) | 28.7 | An optimized analog of BX795 with improved selectivity.[10] |
Data adapted from related pyrazolo[3,4-b]pyridine series.[10][11]
The SAR clearly indicates that large, flexible, and basic substituents at the C4 position are highly favorable for potent TBK1 inhibition. The inclusion of groups like morpholine or piperazine not only engages with the solvent-exposed region of the kinase but also significantly improves the physicochemical properties of the final compound.
Conclusion
The this compound scaffold is an excellent starting point for the synthesis of potent and selective TBK1 inhibitors. The protocol detailed herein, centered on a robust Suzuki-Miyaura cross-coupling reaction, provides a reliable and efficient pathway for generating novel chemical entities. Subsequent biochemical evaluation allows for the precise determination of inhibitory activity, guiding further rounds of rational drug design. By leveraging established SAR data, researchers can effectively explore the chemical space around this privileged core to develop next-generation therapeutics for autoimmune diseases and cancer.
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BellBrook Labs. (n.d.). A Validated TBK1 Inhibitor Screening Assay. Retrieved from BellBrook Labs website. [Link]
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Li, L., et al. (2023). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. International Journal of Molecular Sciences. [Link]
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Hasan, M., & Yan, N. (2016). Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies. Pharmacology Research & Perspectives. [Link]
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BPS Bioscience. (n.d.). TBK1 Assay Kit. Retrieved from BPS Bioscience website. [Link]
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Li, S., et al. (2019). Inhibiting TBK1 by Compound II Ameliorates Autoimmune Disease in Mice. The Journal of Immunology. [Link]
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Yeo, A. T., et al. (2016). Evaluating TBK1 as a Therapeutic Target in Cancers with Activated IRF3. Molecular Cancer Therapeutics. [Link]
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. [Link]
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Tang, D., et al. (2022). The role of TBK1 in cancer pathogenesis and anticancer immunity. Journal of Hematology & Oncology. [Link]
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Tang, D., et al. (2022). The role of TBK1 in cancer pathogenesis and anticancer immunity. ResearchGate. [Link]
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Reaction Biology. (n.d.). TBK1 Kinase Assay Service. Retrieved from Reaction Biology website. [Link]
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Wang, W., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Wang, W., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Taylor & Francis Online. [Link]
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Thomson, C. G., et al. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. PubMed. [Link]
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Thomson, C. G., et al. (2014). Synthesis of 3-(Hetero)aryl Tetrahydropyrazolo[3,4-c]pyridines by Suzuki–Miyaura Cross-Coupling Methodology. The Journal of Organic Chemistry. [Link]
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El Hafi, M., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances. [Link]
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]
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Wang, W., et al. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed. [Link]
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Mbatia, M., et al. (2024). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry. [Link]
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El Hafi, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]
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McIver, E. G., et al. (2012). Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. PubMed. [Link]
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Grandi, F., et al. (2020). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Scientific Reports. [Link]
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Wang, W., et al. (2022). Design and modification strategies of novel TBK1 inhibitors. ResearchGate. [Link]
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Liu, G., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry. [Link]
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Liu, Y., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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H-El-H-H., et al. (2022). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]
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Application Note: Strategic Derivatization of the Pyrazolo[3,4-c]pyridine Core for Structure-Activity Relationship (SAR) Studies
Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold
The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in modern drug discovery. Its structural resemblance to purine allows it to effectively interact with a wide variety of biological targets, particularly purine-binding proteins like kinases and phosphodiesterases.[1] This inherent bioactivity, combined with its synthetic tractability, makes it an exceptional starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.[1][2] The strategic elaboration of this core at specific positions, or "growth vectors," is critical for developing potent, selective, and drug-like candidates. This guide provides a detailed overview of key derivatization strategies and protocols to facilitate robust Structure-Activity Relationship (SAR) studies.
The Pyrazolo[3,4-c]pyridine Core: Key Derivatization Vectors
Successful SAR exploration hinges on understanding the distinct roles of each modifiable position on the scaffold. The numbering convention below highlights the primary sites for chemical elaboration. Each position offers a unique opportunity to probe different aspects of the target's binding pocket and to modulate the compound's physicochemical properties.
Caption: Key derivatization vectors on the 1H-pyrazolo[3,4-c]pyridine core.
-
N1/N2 Positions: Alkylation or arylation at these positions is a primary strategy for modulating metabolic stability, solubility, and selectivity. Substitution at N1 often projects into a distinct pocket of the active site, and careful selection of substituents can avoid undesirable interactions or pick up favorable ones. Preventing non-selective N-alkylation between N1 and N2 is a common challenge that can be addressed through the use of protecting groups or by employing a synthetic route starting with an already substituted hydrazine.[3]
-
C3 Position: This vector is frequently involved in crucial hydrogen bonding or other direct interactions with the target protein. Derivatization here, often with aryl or heteroaryl groups, is a powerful tool for enhancing potency and exploring specificity pockets.
-
C5/C6 Position: This position often points towards the solvent-exposed region of a binding site. Modifications here are ideal for fine-tuning pharmacokinetic (PK) and pharmacodynamic (PD) properties. Introducing polar groups can enhance solubility, while other functionalities can be used to attach linkers or probes.
Synthetic Strategies and Protocols for Vectorial Functionalization
A robust SAR campaign requires efficient and reliable synthetic methods to access a diverse library of analogues. The following section details field-proven protocols for derivatizing the key positions of the pyrazolo[3,4-c]pyridine core, starting from a versatile 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate.[1][4]
N1-Alkylation: Modulating Solubility and Selectivity
N-alkylation is a fundamental step to explore the impact of substitution on the pyrazole ring. The choice of base and solvent is critical for achieving regioselectivity and high yield.
Protocol 1: General Procedure for N1-Alkylation
-
Reaction Setup: To a solution of the 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq.) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), add a base (e.g., Sodium Hydride (NaH), 1.2 eq., or Cesium Carbonate (Cs₂CO₃), 2.0 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Substrate Addition: Stir the mixture at 0 °C for 30 minutes. Add the alkylating agent (e.g., alkyl halide or tosylate, 1.1 eq.) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N1-alkylated product.
Causality Note: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the pyrazole nitrogen, facilitating a clean Sₙ2 reaction with the alkylating agent. Polar aprotic solvents like DMF are often preferred to solubilize the pyrazole salt and accelerate the reaction.
C3-Derivatization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is an indispensable tool for installing aryl and heteroaryl moieties at the C3 position, which is critical for enhancing potency.[5] This protocol begins with a C-H borylation at the C3 position, followed by an in-situ Suzuki coupling.[4]
Protocol 2: Tandem C-H Borylation and Suzuki-Miyaura Coupling at C3
-
C-H Borylation: In a microwave vial, combine the N-protected 5-halo-pyrazolo[3,4-c]pyridine (1.0 eq.), [Ir(COD)OMe]₂ (1.5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%), and Bis(pinacolato)diboron (B₂pin₂) (1.2 eq.).
-
Solvent and Degassing: Add anhydrous Methyl tert-butyl ether (MTBE) and degas the mixture with N₂ or Ar for 15 minutes.
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 100 °C for the optimized time (typically 30-90 minutes).
-
Suzuki Coupling Setup (In-situ): To the crude boronate ester mixture, add the aryl/heteroaryl halide (1.1 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%), and a base like Cesium Carbonate (Cs₂CO₃) (3.0 eq.).
-
Solvent Addition: Add a degassed solvent such as 1,4-Dioxane or Dimethylacetamide (DMAc) and water (e.g., 4:1 ratio).
-
Reaction and Workup: Heat the reaction mixture at 80-120 °C until completion (monitor by TLC or LC-MS). Cool to room temperature, dilute with water, and extract with EtOAc.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
Causality Note: Iridium-catalyzed C-H borylation is highly regioselective for the C3 position of the pyrazole ring.[4] The subsequent in-situ Suzuki coupling is efficient, avoiding the need to isolate the often-sensitive boronate ester intermediate. The choice of palladium catalyst and ligand is crucial for coupling challenging substrates.[6]
C5-Derivatization via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the C5 position of the pyridine ring, enabling fine-tuning of physicochemical properties.[7][8]
Protocol 3: Buchwald-Hartwig Amination at C5
-
Reaction Setup: In a sealed tube or microwave vial, combine the 5-halo-pyrazolo[3,4-c]pyridine (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., rac-BINAP or XPhos, 4-10 mol%), and a base (e.g., Sodium tert-butoxide (NaOᵗBu) or Cs₂CO₃, 2.0 eq.).
-
Solvent and Degassing: Add an anhydrous solvent such as Toluene, Dioxane, or THF. Degas the mixture thoroughly by bubbling with N₂ or Ar for 15-20 minutes.
-
Heating: Seal the vessel and heat the reaction to 80-110 °C for 4-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS. Microwave irradiation can often significantly shorten reaction times.[9]
-
Workup: Cool the reaction mixture to room temperature. Dilute with EtOAc and filter through a pad of Celite® to remove palladium residues.
-
Extraction and Purification: Concentrate the filtrate. Dissolve the residue in EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.
Causality Note: The palladium catalyst, in conjunction with a bulky, electron-rich phosphine ligand, facilitates the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination to form the C-N bond.[7] The choice of base is critical; NaOᵗBu is a strong, non-nucleophilic base suitable for a wide range of amines.[4]
Designing an SAR Campaign: A Workflow Example
A systematic approach is essential for an effective SAR study. The following workflow illustrates an iterative cycle of design, synthesis, and testing to optimize a hit compound.
Caption: Iterative workflow for a typical SAR campaign.
Data Presentation: Summarizing SAR Findings
Clear and concise data summary is crucial for discerning trends. The following table provides a template for organizing SAR data, linking specific structural modifications to changes in biological activity.
Table 1: Example SAR Data for Pyrazolo[3,4-c]pyridine Analogues as TBK1 Inhibitors
| Compound ID | R¹ (N1) | R³ (C3) | R⁵ (C5) | TBK1 IC₅₀ (nM)[10] | Cell Proliferation IC₅₀ (µM) |
| Hit-1 | H | 4-Fluorophenyl | -Br | 150 | >10 |
| 1a | -CH₃ | 4-Fluorophenyl | -Br | 85 | 8.5 |
| 1b | -CH₂CH₃ | 4-Fluorophenyl | -Br | 120 | 9.2 |
| 2a | -CH₃ | 4-Fluorophenyl | -Morpholine | 75 | 5.1 |
| 2b | -CH₃ | 4-Fluorophenyl | -Piperazine | 60 | 3.8 |
| 3a | -CH₃ | 3-Pyridyl | -Morpholine | 5 | 0.8 |
Analysis of Trends:
-
N1-Substitution: Small alkyl groups like methyl (1a) improve potency over the unsubstituted parent (Hit-1), while larger groups like ethyl (1b) are less favorable.
-
C5-Amination: Replacing the C5-bromo with cyclic amines (2a, 2b) improves both potency and cellular activity, likely by enhancing solubility and/or forming favorable interactions.
-
C3-Modification: Switching from a 4-fluorophenyl to a 3-pyridyl group at C3 (3a) results in a significant >10-fold increase in potency, indicating a critical interaction, possibly an H-bond with the pyridine nitrogen.
Conclusion
The pyrazolo[3,4-c]pyridine scaffold is a versatile and highly valuable core for the development of targeted therapeutics. A deep understanding of its chemical reactivity and the strategic application of modern synthetic methods like Suzuki and Buchwald-Hartwig couplings are paramount for successful drug discovery campaigns. By systematically exploring the key derivatization vectors (N1, C3, C5), researchers can efficiently navigate chemical space to optimize potency, selectivity, and drug-like properties, ultimately leading to the identification of promising clinical candidates.
References
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available at: [Link][2]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. National Institutes of Health (PMC). Available at: [Link][1]
-
ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available at: [Link][11]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link][4]
-
Wang, L., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][10]
-
Hale, J. J., et al. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. PubMed. Available at: [Link][5]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link][7]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link][8]
-
Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link][9]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link][6]
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Application Note: A Robust Protocol for the Regioselective N-Alkylation of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Abstract
This application note provides a comprehensive, field-tested protocol for the regioselective N-alkylation of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine. The pyrazolo[3,4-c]pyridine scaffold is a key pharmacophore in modern drug discovery, recognized for its structural similarity to purines and its role in developing potent kinase inhibitors and other therapeutic agents.[1][2][3] This guide details a reliable method for selective alkylation, addressing the common challenge of regioselectivity in unsymmetrical pyrazole systems. We delve into the mechanistic rationale for procedural choices, offer a step-by-step experimental workflow, present characterization data, and provide a troubleshooting guide to ensure reproducible, high-yield synthesis for researchers in medicinal chemistry and drug development.
Introduction and Scientific Background
The functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Pyrazolo[3,4-c]pyridines, as purine isosteres, are of significant interest due to their ability to interact with a wide array of biological targets, including kinases, which are pivotal in oncology and inflammation research.[1][2] The N-alkylation of the pyrazole core is a critical step in modifying the scaffold's physicochemical properties, such as solubility and metabolic stability, and in exploring the structure-activity relationship (SAR) by introducing diverse substituents.[4][5][6]
However, the N-alkylation of unsymmetrical pyrazoles, including the this compound substrate, presents a significant regioselectivity challenge.[7][8] The pyrazole ring contains two nitrogen atoms (N1 and N2) that can potentially be alkylated, leading to a mixture of regioisomers which are often difficult to separate and characterize. Controlling the reaction to favor one isomer is crucial for an efficient synthetic campaign.
This protocol is designed to favor alkylation at the N1 position. The regioselectivity of pyrazole alkylation is influenced by several factors, including:
-
Steric Hindrance: The 3-methyl group on the pyrazole ring sterically encumbers the adjacent N2 position, making the N1 position more accessible to incoming electrophiles.
-
Base and Cation Effects: The choice of base and its counter-ion can influence the site of alkylation.[7][8] Strong, non-coordinating bases like sodium hydride (NaH) generate the pyrazolide anion, while the nature of the cation can influence which nitrogen atom coordinates with it, thereby directing the alkylating agent.[9]
-
Solvent: The solvent can affect the dissociation of the base and the solvation of the pyrazolide anion, subtly influencing the reaction's outcome.
This guide utilizes a standard and effective method employing sodium hydride in an anhydrous polar aprotic solvent, a combination known to promote high regioselectivity in similar systems.[4][10]
Experimental Protocol: N1-Alkylation
This protocol describes a general and robust procedure for the N1-alkylation of this compound using an alkyl halide.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | >95% | Various | Starting material. Ensure it is dry. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Various | Highly reactive. Handle under inert atmosphere. |
| Alkyl Halide (e.g., Benzyl Bromide, Iodomethane) | Reagent Grade | Various | Electrophile. Use 1.1-1.2 equivalents. |
| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv™ or equivalent | Various | Reaction solvent. Must be anhydrous. |
| Saturated aqueous NH₄Cl solution | - | Lab-prepared | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | Extraction solvent. |
| Brine (Saturated aqueous NaCl solution) | - | Lab-prepared | For washing the organic layer. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Various | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Step-by-Step Procedure
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add sodium hydride (1.2 equivalents, 60% dispersion in oil).
-
Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil. Carefully decant the hexanes via cannula.
-
Suspend the oil-free NaH in anhydrous DMF (approx. 0.1 M relative to the substrate).
-
Cool the suspension to 0 °C using an ice-water bath.
Addition of Pyrazolopyridine: 5. In a separate flask, dissolve the this compound (1.0 equivalent) in a minimum amount of anhydrous DMF. 6. Add this solution dropwise to the stirred NaH suspension at 0 °C over 10-15 minutes. Causality: This slow addition prevents a dangerous exotherm from the rapid evolution of hydrogen gas. 7. Allow the reaction mixture to stir at 0 °C for 30 minutes after the addition is complete. Effervescence (H₂ gas) should be observed. This period ensures complete deprotonation to form the sodium pyrazolide salt.
Alkylation: 8. Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. 9. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
Monitoring and Work-up: 10. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% EtOAc in hexanes). The product should have a higher Rf than the starting material. 11. Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases. Self-Validation: This step safely neutralizes any unreacted NaH. 12. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. 13. Separate the layers. Extract the aqueous layer with ethyl acetate (3 x V, where V is the initial volume of the aqueous layer). 14. Combine the organic layers, wash with brine (1 x V), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: 15. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes) to afford the pure N1-alkylated product.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from reaction setup to final product characterization.
Characterization of Products
Confirmation of the N1-alkylation product over the N2-isomer is critical. Advanced NMR techniques are often the most definitive methods for this assignment.[11][12]
-
¹H NMR: The most diagnostic signal is the appearance of protons on the carbon attached to the pyrazole nitrogen (e.g., a singlet for N-CH₃ around 3.8-4.2 ppm or a singlet for N-CH₂-Ph around 5.5-5.8 ppm).
-
NOESY (2D NMR): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can unambiguously determine the regiochemistry. An NOE correlation between the protons of the newly introduced N-alkyl group and the C7-proton of the pyridine ring would confirm the N1-isomer. Conversely, a correlation with the 3-methyl group would suggest the N2-isomer.[11][12]
-
HMBC (2D NMR): A Heteronuclear Multiple Bond Correlation (HMBC) experiment showing a correlation from the N-alkyl protons to the C7a carbon of the pyrazole ring confirms N1 substitution.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.
Troubleshooting and Self-Validation
| Problem | Possible Cause | Suggested Solution |
| No Reaction / Low Yield | 1. Inactive NaH (hydrolyzed).2. Wet solvent/reagents.3. Insufficient deprotonation time. | 1. Use fresh NaH from a new bottle.2. Ensure all glassware is flame-dried and solvents are strictly anhydrous.3. Extend stirring time after adding the substrate to 1 hour. |
| Mixture of Regioisomers | 1. Reaction temperature too high.2. Steric bulk of alkylating agent is insufficient. | 1. Maintain 0 °C during additions and warm slowly.2. While this protocol favors N1, some small electrophiles (e.g., MeI) might give minor N2 products. Careful chromatography is key. |
| Decomposition of Product | 1. Alkylating agent is unstable to the basic conditions. | 1. Consider alternative, milder alkylation methods such as using potassium carbonate (K₂CO₃) in DMF or acetonitrile, although this may affect regioselectivity.[12][13] |
| Difficult Purification | 1. Product co-elutes with starting material or isomer. | 1. Use a shallower gradient during column chromatography.2. Consider an alternative solvent system for chromatography. |
References
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Edilova, Y., Kudyakova, Y. S., Osipova, E. A., & Bazhin, D. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]
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ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]
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Carroll, W. A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
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Kallitsakis, A., et al. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. National Institutes of Health (PMC). Available at: [Link]
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]
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Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Available at: [Link]
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Carroll, W. A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
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Verma, S. K., & LaFrance, L. V. (2009). A facile method for the synthesis of substituted pyrazolo[3,4-c]pyridines. Tetrahedron Letters. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Available at: [Link]
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Sci-Hub. (n.d.). Synthesis of Substituted Pyrazolo[3,4‐b]Pyridines. Available at: [Link]
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Semantic Scholar. Available at: [Link]
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]
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Montoya, V., et al. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Universitat Autònoma de Barcelona Research Portal. Available at: [Link]
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Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. Available at: [Link]
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Al-Ostath, A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Institutes of Health (PMC). Available at: [Link]
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Edilova, Y., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
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Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
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Power, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Application Notes and Protocols for Protecting Group Strategies: 4-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Introduction: Navigating the Regiochemical Challenges of 4-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
The this compound scaffold is a key heterocyclic motif in modern medicinal chemistry, appearing in a range of biologically active compounds, including kinase inhibitors.[1][2] Its synthetic utility, however, is predicated on the precise control of reactivity at its various positions. The pyrazole moiety of this fused system presents a significant regiochemical challenge due to the presence of two reactive nitrogen atoms, N1 and N2. Uncontrolled derivatization can lead to a mixture of regioisomers, complicating purification and significantly reducing the overall yield of the desired product.[3][4][5] Therefore, the implementation of a robust protecting group strategy is paramount for the successful and efficient elaboration of this scaffold in drug discovery and development programs.
This guide provides a detailed overview of protecting group strategies tailored for this compound. It offers field-proven insights into the selection of appropriate protecting groups, detailed experimental protocols for their installation and removal, and a discussion of the underlying chemical principles that govern their efficacy.
PART 1: Selecting the Optimal Protecting Group
The choice of a protecting group is a critical decision that can significantly impact the entire synthetic route. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[6] For the this compound core, the primary considerations are regioselectivity of protection and the orthogonality of the protecting group with downstream transformations.
Regioselectivity in Pyrazolo[3,4-c]pyridine Protection
The N-alkylation and N-acylation of unsymmetrical pyrazoles often result in a mixture of N1 and N2 isomers.[3][7] The regiochemical outcome is influenced by a combination of steric and electronic factors, as well as the reaction conditions (e.g., base, solvent, and electrophile). Recent studies on the functionalization of 5-halo-1H-pyrazolo[3,4-c]pyridines have demonstrated that selective N-protection at either N1 or N2 is achievable by carefully tuning the reaction conditions.[8][9][10] Generally, kinetic control often favors the less sterically hindered N1 position, while thermodynamic control can lead to the more stable N2 isomer, although this is highly substrate-dependent.
Key Protecting Groups for Consideration
Two protecting groups stand out for their utility with pyrazole-containing systems: the tert-butoxycarbonyl (Boc) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group.
-
The tert-Butoxycarbonyl (Boc) Group: The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its lability under acidic conditions.[11][12] For pyrazoles, Boc protection offers a reliable method to temporarily block one of the nitrogen atoms.[13] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11] However, basic conditions using reagents like sodium methoxide or cesium carbonate have also been reported for the deprotection of N-Boc protected pyrazoles and related heterocycles, offering an orthogonal cleavage strategy.[14][15]
-
The 2-(Trimethylsilyl)ethoxymethyl (SEM) Group: The SEM group is a versatile protecting group for various nitrogen-containing heterocycles, including pyrazoles.[16][17][18] It is stable under a wide range of conditions, including those that would cleave a Boc group.[19] A key advantage of the SEM group is its unique deprotection mechanism, which is typically achieved with fluoride ion sources (e.g., tetrabutylammonium fluoride - TBAF) or under certain acidic conditions.[19][20] This orthogonality makes it an excellent choice in multi-step syntheses where other acid-labile or base-labile groups are present. Furthermore, the SEM group has been instrumental in strategies involving regioselective C-H arylation of pyrazoles, where it can be transposed from one nitrogen to another to direct functionalization.[16][21][22]
Comparative Analysis of Protecting Groups
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Key Advantages | Potential Drawbacks |
| Boc | (Boc)₂O, base (e.g., Et₃N, DMAP, pyridine), CH₂Cl₂ or DMF | Stable to basic and hydrogenolysis conditions.[11][14] | Acidic (TFA, HCl).[11][12] Basic (NaOMe, Cs₂CO₃, NaBH₄ in EtOH).[14][15] | Readily available reagents, straightforward protocols, well-documented. | Lability to strong acids can limit its use with other acid-sensitive functionalities. |
| SEM | SEM-Cl, base (e.g., NaH), THF or DMF | Stable to acidic and basic conditions, organometallics, and some oxidizing/reducing agents.[19] | Fluoride sources (TBAF, CsF).[19][20] Lewis acids (MgBr₂, SnCl₄).[20][23][24] | High stability, orthogonal deprotection, enables advanced functionalization strategies.[16][21][22] | Reagents can be more expensive, requires anhydrous conditions for introduction.[17] |
PART 2: Experimental Protocols
The following protocols are designed to be robust and reproducible. As with any chemical synthesis, it is crucial to use high-quality reagents and anhydrous solvents where specified. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Boc Protection of this compound
This protocol is adapted from established procedures for the Boc protection of pyrazoles and related heterocycles.[13][25][26] The use of a base like triethylamine or pyridine is crucial for scavenging the acid generated during the reaction.
Workflow for Boc Protection
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Application Notes and Protocols for High-Throughput Screening of Pyrazolo[3,4-c]pyridine Derivatives
Introduction: The Therapeutic Potential of the Pyrazolo[3,4-c]pyridine Scaffold
The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a versatile framework for designing molecules that can interact with a wide array of biological targets, including kinases, phosphodiesterases, and other enzymes implicated in various disease states.[1] Derivatives of this and related pyrazolopyridine systems have demonstrated a broad spectrum of pharmacological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects.[2][3] The development of potent and selective modulators based on this scaffold is a key objective in modern drug development, necessitating robust and efficient screening methodologies.
High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate the activity of a specific biological target.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, development, and implementation of HTS assays tailored for the discovery of novel pyrazolo[3,4-c]pyridine-based therapeutics. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for key biochemical and cell-based assays, and discuss critical aspects of data analysis and hit validation.
Strategic Considerations for Assay Selection
The choice of an HTS assay is fundamentally dictated by the biological target of interest. For pyrazolo[3,4-c]pyridine derivatives, which are frequently investigated as kinase inhibitors, several assay formats are particularly well-suited. The ideal HTS assay should be homogenous (a "mix-and-read" format with no wash steps), miniaturizable to 384- or 1536-well plates, and robust, consistently yielding a high signal-to-background ratio and a Z' factor greater than 0.5.[4][5][6]
Biochemical Assays vs. Cell-Based Assays
A primary consideration is the choice between a biochemical (target-based) and a cell-based (phenotypic) screening approach.
-
Biochemical Assays: These assays utilize purified biological macromolecules (e.g., enzymes, receptors) to directly measure the interaction of a compound with its target. They offer high throughput and a clear, direct measure of target engagement. However, they do not provide information on cell permeability, off-target effects, or cellular toxicity.
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process or pathway in a more physiologically relevant context. They can identify compounds that are cell-permeable and have the desired effect in a cellular environment. However, the mechanism of action of hits from cell-based screens is often unknown and requires subsequent deconvolution.
A common and effective strategy is to employ a biochemical assay for the primary HTS campaign to identify direct binders and then use a cell-based assay as a secondary or orthogonal screen to confirm cellular activity and filter out compounds with undesirable properties.[7]
High-Throughput Screening Workflow
A typical HTS campaign for pyrazolo[3,4-c]pyridine derivatives follows a multi-step process designed to efficiently identify and validate promising lead compounds.
Figure 1: A generalized workflow for a high-throughput screening campaign.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
Application: A robust biochemical assay for identifying inhibitors of a specific kinase, a common target for pyrazolo[3,4-c]pyridine derivatives.[8]
Principle: This assay measures the phosphorylation of a biotinylated substrate by a kinase. The phosphorylated product is detected using a europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665. When both are bound to the phosphorylated substrate, they are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) between the europium donor and the XL665 acceptor. Kinase inhibition results in a decreased FRET signal.
Materials:
-
Purified kinase of interest
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-antibody
-
Streptavidin-XL665
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 1 mM DTT)
-
Stop solution (e.g., 100 mM EDTA in assay buffer)
-
Pyrazolo[3,4-c]pyridine compound library (typically 10 mM in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Methodology:
-
Compound Plating:
-
Dispense 50 nL of each compound from the library into the wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or a known inhibitor (positive control).
-
-
Kinase Reaction:
-
Prepare a 2X kinase solution in assay buffer. The optimal concentration of the kinase needs to be predetermined during assay development to achieve a linear reaction rate.
-
Dispense 5 µL of the 2X kinase solution into each well containing the compounds and controls.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should ideally be at or near the Km value for the kinase to facilitate the identification of competitive inhibitors.[9]
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate conversion).
-
-
Detection:
-
Prepare the detection mix by diluting the europium-labeled antibody and streptavidin-XL665 in the stop solution.
-
Stop the reaction and initiate detection by adding 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature to allow for the development of the detection signal.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Data Analysis and Quality Control:
-
Percent Inhibition: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)) where Ratio_min is the average signal from the positive control wells and Ratio_max is the average signal from the negative control (DMSO) wells.
-
Z' Factor: The quality and robustness of the assay are assessed by calculating the Z' factor from the control wells on each plate.[4][6] Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| An assay with a Z' factor > 0.5 is considered excellent for HTS.
| Parameter | Description | Acceptance Criteria |
| Z' Factor | A statistical measure of assay quality, reflecting the separation between positive and negative controls. | > 0.5 |
| Signal-to-Background | The ratio of the mean signal of the negative control to the mean signal of the positive control. | > 3 |
| DMSO Tolerance | The maximum concentration of DMSO that does not significantly affect assay performance.[10] | Typically ≤ 1% |
Protocol 2: Cell-Based Proliferation/Viability Assay (e.g., CellTiter-Glo®)
Application: A secondary assay to assess the antiproliferative or cytotoxic effects of hit compounds from a primary screen on cancer cell lines.[11][12]
Principle: This luminescent cell viability assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP levels correlates with a decrease in cell viability. The assay involves adding a single reagent directly to cells cultured in serum-supplemented medium. This results in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.
Materials:
-
Cancer cell line of interest (e.g., A375, A172)[11]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Hit compounds from the primary screen, serially diluted
-
384-well solid white tissue culture-treated plates
-
Luminometer-capable plate reader
Methodology:
-
Cell Seeding:
-
Harvest and count the cells. Dilute the cells to the desired seeding density in the cell culture medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in the cell culture medium.
-
Add 5 µL of the diluted compounds to the respective wells. Include DMSO-only wells as a negative control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for 30 minutes.
-
Add 30 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The data is typically plotted as percent viability versus compound concentration.
-
The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the dose-response curve to a four-parameter logistic equation.
Figure 2: Data analysis workflow for a dose-response experiment.
Hit Validation and Orthogonal Assays
A critical step in any HTS campaign is the validation of primary hits to eliminate false positives.[7] False positives can arise from various sources, including compound autofluorescence, light scattering, or non-specific inhibition mechanisms.[13]
Strategies for Hit Validation:
-
Re-testing: Confirmed hits should be re-tested under the same assay conditions to ensure reproducibility.
-
Dose-Response Curves: Active compounds should be tested over a range of concentrations to determine their potency (IC₅₀ or EC₅₀) and to confirm a dose-dependent effect.[14]
-
Orthogonal Assays: It is crucial to confirm hits using an orthogonal assay that employs a different detection technology or principle. For example, if the primary screen was an HTRF assay, a suitable orthogonal assay could be a fluorescence polarization (FP) assay or an AlphaScreen® assay.[15] This helps to rule out technology-specific artifacts.
-
Counter-Screens: If the primary assay involves a coupled enzyme system (e.g., a kinase assay that uses luciferase for detection), a counter-screen against the coupling enzyme should be performed to eliminate compounds that inhibit the reporter rather than the primary target.[9]
Conclusion and Future Directions
The methodologies outlined in this guide provide a robust framework for the high-throughput screening of pyrazolo[3,4-c]pyridine derivatives. By carefully selecting and validating HTS assays, researchers can efficiently identify promising hit compounds for further optimization in hit-to-lead campaigns. The integration of biochemical and cell-based approaches, coupled with rigorous hit validation strategies, is paramount to the successful discovery of novel therapeutics based on this versatile chemical scaffold. The continued development of innovative HTS technologies will further enhance our ability to explore the therapeutic potential of the pyrazolo[3,4-c]pyridine core and accelerate the drug discovery process.
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Szychta, K., & Das, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(23), 7268. Retrieved from [Link]
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Egan, D., et al. (2014). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS ONE, 9(9), e107383. Retrieved from [Link]
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Kühn, J., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Retrieved from [Link]
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Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1475-1492. Retrieved from [Link]
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Lazo, J. S., & Sharlow, E. R. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Pharmacology, 73, 9.1.1-9.1.20. Retrieved from [Link]
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Zhang, L., et al. (2015). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Methods in Molecular Biology, 1271, 269-282. Retrieved from [Link]
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Abdel-Ghani, T. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770. Retrieved from [Link]
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Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Mukherjee, P. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 139-141. Retrieved from [Link]
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Langley, D. B. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Retrieved from [Link]
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Abdel-Aziz, M., et al. (2018). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Chemical and Pharmaceutical Bulletin, 66(1), 50-60. Retrieved from [Link]
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El-Sayed, M. A. A., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(11), 3169. Retrieved from [Link]
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Nakata, E., et al. (2025). High-Throughput Screening System To Identify Small Molecules That Induce Internalization and Degradation of HER2. Bioconjugate Chemistry. Retrieved from [Link]
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Al-Ostath, A., et al. (2023). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 28(20), 7108. Retrieved from [Link]
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Liu, X., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. MedChemComm, 13(10), 1845-1856. Retrieved from [Link]
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Various Authors. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? ResearchGate. Retrieved from [Link]
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Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
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Dragiev, M., et al. (2016). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 17(2), 232-247. Retrieved from [Link]
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Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]
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Various Authors. (2025). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Retrieved from [Link]
-
Thangarasu, S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Retrieved from [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 34969-34974. Retrieved from [Link]
-
Ghorab, M. M., et al. (2016). Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3697-3704. Retrieved from [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 34969-34974. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 28(20), 7108. Retrieved from [Link]
-
Abdel-Ghani, T. M., et al. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770. Retrieved from [Link]
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- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
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- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging, yet valuable, heterocyclic building block.
The unique structure of this pyrazolopyridine presents specific obstacles in palladium-catalyzed reactions. Its two nitrogen-containing rings, one a pyridine and the other an unprotected pyrazole, can act as Lewis bases that coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2][3] This guide provides a structured, question-and-answer approach to troubleshoot common issues and systematically optimize reaction conditions to achieve high yields.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to effective troubleshooting. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. Each step can be a potential bottleneck, especially with challenging substrates.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
This section addresses the most common experimental failures and low-yield scenarios encountered with this compound.
Q1: My reaction has failed completely, with no product formation and only starting material recovered. What are the most likely causes?
A1: Complete reaction failure with this substrate almost always points to severe catalyst inhibition or deactivation. The lone pair of electrons on the pyridine nitrogen and the atoms of the unprotected pyrazole ring can strongly coordinate to the palladium catalyst, effectively "poisoning" it and halting the catalytic cycle.[1][2]
Primary Troubleshooting Steps:
-
Assess the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this substrate. The coordination of the pyrazolopyridine is competitive and can displace such ligands. The solution is to use sterically bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands) or N-heterocyclic carbenes (NHCs).[1][4] These ligands form more stable complexes with palladium and accelerate the catalytic cycle, particularly the rate-limiting reductive elimination step, which helps outcompete catalyst deactivation pathways.
-
Verify Catalyst Activity: Ensure your palladium source is active. Pd(II) precatalysts like Pd(OAc)₂ must be reduced in-situ to the active Pd(0) state.[5] If this reduction is inefficient, the cycle never starts. Consider using a pre-formed, air-stable Pd(0) source or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that generates the active Pd(0) species cleanly and efficiently.[5][6]
-
Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote the unwanted homocoupling of the boronic acid.[4] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas throughout.[7]
Q2: I am observing low to moderate yield (<50%), and the reaction stalls. How can I systematically optimize the conditions?
A2: A stalling reaction indicates that while the catalytic system is fundamentally working, one or more components are suboptimal, leading to slow kinetics or competing side reactions. A systematic screening of parameters is the most effective approach.
Optimization Strategy:
-
Catalyst and Ligand Screening: The choice of catalyst and ligand is the most critical factor for coupling N-heterocycles.[3][8] Modern systems are designed to overcome the inhibition challenges posed by substrates like yours.
| Catalyst System | Ligand | Key Advantages & Considerations | Source(s) |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, RuPhos | Workhorses for Heterocycles. Bulky, electron-rich ligands that promote fast oxidative addition and reductive elimination, preventing catalyst decomposition. | [4] |
| PEPPSI-iPr | (Imidazolylidene) | N-Heterocyclic Carbene (NHC) System. Highly stable and effective for electron-deficient or sterically hindered partners. | [5] |
| Buchwald Precatalysts (G3/G4) | Integrated Biarylphosphine | Air-Stable & Efficient. Provide a reliable method for generating the active Pd(0) catalyst, leading to reproducible results. | [5][6] |
| Pd(PPh₃)₄ | PPh₃ | Traditional/Less Effective. Often fails with inhibiting substrates like pyrazolopyridines due to ligand dissociation and catalyst poisoning.[1][9] | [1][9] |
-
Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[10][11] Its strength and solubility can dramatically impact yield and side reactions.
| Base | Type | Common Use & Rationale | Source(s) |
| K₃PO₄ | Strong, Inorganic | Often highly effective, especially in dioxane/water systems. Its strength facilitates transmetalation with a wide range of boronic acids. | [2][4] |
| Cs₂CO₃ | Strong, Inorganic | Very effective, often provides higher yields than other carbonates, but is more expensive. Good for difficult couplings. | [7] |
| K₂CO₃ | Moderate, Inorganic | A standard, cost-effective choice. May be less effective if transmetalation is slow. | [4][7] |
| KF | Weak, Inorganic | Milder option. Useful for minimizing protodeboronation of sensitive boronic acids, though may require higher temperatures. | [4][10] |
-
Solvent System: The solvent must solubilize all components and often works in tandem with the chosen base. Biphasic systems are common.
| Solvent System | Characteristics | Source(s) |
| 1,4-Dioxane / H₂O | Most Common. Excellent for a wide range of substrates and catalyst systems. | [7][9] |
| Toluene / H₂O | Higher boiling point, can be useful for less reactive partners. | [7] |
| THF / H₂O | Lower boiling point, good for heat-sensitive substrates. | [7][12] |
| DMF or DMAc (anhydrous) | Polar aprotic options. Can be effective but may lead to more side reactions at high temperatures. | [7][12] |
Q3: I'm struggling with major side products, specifically debromination of my starting material and/or homocoupling of my boronic acid. What causes this and how can I stop it?
A3: These are two of the most common side reactions in Suzuki couplings.
-
Homocoupling of Boronic Acid: This occurs when two boronic acid molecules couple with each other. It is primarily caused by the presence of oxygen in the reaction mixture, which oxidizes Pd(0) to Pd(II), a species that can catalyze this unwanted reaction.[5]
-
Protodeboronation of Boronic Acid: This is the replacement of the C-B bond with a C-H bond, consuming your nucleophile. It is often exacerbated by high temperatures and strong bases in aqueous media.[4][13] Heteroaryl boronic acids are particularly prone to this.[3]
-
Solutions:
-
Use a Milder Base: Switch from K₃PO₄ to a weaker base like K₂CO₃ or KF.[4]
-
Switch to Anhydrous Conditions: Removing water, the proton source, can significantly suppress this side reaction.[4]
-
Use Boronic Esters: Pinacol (BPin) or MIDA boronate esters are often more stable towards protodeboronation than their corresponding boronic acids and can release the active species slowly under the reaction conditions.[14]
-
-
Frequently Asked Questions (FAQs)
-
Q: Why is this compound considered a "difficult" substrate?
-
A: The difficulty arises from two main factors: 1) The presence of two Lewis-basic nitrogen centers (the pyridine ring nitrogen and the pyrazole nitrogens) that can bind to and inhibit the palladium catalyst.[1][3] 2) The unprotected N-H on the pyrazole ring is acidic and can participate in acid-base side reactions or coordinate with the catalyst, further complicating the reaction.[2]
-
-
Q: Should I protect the N-H group on the pyrazole ring before the coupling?
-
A: This is a classic trade-off. N-H protection (e.g., with a BOC or SEM group) can prevent catalyst inhibition by the pyrazole and simplify the reaction, often leading to higher and more consistent yields.[2] However, it adds two steps (protection and deprotection) to your synthesis. Many modern catalyst systems, particularly those using bulky biarylphosphine ligands, are robust enough to tolerate free N-H groups, making direct coupling feasible.[2] It is often best to first attempt the coupling on the unprotected substrate with a robust catalyst system before resorting to a protection strategy.
-
-
Q: Can microwave irradiation improve my reaction?
-
A: Absolutely. Microwave-assisted procedures can be highly effective for challenging Suzuki couplings. The rapid and efficient heating often leads to significantly shorter reaction times (minutes vs. hours) and can improve yields by outrunning catalyst degradation pathways.[13][15] It is an excellent tool for rapid screening of conditions.
-
Optimization Workflow and Protocols
Troubleshooting Workflow
When encountering issues, follow this logical progression to diagnose and solve the problem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Functionalization of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support center for the functionalization of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic scaffold. Here, we address common challenges and byproducts encountered during cross-coupling reactions, providing in-depth troubleshooting advice and optimized protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of the debrominated byproduct, 3-methyl-1H-pyrazolo[3,4-c]pyridine, in my Suzuki-Miyaura coupling reaction. What is the likely cause and how can I prevent this?
A1: The formation of a debrominated (or hydrodehalogenated) byproduct is a common issue in palladium-catalyzed cross-coupling reactions.[1] This typically arises from a competing reaction pathway where a palladium-hydride species is generated in the catalytic cycle. This Pd-H species can then undergo reductive elimination with your aryl bromide, replacing the bromine with a hydrogen atom. The source of the hydride can be varied, including solvents (like alcohols), amines, or even the phosphine ligands themselves. For nitrogen-containing heterocycles like pyrazolopyridines, the acidic N-H proton can also play a role in these side reactions, especially with certain bases.
Mitigation Strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.
-
Base Selection: The choice of base is critical. While strong bases are needed for the transmetalation step, some can promote the formation of Pd-H species. Screening bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ can help identify the optimal choice for your specific substrate.
-
N-Protection: Protecting the pyrazole nitrogen can significantly suppress dehalogenation. This is a common strategy for related heterocyles where the N-H proton can interfere with the catalytic cycle.[2][3][4] Common protecting groups include Boc, PMB, or mesyl groups.
Q2: My Buchwald-Hartwig amination reaction is sluggish and gives low yields. What are the key parameters to optimize?
A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its efficiency is highly dependent on the reaction conditions.[1][5] For a substrate like this compound, several factors can influence the reaction outcome:
-
Catalyst System: The combination of the palladium precursor and the ligand is crucial. Different generations of Buchwald-Hartwig catalysts have been developed, each with its own substrate scope. For heteroaryl bromides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or DavePhos are often effective. Using a pre-catalyst can sometimes give more reproducible results than generating the active catalyst in situ.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can affect both the rate of deprotonation of the amine and the stability of the catalyst.
-
Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are common choices. Running the reaction under a strictly inert atmosphere (argon or nitrogen) is critical to prevent catalyst decomposition.
Q3: In my Sonogashira coupling, I am observing a significant amount of a homocoupled alkyne byproduct (Glaser coupling). How can I minimize this?
A3: The formation of a homocoupled alkyne, often referred to as Glaser coupling, is a well-known side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used.[6][7] This occurs when the copper acetylide intermediate undergoes oxidative coupling in the presence of an oxidant, typically oxygen.
Mitigation Strategies:
-
Copper-Free Conditions: The most effective way to avoid Glaser coupling is to perform the reaction under copper-free conditions. While these reactions may require higher temperatures or different ligand systems, they eliminate the primary pathway for alkyne homocoupling.
-
Rigorous Degassing: If using a copper co-catalyst, it is imperative to rigorously degas all solvents and reagents and to maintain a strict inert atmosphere throughout the reaction to minimize the presence of oxygen.
-
Choice of Base: The amine base used in the reaction can also influence the extent of homocoupling. Screening different amines, such as triethylamine or diisopropylethylamine, may be beneficial.
Troubleshooting Guide: Common Byproducts and Solutions
This section provides a more detailed breakdown of common byproducts and systematic approaches to troubleshoot your functionalization reactions.
| Observed Byproduct | Reaction Type(s) | Plausible Cause(s) | Recommended Solutions & Protocols |
| Debrominated Product | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira | Formation of Pd-H species, interference from N-H proton. | 1. Optimize Ligand: Use bulky, electron-rich ligands (e.g., XPhos, SPhos). 2. Screen Bases: Test K₃PO₄, Cs₂CO₃, K₂CO₃. 3. N-Protection: Protect the pyrazole nitrogen with a suitable group (e.g., Boc, PMB). |
| Homocoupled Boronic Acid/Ester | Suzuki-Miyaura | Oxidative homocoupling of the boronic acid/ester. | 1. Ensure Inert Atmosphere: Rigorously degas the reaction mixture. 2. Control Stoichiometry: Use a slight excess of the boronic acid/ester (1.1-1.2 equivalents). 3. Optimize Catalyst Loading: Lowering the palladium concentration can sometimes reduce homocoupling. |
| Homocoupled Alkyne (Glaser Product) | Sonogashira | Copper-catalyzed oxidative coupling of the terminal alkyne. | 1. Utilize Copper-Free Conditions: This is the most effective solution.[7] 2. Strictly Anaerobic Setup: If using copper, ensure all reagents and solvents are thoroughly degassed. 3. Fresh Copper(I) Source: Use a fresh, high-purity source of CuI. |
| Starting Material Recovery | All | Inactive catalyst, incorrect reaction conditions, poor substrate reactivity. | 1. Check Catalyst Activity: Use a fresh batch of catalyst and ligands. 2. Optimize Temperature: Gradually increase the reaction temperature. 3. Screen Solvents: Test different anhydrous, degassed solvents (e.g., toluene, dioxane, DMF). 4. Verify Reagent Purity: Ensure all starting materials are pure and dry. |
Experimental Protocols: Best Practices
General Protocol for N-Protection of this compound (Boc Protection)
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-Boc protected product. Note that protection may occur at either N1 or N2, and separation of isomers may be necessary.
Optimized Suzuki-Miyaura Coupling Protocol
-
To an oven-dried Schlenk flask, add the N-protected this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium pre-catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Challenges and Solutions
Byproduct Formation Pathways
The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction and highlights the points at which common byproducts can form.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Technical Support Center: Purification of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Introduction: The 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine scaffold is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for creating more complex molecules through reactions like Suzuki and Buchwald-Hartwig cross-coupling.[1][2] Its structural similarity to purines makes it an attractive core for developing kinase inhibitors and other therapeutic agents.[3][4] However, the successful synthesis of this scaffold is only half the battle; obtaining the compound in high purity is critical for subsequent steps and reliable biological data.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound and its reaction products. It is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important heterocyclic compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My overall yield is very low after purification by column chromatography. What are the likely causes and how can I fix this?
Answer: Low recovery after purification is a common problem that can stem from issues in the reaction work-up, the chromatography process itself, or the inherent stability of the compound.
-
Inadequate Work-up: The crude reaction mixture often contains catalysts, inorganic salts, and highly polar byproducts that must be removed before chromatography.[5] Failure to do so can result in irreversible adsorption of your product to the silica gel or poor separation.
-
Causality: Pyrazolo[3,4-c]pyridines possess basic nitrogen atoms that can strongly interact with the acidic silica gel surface, leading to streaking and product loss on the column. An acidic work-up can protonate these nitrogens, increasing water solubility and potential loss during aqueous extractions.
-
Recommendation: Perform a carefully controlled aqueous work-up. After quenching the reaction, extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities, followed by brine to reduce the water content.[3] Ensure you thoroughly dry the organic phase with an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating.
-
-
Improper Column Chromatography Technique:
-
Causality: Using a solvent system that is too polar can cause your compound to elute too quickly, co-eluting with impurities.[6] Conversely, a solvent system that is not polar enough will result in very slow elution and broad peaks, increasing the risk of product loss in numerous small fractions. The choice of stationary phase is also critical; standard silica gel is the most common choice.[5]
-
Recommendation:
-
Optimize Eluent Polarity: Before running a large-scale column, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for many N-heterocycles is a gradient of hexane and ethyl acetate.[5] Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation.
-
Dry Loading: Instead of loading your crude product dissolved in a strong solvent, consider "dry loading." Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully apply the resulting dry powder to the top of your column. This often results in sharper bands and better separation.
-
-
-
Product Instability: While generally stable, some brominated heterocycles can be sensitive to prolonged exposure to acidic conditions (like silica gel) or high temperatures.[7][8][9]
-
Recommendation: Avoid unnecessarily long reaction or purification times. If you suspect decomposition on silica, you can use deactivated silica gel (pre-treated with a base like triethylamine) or switch to a different stationary phase like alumina.
-
Question 2: I've purified my product, but my NMR and/or LC-MS spectra show persistent impurities. What are they and how do I get rid of them?
Answer: The identity of the impurity is key to removing it. Common contaminants include unreacted starting materials, regioisomers, or byproducts from side reactions.
-
Unreacted Starting Materials: This is the most common issue, often arising from incomplete reactions.
-
Identification: Compare the NMR/LC-MS of your purified sample to that of your starting materials.
-
Solution: First, ensure your reaction has gone to completion by monitoring it with TLC.[5] If starting material persists, and it has a significantly different polarity from your product, re-purification with an optimized chromatography gradient should be effective. If polarities are very similar, consider recrystallization.
-
-
Regioisomers: The synthesis of pyrazolopyridines can sometimes yield a mixture of regioisomers (e.g., 1H vs. 2H isomers, or different cyclization products).[5][10]
-
Identification: Regioisomers will have the same mass in an MS spectrum but different NMR spectra. Careful analysis of 1H-NMR and 2D-NMR (like NOESY) can help distinguish them.
-
Solution: Separating regioisomers is a significant challenge.
-
High-Performance Flash Chromatography: This is the most common method.[5] You may need to screen various eluent systems (e.g., dichloromethane/methanol, toluene/acetone) and use a very shallow gradient to achieve separation.
-
Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective, scalable purification method.[5] This requires screening various solvents.
-
-
-
Debrominated Byproduct: Depending on the reaction conditions (e.g., presence of a palladium catalyst and a hydrogen source), you might observe the formation of the debrominated analog, 3-methyl-1H-pyrazolo[3,4-c]pyridine.
-
Identification: This byproduct will have a molecular weight that is ~78-80 Da less than your product (the mass of a bromine atom).
-
Solution: The debrominated compound is typically less polar than the brominated product. A carefully optimized column chromatography gradient should allow for its separation.
-
Frequently Asked Questions (FAQs)
Question 1: What is the recommended primary purification method for crude this compound?
Answer: Flash column chromatography using silica gel as the stationary phase is the most widely recommended and versatile method for purifying pyrazolopyridine derivatives.[3][5][11] This technique allows for the efficient separation of the target compound from unreacted starting materials, catalysts, and most reaction byproducts based on differences in polarity.[6]
Question 2: How do I systematically select an optimal solvent system for flash column chromatography?
Answer: The selection of the mobile phase is critical for a successful separation. A systematic approach is best:
-
Start with TLC: Use TLC plates to test various solvent systems. A common starting point for brominated heterocycles is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[3][12]
-
Target an Rf Value: Adjust the ratio of the solvents until your desired product has an Rf value between 0.2 and 0.35. This range typically provides the best separation on a column.
-
Check for Separation: Ensure that your product spot is well-separated from any major impurity spots on the TLC plate.
-
Consider a Gradient: For complex mixtures, a gradient elution is often more effective than an isocratic (constant solvent ratio) one.[6] Start with a low-polarity mixture to elute non-polar impurities, then gradually increase the polarity to elute your product and then any remaining high-polarity impurities.
Question 3: What are the key considerations for a successful work-up procedure before purification?
Answer: A proper work-up is crucial to remove components that can interfere with chromatography.[5]
-
Quench the Reaction: Safely neutralize any reactive reagents.
-
Phase Separation: Extract your product into an appropriate organic solvent (e.g., ethyl acetate, DCM). Perform multiple extractions to maximize recovery.
-
Aqueous Washes: Wash the combined organic layers with water or brine to remove water-soluble impurities and salts. A wash with a mild base like saturated sodium bicarbonate solution can remove acidic byproducts.
-
Drying: Thoroughly dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. Any residual water can negatively impact the performance of your silica gel column.
Question 4: How can I definitively confirm the identity and purity of my final product?
Answer: A combination of analytical techniques is required for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum provide detailed information about the proton environment.
-
Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the compound. For this compound, look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will appear as two peaks of nearly equal intensity separated by 2 Da (e.g., M+H and M+2+H).[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can provide a quantitative measure of purity by showing the peak area of your product relative to any impurities.[14]
Question 5: Is recrystallization a viable alternative to chromatography for this compound?
Answer: Yes, recrystallization can be a very effective purification technique, especially for large-scale work, provided a suitable solvent system can be found.[5] The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures. You may need to screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) to find the optimal conditions.
Data & Protocols
Table 1: Example Solvent Systems for Purification of Related Pyrazolopyridines
| Compound Class | Stationary Phase | Eluent System | Reference |
| 5-Halo-1H-pyrazolo[3,4-c]pyridines | Silica Gel | Ethyl Acetate / Petroleum Ether (0-100% gradient) | [3] |
| 7-Bromo-1H-pyrazolo[4,3-b]pyridine | Silica Gel | Methanol / Dichloromethane (3:97) | [13] |
| Pyrazolo[3,4-b]pyridine derivatives | Silica Gel | Hexane / Ethyl Acetate (gradient) | [5] |
| Phenyl-substituted pyrazolo[3,4-c]pyridines | Reverse Phase Silica | Acetonitrile / Water (0-100% gradient) | [3] |
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
-
Column Preparation: Select an appropriately sized column. As a general rule, use a mass of silica gel that is 50-100 times the mass of your crude product. Pack the column as a slurry in your initial, least polar eluent, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (DCM is often a good choice). Alternatively, perform a dry load by adsorbing the product onto a small amount of silica gel.
-
Elution: Begin eluting with the non-polar solvent system determined by your initial TLC analysis. Collect fractions in test tubes.
-
Gradient Increase: Gradually increase the polarity of the mobile phase according to your planned gradient. This will sequentially elute compounds of increasing polarity.[6]
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions that contain your pure product.
-
Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Protocol 2: General Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is too good; if it doesn't dissolve at all, it's not good enough.
-
Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. You may then place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- BenchChem. (n.d.). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis.
- ChemicalBook. (n.d.). 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis.
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Published November 23, 2023.
- Al-Ostath, A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central. Published November 20, 2025.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry.
- Malinak, D., et al. (2024). Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents. PubMed. Published May 24, 2024.
- Wallace, J. M., & Gant, T. G. (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. NIH.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. Published November 1, 2023.
- Kuca, K., et al. (n.d.). Stability of non-halogenated and brominated oximes at 37 °C in water... ResearchGate.
- BYJU'S. (2020). Column chromatography.
- Patel, J. B. (n.d.). Pharmacology of pyrazolopyridines. PubMed.
- Allard, S., et al. (2018). Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling. PubMed. Published March 15, 2018.
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. Pharmacology of pyrazolopyridines [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 14. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine under reaction conditions
Welcome to the technical support center for 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic building block. Here, we address common challenges related to its stability under typical reaction conditions, providing in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the success of your synthetic endeavors. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively design more robust reaction protocols.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific experimental challenges you may encounter when using this compound, particularly in cross-coupling reactions.
Issue 1: Low or No Product Yield with Significant Starting Material Recovery
Observation: You are attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling reaction, but after the recommended reaction time, you observe primarily unreacted this compound.
Probable Cause: Catalyst inhibition or deactivation is a common issue with nitrogen-containing heterocycles. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, hindering its ability to participate in the catalytic cycle.
Solutions:
-
Ligand Selection: The choice of ligand is critical to shield the palladium center and promote the desired catalytic activity. For electron-deficient pyridines, bulky, electron-rich phosphine ligands are often necessary.
-
Catalyst Pre-activation: Using a pre-formed, well-defined palladium precatalyst can lead to more consistent and reproducible results compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.
-
Recommendation: Employ a G2, G3, or G4 Buchwald precatalyst (e.g., XPhos Pd G3). These are air- and moisture-stable and provide a reliable source of the active catalyst.
-
-
Solvent Choice: The solvent can influence catalyst activity and stability.
-
Recommendation: Anhydrous, degassed aprotic polar solvents like 1,4-dioxane or toluene are generally preferred for these types of cross-coupling reactions.
-
Issue 2: Formation of a Major Byproduct Lacking the Bromine Atom (Hydrodehalogenation)
Observation: Your mass spectrometry or NMR analysis shows a significant amount of 3-methyl-1H-pyrazolo[3,4-c]pyridine (the debrominated analog) alongside or instead of your desired product.
Probable Cause: Hydrodehalogenation is a frequent side reaction in palladium-catalyzed couplings of electron-deficient aryl halides.[3][4] It involves the replacement of the bromine atom with a hydrogen atom and can be promoted by several factors. The mechanism often involves the formation of a palladium-hydride species which can then reductively eliminate with the aryl halide.
Solutions:
-
Base Selection: Strong bases, particularly in the presence of protic sources (even trace water or alcohol solvents), can facilitate the formation of palladium-hydride species.
-
Recommendation: If using a strong base like NaOtBu, ensure strictly anhydrous conditions. Alternatively, consider a weaker inorganic base such as Cs₂CO₃ or K₃PO₄.[1] While this might require slightly higher temperatures or longer reaction times, it can significantly suppress hydrodehalogenation.
-
-
Temperature Control: Higher temperatures can accelerate the rate of hydrodehalogenation.[4]
-
Recommendation: Screen lower reaction temperatures (e.g., 80-100 °C) to find a balance between an acceptable reaction rate for your desired coupling and minimizing the debromination side reaction.
-
-
N-H Acidity and Protection: The acidic proton on the pyrazole nitrogen (N-H) can be a source of instability and participate in side reactions, especially in the presence of a strong base. Protecting this nitrogen can significantly improve the stability of the molecule and reduce hydrodehalogenation.[5]
-
Recommendation: Protect the pyrazole nitrogen with a suitable protecting group prior to the cross-coupling reaction. A 2-(trimethylsilyl)ethoxymethyl (SEM) group is a robust choice. A detailed protocol is provided below.
-
Frequently Asked Questions (FAQs)
Q1: Why is the pyrazole N-H proton a potential issue for stability?
A1: The N-H proton of the pyrazole ring is acidic (pKa of pyrazole is ~14). In the presence of strong bases required for many cross-coupling reactions (like NaOtBu or K₃PO₄), this proton can be abstracted. The resulting pyrazolate anion has altered electronic properties and can potentially coordinate to the metal center in a different manner, leading to catalyst inhibition or decomposition. Deprotonation can also increase the electron density of the ring system, which may influence the rate of oxidative addition and other steps in the catalytic cycle, sometimes favoring undesired pathways like hydrodehalogenation.[6][7]
Q2: How does the methyl group at the C3 position influence the reactivity and stability of the molecule?
A2: The methyl group at C3 has two main effects:
-
Electronic Effect: As an electron-donating group, the methyl group slightly increases the electron density of the pyrazole ring. This can have a modest impact on the reactivity of the C4-bromo position, but it is generally outweighed by the overall electron-deficient nature of the fused pyridine ring.
-
Steric Effect: The methyl group provides some steric hindrance around the N2 and C4 positions. This can influence the approach of bulky reagents and catalysts. In some cases, this steric presence can be beneficial by disfavoring certain side reactions.[8]
Q3: Can I use this compound in reactions that are sensitive to acidic conditions?
A3: Yes, but with caution. The pyridine nitrogen is basic (pKa of pyridine is ~5.2) and can be protonated under acidic conditions. This will form a pyridinium salt, which significantly alters the electronic properties of the molecule, making the ring system highly electron-deficient. This can deactivate it towards certain electrophilic aromatic substitution reactions, if desired, but may be necessary for other transformations. Always consider the pKa values of your reagents and the reaction medium.
Q4: Are there any known incompatibilities with common reagents?
A4: Besides the issues with strong bases and certain palladium catalyst systems already discussed, be mindful of:
-
Strong Reducing Agents: Reagents like LiAlH₄ could potentially reduce the pyridine ring or lead to hydrodehalogenation.
-
Strong Oxidizing Agents: The pyrazole and pyridine rings can be susceptible to oxidation under harsh conditions.
-
Certain Nucleophiles: While the C4-bromo position is activated for nucleophilic aromatic substitution, strong, hard nucleophiles might lead to complex reaction mixtures. Palladium-catalyzed cross-coupling is generally the preferred method for functionalization.
Experimental Protocols
Protocol 1: N-Protection of this compound with SEM-Cl
This protocol provides a reliable method for protecting the pyrazole nitrogen, which is a key step in stabilizing the molecule for subsequent cross-coupling reactions.[9][10]
Materials:
-
This compound
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration of ~0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Effervescence (hydrogen gas evolution) will be observed.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-SEM protected product.
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Sodium Hydride (NaH) | 1.2 |
| SEM-Cl | 1.1 |
Table 1: Stoichiometry for N-SEM Protection
Visualizations
Potential Degradation Pathway: Hydrodehalogenation
Caption: Catalytic cycle for cross-coupling and the competing hydrodehalogenation pathway.
Troubleshooting Workflow for Low Yields
Caption: Decision tree for troubleshooting low-yielding cross-coupling reactions.
References
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(95), 11275-11277. [Link]
-
G. C. Fu, et al. (2002). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
-
Milstein, D., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 31(4), 1271-1274. [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35935-35941. [Link]
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines. BenchChem.
-
Steel, P. G., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13, 35935-35941. [Link]
-
S. L. Buchwald, et al. (2008). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ChemInform, 39(34). [Link]
-
F. Medina, et al. (2008). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. Applied Catalysis A: General, 345(2), 148-156. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
S. P. Singh, et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(38), 23527-23555. [Link]
-
S. Fustero, et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of New 5-Aryl-3-(trifluoromethyl)pyrazoles. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
-
Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4598. [Link]
-
Y. Li, et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-939. [Link]
-
P. G. Steel, et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Semantic Scholar. [Link]
-
S. R. Nolan, et al. (2021). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Angewandte Chemie International Edition, 60(41), 22359-22366. [Link]
-
D. A. Watson, et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Organic Process Research & Development, 23(12), 2732-2738. [Link]
-
J. G. de Vries, et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15582-15601. [Link]
-
W. Yin, et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 238, 114488. [Link]
-
S. Ch-Chirayil. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Semantic Scholar. [Link]
-
C. Unick, J. Elguero. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
K. M. Khan, et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes, 8(10), 1342. [Link]
- BenchChem. (2025). Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. BenchChem.
-
T. Wirth, et al. (2019). Thermal Stability of N-Heterocycle-Stabilized Iodanes – A Systematic Investigation. Beilstein Journal of Organic Chemistry, 15, 2311-2318. [Link]
-
M. G. Banwell, et al. (2004). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. The Journal of Organic Chemistry, 69(17), 5919-5922. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 10. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Regioselective Functionalization of the Pyrazolo[3,4-c]pyridine Scaffold
Welcome to the technical support center for the pyrazolo[3,4-c]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selectively functionalizing this valuable heterocyclic core. The pyrazolo[3,4-c]pyridine system, a structural analog of purine, is a privileged scaffold in medicinal chemistry, but its functionalization presents significant regioselectivity challenges due to the presence of multiple reactive nitrogen and carbon centers.[1]
This document moves beyond standard protocols to provide in-depth troubleshooting advice, answer frequently encountered questions, and explain the chemical principles behind the recommended strategies. Our goal is to empower you to overcome common hurdles and efficiently advance your research projects.
Section 1: Navigating the Regiochemical Landscape
The pyrazolo[3,4-c]pyridine core possesses five key positions for functionalization: two nitrogen atoms (N-1 and N-2) and three carbon atoms (C-3, C-5, and C-7). Each site exhibits distinct electronic properties, demanding tailored chemical approaches for selective modification. Understanding this landscape is the first step to successful synthesis.
Caption: Key reactive sites and corresponding functionalization tactics.
Section 2: Troubleshooting N-Functionalization (N-1 vs. N-2 Selectivity)
A primary challenge is the selective alkylation or arylation of the two pyrazole nitrogen atoms. The outcome is highly dependent on reaction conditions and, crucially, the presence and nature of protecting groups.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of N-1 and N-2 alkylated products. How can I favor one over the other?
A1: This is a classic regioselectivity problem. Steric hindrance and electronic effects dictate the site of reaction.
-
For N-1 Selectivity: N-1 is generally the thermodynamic product and is favored under conditions that allow for equilibrium. Using a strong, sterically hindered base can deprotonate N-1, but the subsequent reaction with an electrophile is often kinetically favored at the more accessible N-2 position. A more reliable strategy is to use a protecting group strategy. For instance, protection with a bulky group like SEM (2-(trimethylsilyl)ethoxymethyl) can direct subsequent reactions.[1]
-
For N-2 Selectivity: N-2 is often the kinetic product due to its higher accessibility. Using milder bases (like K₂CO₃ or Cs₂CO₃) and polar aprotic solvents (like DMF or acetonitrile) at lower temperatures can favor the kinetic N-2 product.
Q2: Can I switch the position of an alkyl group from N-2 to N-1?
A2: Yes, a migratory rearrangement is possible, often under acidic conditions. For example, it has been observed that acid-catalyzed deprotection of an N-2 SEM-protected, N-1 methylated pyrazolo[3,4-c]pyridine can lead to an unexpected ipso-methylation at N-1, effectively transferring the methyl group.[2] This highlights the importance of carefully choosing deprotection conditions to avoid unwanted rearrangements.
Troubleshooting Guide: Achieving High N-1 vs. N-2 Selectivity
Problem: Poor or unpredictable regioselectivity during N-alkylation of a 5-halo-1H-pyrazolo[3,4-c]pyridine.
Causality: The choice of base, solvent, and protecting groups directly influences the nucleophilicity and steric accessibility of the N-1 and N-2 positions. Without careful control, competitive reactions are inevitable.
Solution Workflow:
Caption: Decision workflow for selective N-functionalization.
Protocol 1: Selective N-2 SEM Protection (Kinetic Control) [1] This protocol prioritizes the more sterically accessible N-2 position.
-
Dissolution: Dissolve the 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Deprotonation: Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) dropwise and stir for 30 minutes at -78 °C. Rationale: NaHMDS is a strong, non-nucleophilic base that efficiently deprotonates the pyrazole.
-
Electrophile Addition: Add SEM-Cl (1.2 equiv) dropwise.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir overnight.
-
Work-up & Purification: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the organic layer over MgSO₄, concentrate, and purify by flash column chromatography.
| Parameter | Condition | Rationale |
| Base | NaHMDS | Strong, non-nucleophilic base minimizes side reactions. |
| Solvent | THF | Aprotic, less polar solvent favors kinetic control. |
| Temperature | -78 °C to RT | Low temperature enhances kinetic selectivity for the N-2 position. |
| Protecting Group | SEM | Offers stability and can be removed under specific conditions. |
Section 3: Troubleshooting C-H Functionalization & Cross-Coupling
Directly functionalizing C-H bonds is a highly efficient strategy, but controlling regioselectivity across C-3, C-5, and C-7 is challenging. Alternatively, installing a halogen "handle" allows for subsequent cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q3: How can I selectively functionalize the C-7 position? It seems to be the least reactive.
A3: The C-7 position is indeed less electronically activated. The most effective strategy is directed metalation. Using a strong, hindered base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can selectively deprotonate the C-7 position.[1][3] The resulting organomagnesium intermediate can then be trapped with various electrophiles (e.g., iodine, aldehydes) or transmetalated with ZnCl₂ for Negishi cross-coupling.[1][2]
Q4: My palladium-catalyzed direct C-3 arylation is giving low yields. What can I do?
A4: Low yields in direct arylation often stem from catalyst deactivation, poor ligand choice, or suboptimal base/solvent combinations.[4] The C-3 position is the most electron-rich carbon and is susceptible to electrophilic attack, making it a good candidate for C-H activation.
-
Catalyst/Ligand: Screen different palladium sources (e.g., Pd(OAc)₂) and ligands. For pyrazolopyrimidines, ligands like 1,10-phenanthroline or bulky phosphines like tricyclohexylphosphine have proven effective.[5]
-
Base & Solvent: The base is critical. Cs₂CO₃ is commonly used. High-boiling polar aprotic solvents like DMA or toluene are often required to achieve the necessary reaction temperatures (e.g., 160-165 °C).[5][6]
-
"On Water" Conditions: Consider alternative, milder conditions. A palladium-catalyzed direct arylation of 2H-pyrazolo[3,4-b]pyridines has been successfully developed "on water" at 70 °C, offering a greener and potentially higher-yielding alternative.[6]
Q5: What is the best strategy for introducing an amine at the C-5 position?
A5: The C-5 position is on the pyridine ring, which is electron-deficient and amenable to nucleophilic aromatic substitution, especially if a good leaving group is present. The most robust method is a palladium-catalyzed Buchwald-Hartwig amination on a C-5 halo-substituted precursor.[1][2] This reaction is highly versatile and tolerates a wide range of primary and secondary amines.
Troubleshooting Guide: Vectorial C-H Functionalization
Problem: Need to selectively introduce different functional groups at C-3, C-5, and C-7 on the same scaffold.
Causality: Each carbon position has a unique electronic character. C-3 is the most nucleophilic carbon of the pyrazole ring, while C-5 and C-7 are part of the electron-deficient pyridine ring. A successful strategy requires orthogonal reactions that target these distinct properties.
Solution Workflow:
Protocol 2: Selective C-7 Metalation and Functionalization [1]
-
Prerequisites: Start with an N-protected pyrazolo[3,4-c]pyridine (e.g., N-1 SEM-protected). Rationale: The acidic N-H proton must be protected to prevent it from quenching the organometallic reagents.
-
Metalation: Dissolve the substrate (1.0 equiv) in anhydrous THF under argon. Cool to -10 °C. Add TMPMgCl·LiCl (1.2 equiv) and stir at -10 °C for 1 hour. Rationale: TMPMgCl·LiCl is a powerful base that selectively deprotonates the C-7 position without attacking other sites.
-
Electrophilic Quench: Add the desired electrophile (e.g., I₂, 1.5 equiv) and allow the reaction to warm to room temperature.
-
For Negishi Coupling: After metalation, add ZnCl₂ (1.2 equiv) and stir to facilitate transmetalation. Then, add the aryl halide (1.1 equiv) and a palladium catalyst (e.g., Pd(dba)₂, 5 mol%) with a suitable ligand (e.g., SPhos, 10 mol%). Heat the reaction as required.
-
Work-up & Purification: Standard aqueous work-up followed by column chromatography.
| Position | Recommended Strategy | Key Reagents | Citation |
| C-3 | Tandem C-H Borylation / Suzuki–Miyaura Coupling | [Ir(COD)OMe]₂, dtbpy, B₂pin₂; then Pd catalyst, base, aryl halide | [1][3] |
| C-5 | Buchwald-Hartwig Amination (on 5-halo precursor) | Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., rac-BINAP), NaOtBu | [1][2] |
| C-7 | Directed Metalation / Negishi Coupling | TMPMgCl·LiCl; then ZnCl₂, Pd catalyst, aryl halide | [1][3] |
References
- Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFSwLkI8k661Cmm1s1f1jLftXI_2nbSmRytJ_yeYeXEbAKe9Bg82EXZkv-BW8ApKCPT5m5_7kSQ_u5ClY5b4p-IcbBPKWDq5gevfcvarPBnGSd0RAjfgPQEYVGv9GOeLdSniU1czLlMu-8O7teX5_hzQY_XFNPehuDnSYNCZu8JN7FAUxOxwIYSMxiOGNH-VM6uRmDWdupl4P63g==]
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhZIXFTdHUNImzQmU1n_FDnXAiyxauS4ZNUG-WcLWGDtul5NEEA1-68nTO_S9_kh1S4yaRsn9dBuFFs8bJCm3idJuUEUzTF0hD7KcqGKX-Sjt3EPC7o8bcaoW-jyP7wbmQrQUTrGdeW1qOT-8PUBBOoXTqz14DuYwLYUY=]
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- Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3DmsftxOXxypdgtMNT-UPv2CwL09WQjnuQykkgJNQEb7qJbEiPPGe_lpOUrLQ6OQzewLzt2uVtOLFb2BgvGXcCj_6ftfUJgbAApwSp42PCB9cFPoiAPxvJpKTNkR_mu6gcOXdNKkgWfOdTuww1cEU9W8MUuJKpg7FZqDjk9xmFbb2Rujp3Gkiy1aBs2Rwb4cbszvqvN-VmlbDlBKYueh9kR8LZEL8nfH6ycC9TJ-ExOI=]
- Synthesis of pyrazolo[3,4‐c]pyridines by intramolecular aromatic nucleophilic substitution. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzuWyBeBGnXYfH6l6hUNVc3XfjvxXltWa-lPtg7Dow0vcQDIze2wX6yYfY8_S1E6IQ_GBL3VOSSocUepnA-AodhQ6-9sNv12DGLAREisNzi3QSy5ZB6fbSeJZJlpg02x2jVq-DQfVtfIgHDjS6hB26Y0O6Y3Z84g5lngyCb4Fw6ly_QDe8bHIBc3WO17198XaRq3mGGSKJ_yqLqlv3GcKnMhaGLkheop8j2YIO_jPmGtlMGk6-eVfZ]
- Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgzzUuVzyJ65U2OAoM5lsP5kGwwHfoYrqdQEZqO6Cl8259rvmYwjsUNAyUp79bWRCAo9L57Ak-3Q0wui0pRte7sHhYn_dYbdI2r7Vu_BcEVwsWcHuiY1fiLL2cjBJ7tfgNh7h3I-bKqyKbAWeM6FpWOcnIZUuewRXkt0LKKH8-vghm-wNYJ_KAS0AzayUkyqDFvBOYN6xohvuFA2s_gwzXY5uVr6n3OzHPlvh_V8qyPws=]
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- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaj2pciET5p4YjNLXsgX2V_zGucak7aU5FsHO9kZO3bBwyHiaab6EuV_dl02zoC8_LIZCTxWLBfEn_zSgeXKlWZraHKUZW31s7et6kxgCXACSPrfllCdPHr1p5Q53OloWv5V3ZbgeaDClrDEWEgAZHF6RVMefn4Pk=]
- Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFP_9FAyOF2X3D8oOsFRyCKJwSKJAD0M0Ufg7gWE7Ar94XCp-l45qLF7nScI_vfZeSFUuKhogvd4bphYLieL72KsOp-rRtj5tgEXOkONthPJHtipreUHMivTZK86b3Y52LMQsue5XqdtERRh3VBUCubSInkhm2EkUwE-DQT6ZXbOFdk1TXahXHYmPZKFqGeKck]
- “On Water” Direct C-3 Arylation of 2H-Pyrazolo[3,4-b]pyridines. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-bn_OUjOefmUXm-P1Y8rksLlADsLIgZ8Lr0oE7yGu8l7yn5NVySvT0-M6te5UFgyuf39eabcytIYxEI3xz03jeLMAO5Sb0aK2TBKQsMIl_ihfLdlkO9eUNGRabo_xXTvyiH2Itbg29lZe]
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Sources
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- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique electronic and structural features of this heteroaromatic substrate can present specific challenges, and this resource aims to equip you with the knowledge to overcome them.
The this compound core is an electron-deficient system with multiple nitrogen atoms that can act as coordinating sites for the palladium catalyst. This can sometimes lead to catalyst inhibition or the formation of undesired side products. The selection of an appropriate catalyst system, including the palladium source, ligand, and base, is therefore critical for achieving high yields and clean conversions. This guide will walk you through common issues and their solutions, drawing from established principles in cross-coupling chemistry and specific insights relevant to this class of compounds.
Troubleshooting Guide
This section addresses specific problems you might encounter during your cross-coupling experiments with this compound.
Issue 1: Low to No Conversion of Starting Material
Q: My reaction shows little to no consumption of the starting this compound. What are the likely causes and how can I fix this?
A: This is a common issue that can stem from several factors related to catalyst activity and reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivation: The nitrogen atoms in the pyrazolopyridine ring can coordinate to the palladium center, leading to catalyst inhibition.
-
Inefficient Pre-catalyst Activation: Many palladium(II) pre-catalysts require in situ reduction to the active Pd(0) species.[3] This step can be inefficient under certain conditions.
-
Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced pre-catalyst such as a G3 or G4 Buchwald palladacycle, which are designed for efficient activation.
-
-
Inappropriate Base: The choice of base is crucial and substrate-dependent. An unsuitable base may not be strong enough to facilitate the catalytic cycle or may have poor solubility.
-
Solution: For Suzuki couplings, screen bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOtBu or LHMDS are often necessary.[4]
-
-
Poor Solubility: The insolubility of any reaction component can halt the reaction.
-
Solution: Ensure your chosen solvent or solvent mixture can dissolve all reagents at the reaction temperature. For Suzuki couplings, a mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic components.[5]
-
-
Presence of Oxygen or Moisture: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen, which can lead to oxidation and deactivation. Moisture can interfere with certain coupling partners, such as organoboranes.[5]
-
Solution: Thoroughly degas your reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Use anhydrous solvents and reagents.
-
Issue 2: Formation of Significant Side Products
Q: I am observing significant side products in my reaction mixture, primarily debromination of the starting material and/or homocoupling of my coupling partner. How can I minimize these?
A: The formation of side products is often a sign of a competing reaction pathway that is kinetically favorable under your current conditions.
-
Debromination (Hydrodehalogenation): This occurs when the bromo group is replaced by a hydrogen atom. It is a common side reaction with electron-deficient heteroaryl halides.[6]
-
Solution:
-
Lower the reaction temperature: This can disfavor the debromination pathway.
-
Use a weaker base: Strong bases can sometimes promote this side reaction.
-
Ensure anhydrous conditions: Water can be a proton source for debromination.
-
-
-
Homocoupling of Boronic Acids (in Suzuki reactions): This side reaction is often promoted by the presence of oxygen.[5]
-
Solution: Rigorous degassing of the reaction mixture is the most effective way to minimize this. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can also mitigate homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.[5]
-
-
Protodeboronation (in Suzuki reactions): This involves the replacement of the boronic acid group with a hydrogen atom and is particularly prevalent with heteroaryl boronic acids in the presence of aqueous bases.[5]
-
Solution: Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Alternatively, switching to anhydrous reaction conditions can be beneficial.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst and ligand selection for a Suzuki-Miyaura coupling with this compound?
A1: For a Suzuki-Miyaura coupling with this substrate, a robust and generally applicable starting point would be a palladium(II) pre-catalyst with a bulky, electron-rich biarylphosphine ligand. A combination like [PdCl₂(XPhos)]₂ or XPhos Pd G3 with a base such as K₃PO₄ in a solvent system like dioxane/water at 80-100 °C is a good initial set of conditions to screen.
Q2: I want to perform a Buchwald-Hartwig amination. What are the key considerations for this reaction with my substrate?
A2: The Buchwald-Hartwig amination requires careful selection of the catalyst system to form the C-N bond.[7] For this compound, consider using a palladium pre-catalyst with a ligand like RuPhos or BrettPhos, which have proven effective for challenging aminations of heteroaryl halides.[8][9] A strong, non-nucleophilic base such as NaOtBu or LHMDS is typically required. The reaction is often run in an aprotic polar solvent like toluene or dioxane.
Q3: Is a copper co-catalyst necessary for a Sonogashira coupling with this substrate?
A3: While the traditional Sonogashira coupling uses a copper(I) co-catalyst, copper-free conditions have become increasingly popular to avoid issues like alkyne homocoupling (Glaser coupling).[10][11] For an electron-deficient substrate like this compound, a copper-free Sonogashira reaction using a palladium catalyst with a bulky phosphine ligand (e.g., P(tBu)₃) and an organic base like Et₃N or piperidine in a solvent like DMF or THF should be effective.[12]
Q4: Can I perform other cross-coupling reactions like Heck, Stille, or Negishi with this substrate?
A4: Yes, other cross-coupling reactions are certainly feasible.
-
Heck Coupling: For coupling with alkenes, a standard Heck catalyst system like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃ or a more electron-rich one) and a base like Et₃N in a polar aprotic solvent should be a good starting point.[13]
-
Stille Coupling: This reaction with organostannanes is known for its tolerance of a wide range of functional groups.[14][15] A catalyst like Pd(PPh₃)₄ in a solvent such as THF or dioxane is a common choice.
-
Negishi Coupling: Coupling with organozinc reagents is also a powerful option, especially for introducing alkyl groups.[16][17] A palladium catalyst with a ligand like SPhos or RuPhos is often effective.
Recommended Catalyst Systems
The following table provides a summary of recommended starting conditions for various cross-coupling reactions with this compound based on established protocols for similar heteroaromatic compounds.
| Cross-Coupling Reaction | Palladium Source | Ligand | Base | Solvent(s) | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ or XPhos Pd G3 | XPhos or SPhos | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O or Toluene/H₂O | 80 - 110 |
| Buchwald-Hartwig | Pd₂(dba)₃ or RuPhos Pd G3 | RuPhos or BrettPhos | NaOtBu or LHMDS | Toluene or Dioxane | 80 - 110 |
| Sonogashira (Cu-free) | PdCl₂(PPh₃)₂ | P(tBu)₃ or cataCXium® A | Et₃N or Piperidine | THF or DMF | 25 - 80 |
| Heck | Pd(OAc)₂ | PPh₃ or P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80 - 120 |
| Stille | Pd(PPh₃)₄ | - | - | THF or Dioxane | 80 - 100 |
| Negishi | Pd₂(dba)₃ | SPhos or XPhos | - | THF or Dioxane | 25 - 80 |
General Catalytic Cycle for Cross-Coupling
The diagram below illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. Understanding these fundamental steps can aid in troubleshooting.
Caption: General catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
XPhos Pd G3 (2 mol%)
-
K₃PO₄ (2.0 equiv.)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous, degassed dioxane and water via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Palladium N-Heterocyclic Carbene Complexes in Cross-Coupling Reactions: Ligand and Catalyst Development | Digital Collections [batadora.trentu.ca]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. gust.edu.vn [gust.edu.vn]
- 26. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rsc.org [rsc.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. researchgate.net [researchgate.net]
- 32. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 33. pubs.rsc.org [pubs.rsc.org]
- 34. researchgate.net [researchgate.net]
- 35. jk-sci.com [jk-sci.com]
- 36. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Organic Syntheses Procedure [orgsyn.org]
- 39. pdf.benchchem.com [pdf.benchchem.com]
managing competing reactions in the synthesis of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine derivatives
Welcome to the technical support guide for the synthesis of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine derivatives. This scaffold is a critical building block in medicinal chemistry and drug development, valued for its versatile structure that allows for vectorial functionalization.[1][2][3][4] However, its synthesis is often plagued by competing reactions, leading to challenges in yield, purity, and regioselectivity.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the common pitfalls encountered during synthesis. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative literature.
Overview of Synthetic Challenges & Strategic Approaches
The primary challenge in synthesizing the target compound, this compound, lies in controlling the regioselectivity of the bromination step. The fused heterocyclic system contains multiple potential sites for electrophilic attack, and competing side reactions like over-bromination or radical-mediated reactions can significantly reduce the yield of the desired product.
Two primary strategic routes are typically considered:
-
Route A: Late-Stage Bromination: Synthesis of the core 3-methyl-1H-pyrazolo[3,4-c]pyridine followed by electrophilic bromination. This route is often complicated by poor regioselectivity.
-
Route B: Early-Stage Bromination: Construction of the pyrazole ring onto a pre-functionalized pyridine core that already contains the bromine atom at the desired position. This strategy generally offers superior control over isomer formation.
The following workflow diagram illustrates these competing strategies.
Caption: Competing synthetic strategies for this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis.
FAQ 1: Poor Regioselectivity in Direct Bromination
Question: I am attempting to directly brominate 3-methyl-1H-pyrazolo[3,4-c]pyridine using N-Bromosuccinimide (NBS), but I'm getting a mixture of isomers instead of the desired 4-bromo product. Why is this happening?
Answer: This is a frequently encountered problem rooted in the inherent electronic properties of the pyrazolopyridine scaffold. The pyrazole ring is electron-rich, making it highly susceptible to electrophilic substitution.
-
Mechanistic Insight: Studies on the pyrazolo[3,4-c]pyridine ring system have shown that electrophilic substitution, such as bromination or nitration, preferentially occurs at the C3 position of the pyrazole ring. The pyridine ring is generally less reactive towards electrophiles unless strongly activated. Direct bromination is therefore unlikely to favor the C4 position and will almost certainly yield the C3-bromo isomer as a major byproduct, along with other isomers.
-
Recommended Solution: A more robust and regioselective strategy is to build the pyrazole ring onto a pyridine precursor that is already brominated at the desired C4 position (Route B). The most reliable method to achieve this is often through a Sandmeyer reaction starting from the corresponding 4-amino derivative. The Sandmeyer reaction provides a classic and powerful method for converting aryl amines into aryl halides via a diazonium salt intermediate.[5][6][7][8]
FAQ 2: Formation of Over-Brominated Byproducts
Question: My reaction is producing a significant amount of a di-brominated byproduct, which is difficult to separate from my target mono-bromo compound. How can I improve selectivity?
Answer: The formation of di- or poly-brominated products is a common issue when the substrate is highly activated or when reaction conditions are not strictly controlled.[9] Several parameters must be optimized to favor mono-bromination.
-
Causality: A high local concentration of the brominating agent (e.g., NBS) or extended reaction times can lead to a second bromination event on the desired, electron-rich mono-bromo product.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a minimal excess of NBS. Start with 1.05 equivalents and do not exceed 1.1 equivalents relative to your starting material.[9]
-
Slow Addition of NBS: Instead of adding all the NBS at once, add it portion-wise over time or as a solution via a syringe pump. This maintains a low, steady concentration of the brominating agent, favoring mono-substitution.[9]
-
Monitor Reaction Progress: Closely monitor the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the subsequent bromination of your product.[9]
-
Lower Temperature: Running the reaction at a lower temperature can often increase selectivity by slowing down the rate of the second bromination more than the first.
-
| Parameter | Standard Condition | Optimized for Mono-selectivity | Rationale |
| NBS Stoichiometry | 1.2 - 1.5 eq | 1.05 - 1.1 eq | Minimizes excess reagent available for over-bromination.[9] |
| Reagent Addition | All at once | Portion-wise or slow drip | Maintains low NBS concentration, favoring mono-substitution kinetics.[9] |
| Temperature | Room Temp / Reflux | 0 °C to Room Temp | Reduces reaction rate, often enhancing selectivity. |
| Monitoring | Endpoint check | Every 15-30 minutes | Prevents reaction from proceeding past the desired product formation. |
FAQ 3: Unwanted Bromination of the C3-Methyl Group
Question: My bromination reaction is targeting the C3-methyl group (benzylic position) instead of the aromatic ring. What causes this and how can I promote ring bromination?
Answer: This side reaction is a classic case of competing reaction mechanisms: free-radical substitution versus electrophilic aromatic substitution. The choice of solvent and the presence or absence of initiators or light are critical.[10]
-
Mechanistic Insight:
-
Radical Pathway: N-Bromosuccinimide (NBS) in non-polar solvents like carbon tetrachloride (CCl₄) and in the presence of a radical initiator (like AIBN) or UV light will brominate allylic or benzylic positions via a free-radical chain reaction.[9][10]
-
Electrophilic Pathway: For aromatic ring bromination, an electrophilic (Br+) source is required. This is typically achieved by using a polar aprotic solvent (like acetonitrile) and sometimes an acid catalyst or, in modern methods, a photocatalyst to activate the NBS.[11][12]
-
The following decision tree can help you troubleshoot this specific issue.
Caption: Troubleshooting unwanted benzylic bromination.
FAQ 4: Low Yields in the Sandmeyer Reaction
Question: I am using the Sandmeyer reaction to convert 4-amino-3-methyl-1H-pyrazolo[3,4-c]pyridine to the 4-bromo derivative, but my yields are poor. What are the critical parameters to optimize?
Answer: The Sandmeyer reaction is powerful but sensitive. Low yields typically stem from the instability of the intermediate diazonium salt or incomplete conversion.
-
Causality: Aryl diazonium salts are thermally unstable and can decompose before reacting with the copper(I) bromide catalyst. The formation of the diazonium salt itself requires careful control of acidity and temperature.
-
Critical Optimization Points:
-
Temperature Control: Diazotization (the formation of the diazonium salt with NaNO₂) must be performed at low temperatures, typically between 0 and 5 °C , to prevent premature decomposition of the salt and loss of N₂ gas.[7]
-
Acidic Medium: The reaction requires a strong acid. For bromination, using 48% hydrobromic acid (HBr) is ideal as it serves as both the acid and the source of the bromide nucleophile.
-
Fresh Reagents: Use freshly prepared sodium nitrite solution. Ensure your copper(I) bromide (CuBr) is active; if it appears greenish (indicating oxidation to Cu(II)), its efficacy will be reduced.
-
Slow Addition of Nitrite: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise to the acidic solution of your amine, keeping the temperature below 5 °C at all times. A rapid addition can cause a temperature spike and localized pH changes, leading to side reactions.
-
Catalyst Addition: The CuBr catalyst should be added to the cold diazonium salt solution. The subsequent decomposition to the aryl bromide may require gentle warming, but this should be done cautiously while monitoring for nitrogen gas evolution.
-
Experimental Protocols
The following protocols are provided as a self-validating framework. They should be adapted based on laboratory-specific conditions and reaction monitoring.
Protocol 1: Synthesis of 4-Amino-3-methyl-1H-pyrazolo[3,4-c]pyridine (Precursor for Route B)
This protocol outlines a plausible synthesis of the key amine precursor.
-
Step 1: Reduction of 4-Methyl-3-nitropyridine.
-
To a solution of 4-methyl-3-nitropyridine (1.0 eq) in methanol, add 10% Palladium on carbon (Pd/C, ~0.1 eq by weight).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 0.5 MPa) and heat to 30-40 °C.[13]
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-18 hours).
-
Cool the reaction, carefully filter through a pad of celite to remove the Pd/C, and concentrate the filtrate under reduced pressure to yield 4-methyl-3-aminopyridine.
-
-
Step 2: Pyrazole Ring Formation.
-
This step is hypothetical and based on established pyrazole syntheses. Dissolve 4-methyl-3-aminopyridine (1.0 eq) in a suitable solvent like ethanol.
-
Add a cyclizing agent such as a hydrazine derivative under appropriate conditions (e.g., reflux) to form the pyrazole ring. The specific reagents would depend on the desired substituents on the pyrazole nitrogen. For the unsubstituted core, hydrazine hydrate would be used.
-
Purify the resulting 4-amino-3-methyl-1H-pyrazolo[3,4-c]pyridine by recrystallization or column chromatography.
-
Protocol 2: Sandmeyer Bromination of 4-Amino-3-methyl-1H-pyrazolo[3,4-c]pyridine
This protocol details the conversion of the amine to the final bromo-product.
-
Diazotization:
-
Suspend 4-amino-3-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in 48% aqueous hydrobromic acid (HBr) in a flask and cool to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in additional 48% HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the mixture to warm slowly to room temperature, then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture, neutralize with a base (e.g., NaOH solution or NH₄OH), and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
-
References
-
Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
DiRocco, D. A., et al. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega. [Link]
-
Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. (n.d.). [Link]
-
Al-Zaydi, K. M. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry. [Link]
-
An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. (n.d.). [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
PrepChem. (n.d.). Synthesis of 3-amino-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-ol. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic Chemistry. [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]
-
Quiroga, J., & Insuasty, B. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
-
Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
Behera, A., et al. (2023). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. New Journal of Chemistry. [Link]
- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Reddit. (2022). Regioselectivity of pyrazole bromination. [Link]
-
Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Chemistry of Heterocyclic Compounds. [Link]
-
Quiroga, J., & Insuasty, B. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]
-
Bagley, M. C., et al. (2009). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters. [Link]
-
Chad's Prep. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. [Link]
-
Chapman, D., & Hurst, J. (1980). Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Semantic Scholar. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]
Sources
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- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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- 8. Sandmeyer Reaction [organic-chemistry.org]
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- 13. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support center for the synthesis of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. The pyrazolo[3,4-c]pyridine scaffold is a valuable building block in medicinal chemistry, often explored in fragment-based drug discovery (FBDD) due to its structural similarities to purines, which are prevalent in various biological systems.[1][2] This document provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges to ensure a safe, efficient, and reproducible scale-up process.
Section 1: Synthetic Strategy and Core Scale-Up Principles
The successful scale-up of any chemical synthesis hinges on a deep understanding of the reaction mechanism, potential side reactions, and the thermodynamics of the process. For this compound, the most critical step is the regioselective introduction of the bromine atom onto the electron-deficient pyridine ring system.
A plausible and common approach involves the construction of the 3-methyl-1H-pyrazolo[3,4-c]pyridine core, followed by a late-stage electrophilic bromination. This strategy allows for better control over the final substitution pattern.
Caption: Proposed synthetic pathway for this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are fundamental to planning the scale-up synthesis.
Q1: What are the primary challenges when brominating the pyrazolo[3,4-c]pyridine core? The main challenges are twofold: the inherent low reactivity of the pyridine ring towards electrophilic substitution and controlling the regioselectivity. Electron-deficient heterocycles like pyridines typically require more forcing conditions for bromination compared to electron-rich systems.[3] This can lead to side reactions if not properly controlled. Achieving selective bromination at the C4 position requires careful optimization of the brominating agent, solvent, and temperature to avoid the formation of undesired isomers.
Q2: Which brominating agents are suitable for this synthesis, and how do they differ for scale-up? Common choices for electrophilic bromination include liquid bromine (Br₂) and N-Bromosuccinimide (NBS).[3]
-
Bromine (Br₂): Highly reactive and cost-effective, but its use at scale presents significant safety challenges. It is volatile, highly corrosive, and toxic.[4][5] Handling requires specialized equipment, closed systems, and robust emergency protocols.[5][6]
-
N-Bromosuccinimide (NBS): A solid reagent that is significantly easier and safer to handle than liquid bromine, making it preferable for scale-up operations.[7] It often provides better regioselectivity and milder reaction conditions, which can prevent byproduct formation. The primary drawback is its higher cost.
Q3: What analytical methods are essential for in-process control (IPC) during scale-up? Robust in-process controls are critical for a self-validating and reproducible process.
-
TLC & HPLC: To monitor the consumption of the starting material and the formation of the product and any major byproducts. For scale-up, HPLC is preferred for its quantitative accuracy.
-
¹H NMR: To confirm the structure of intermediates and the final product, and crucially, to determine the isomeric purity by identifying the characteristic signals of different regioisomers.
-
GC-MS/LC-MS: To identify minor impurities and byproducts, which is essential for process optimization and ensuring the final product meets purity specifications.
Q4: What are the most critical safety considerations when handling bromine at an industrial scale? Handling bromine requires strict adherence to safety protocols.[8]
-
Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a closed system or a high-performance fume hood to prevent inhalation of toxic vapors.[4][6]
-
Personal Protective Equipment (PPE): This is non-negotiable. It includes a lab coat, chemical-resistant gloves (check compatibility), safety goggles, and a face shield.[4][8] For large quantities, a self-contained breathing apparatus (SCBA) may be necessary.[5]
-
Spill Management: An emergency spill kit containing a neutralizing agent (e.g., sodium thiosulfate or ammonia solution) must be readily available.[5][9] Personnel must be trained on spill cleanup procedures.
-
Material Compatibility: Bromine is highly corrosive and attacks many materials, including some plastics and metals.[6] Ensure all reactors, transfer lines, and containers are made of compatible materials like glass, Teflon, or specific alloys.[5][6]
Section 3: Troubleshooting Guide
This guide addresses specific problems that may arise during the scale-up synthesis in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Reaction Yield | Incomplete Conversion | Solution: Increase reaction time or temperature moderately. Monitor conversion by HPLC to determine the optimal endpoint. Rationale: Scale-up often involves different heating/mixing dynamics. Ensuring sufficient time and energy input is crucial for driving the reaction to completion. |
| Product Degradation | Solution: Lower the reaction temperature and ensure efficient heat dissipation. Rationale: Brominations can be exothermic. Localized "hot spots" in a large reactor can cause decomposition of the sensitive heterocyclic product. | |
| Work-up Losses | Solution: Optimize the pH for aqueous washes and select an extraction solvent with high partition coefficient for the product. Perform a mass balance to identify where the loss is occurring. Rationale: The product's solubility can be highly pH-dependent. Improper work-up can lead to significant product loss in the aqueous phase. | |
| Poor Regioselectivity (Isomer Formation) | Kinetic vs. Thermodynamic Control | Solution: Lower the reaction temperature. Add the brominating agent slowly and sub-surface if possible. Rationale: Lower temperatures often favor the formation of the thermodynamically more stable isomer, which may be the desired C4-bromo product. Slow addition maintains a low concentration of the electrophile, preventing less selective, diffusion-controlled reactions. |
| Choice of Brominating Agent | Solution: Switch from Br₂ to a bulkier or less reactive agent like NBS. Rationale: NBS is often more selective than elemental bromine, as the reaction mechanism can differ and steric hindrance plays a more significant role, potentially favoring one position over another.[7] | |
| Poly-brominated Byproduct Formation | Excess Brominating Agent | Solution: Use precise stoichiometry (1.0-1.05 equivalents) of the brominating agent. Implement slow, controlled addition via a syringe pump. Rationale: Maintaining a low concentration of the brominating agent at all times minimizes the chance of a second bromination event occurring on the already-brominated (and now more deactivated) product ring. |
| Inefficient Mixing | Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to ensure homogeneity. Rationale: Poor mixing can create localized areas of high brominating agent concentration, leading to over-bromination before the reagent has a chance to disperse throughout the batch. | |
| Difficult Purification | Product Oiling Out | Solution: Perform a comprehensive solvent screening for recrystallization. Consider using a mixed-solvent system (e.g., ethanol/water, toluene/heptane). Rationale: The ideal recrystallization solvent will have high solubility for the product at high temperatures and low solubility at low temperatures, allowing for effective purification and crystallization.[10] |
| Persistent Colored Impurities | Solution: Treat the hot solution with activated charcoal before filtration and crystallization. Rationale: Activated charcoal has a high surface area and can effectively adsorb high-molecular-weight colored impurities.[10] | |
| Co-crystallization of Impurities | Solution: Try a reslurry of the isolated solid in a solvent where the product is sparingly soluble but the impurity is soluble. Rationale: This technique can wash away trapped or co-crystallized impurities without needing a full redissolution and recrystallization step, which can improve purity with minimal yield loss. |
Section 4: Protocols and Process Parameters
Experimental Protocol: Electrophilic Bromination
This generalized protocol is a starting point and must be optimized for your specific equipment and scale.
Caption: Standard workflow for the electrophilic bromination step.
Data Summary: Key Parameters for Scale-Up
The following table outlines typical parameters. These values should be considered starting points for process development and optimization.
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Rationale & Key Considerations |
| Solvent Volume | 10-20 mL / g | 5-10 L / kg | Higher concentrations at scale improve throughput but require better heat transfer management. |
| Brominating Agent | NBS or Br₂ | NBS is strongly preferred | Safety and handling considerations are paramount at scale.[7] |
| Addition Time | 5-30 minutes | 2-6 hours | Slow addition is critical to control the exotherm and minimize byproduct formation. |
| Temperature | 0 °C to RT | -5 °C to 5 °C | Tighter temperature control is needed at scale to ensure consistency and safety. |
| Typical Yield | 70-85% | 65-80% | Yields may be slightly lower at scale due to transfer losses and sampling. |
| Purification Method | Column Chromatography | Recrystallization / Reslurry | Chromatography is generally not economically viable for large-scale production.[3][10] |
| Final Purity (HPLC) | >98% | >99% | Pharmaceutical applications demand high purity, making the purification step critical. |
References
-
Bromine Safety & Standard Operating Procedures. (n.d.). University of California, Santa Barbara, Environmental Health & Safety. Retrieved from [Link]
-
Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved from [Link]
-
Bromine | Chemical Emergencies. (2024). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]
-
Safety Data Sheet: Bromine. (2022). Archean Chemical Industries. Retrieved from [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Retrieved from [Link]
-
Mousa, F. N., et al. (2016). Synthesis and antiproliferative activity of new pyrazolo[3,4-c]pyridines. PubMed. Retrieved from [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing. Retrieved from [Link]
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.). Google Patents.
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. (2024). MDPI. Retrieved from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central - NIH. Retrieved from [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
A new route for the preparation of pyrazolo[3,4‐c] pyridines. (1979). Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Regioselective bromination of pyrrolo[1,2-a]quinoxalines. (2024). PubMed Central - NIH. Retrieved from [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PubMed Central - NIH. Retrieved from [Link]
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Synthesis and antiproliferative activity of new pyrazolo[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. archeanchemicals.com [archeanchemicals.com]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Reactions Involving 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during chemical reactions with 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine, a key building block in medicinal chemistry. The unique electronic properties of this fused heterocyclic system can present challenges in typical cross-coupling and substitution reactions. This resource offers a structured, question-and-answer approach to diagnose and resolve these experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
The reactivity of this compound is primarily dictated by the interplay between the electron-rich pyrazole ring and the electron-deficient pyridine ring. The bromine atom at the 4-position is susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. However, the lone pairs on the nitrogen atoms, particularly the pyridine nitrogen and the pyrazole N-H, can coordinate to the metal center, potentially inhibiting catalysis. The N-H proton of the pyrazole is acidic and can be deprotonated by strong bases, which can influence the solubility and reactivity of the substrate.
Q2: Is N-protection of the pyrazole ring necessary for cross-coupling reactions?
While not always strictly necessary, N-protection of the pyrazole ring is highly recommended for most palladium-catalyzed cross-coupling reactions. The acidic N-H can interfere with the catalytic cycle, leading to lower yields and reproducibility issues. Protection with groups like SEM (2-(trimethylsilyl)ethoxymethyl) or THP (tetrahydropyran) can prevent these issues and improve reaction outcomes.[1] Dehalogenation of unprotected bromopyrroles can be a significant side reaction under Suzuki coupling conditions, and N-protection can suppress this unwanted pathway.[2]
Q3: How should I store and handle this compound?
This compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
Troubleshooting Guide for Common Reaction Failures
This section addresses specific problems you may encounter during your experiments and provides a systematic approach to resolving them.
Scenario 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion of my starting material. What are the likely causes and how can I fix this?
Causality and Solutions:
Low conversion in Suzuki-Miyaura couplings involving this substrate often stems from catalyst inhibition, poor reagent quality, or suboptimal reaction conditions. The pyrazolo[3,4-c]pyridine core can act as a ligand for the palladium catalyst, leading to inactive complexes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Detailed Protocols & Explanations:
-
Reagent Quality: Boronic acids are prone to degradation, especially in the presence of moisture. It is crucial to use high-quality, anhydrous reagents. Degassing the solvent by freeze-pump-thaw cycles or by bubbling with an inert gas is essential to remove oxygen, which can oxidize the active Pd(0) catalyst.
-
Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the oxidative addition step and stabilize the palladium center. For electron-rich substrates like pyrazolopyridines, ligands such as XPhos or SPhos are often effective.
-
Base Selection: The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.[3] While aqueous carbonate bases are common, for substrates prone to protodeboronation, anhydrous conditions with a base like potassium phosphate (K₃PO₄) may be beneficial.[4]
-
N-Protection: As previously mentioned, protecting the pyrazole nitrogen can significantly improve reaction efficiency by preventing coordination to the palladium catalyst.[1][2]
Quantitative Data Summary: Base and Ligand Screening for a Model Suzuki Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | <10 |
| 2 | Pd₂(dba)₃ (1) | XPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 65 |
| 3 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | Toluene | 110 | 85 |
| 4 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 100 | 78 |
Note: These are representative data for a model reaction and may require optimization for specific substrates.
Scenario 2: Significant Dehalogenation Side Product Formation
Question: In my cross-coupling reaction, I am observing a significant amount of the dehalogenated product, 3-methyl-1H-pyrazolo[3,4-c]pyridine, alongside my desired product. What causes this and how can I minimize it?
Causality and Solutions:
Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-rich heteroaromatic halides. It can occur through several mechanisms, including a competing hydrodehalogenation pathway involving a palladium hydride species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dehalogenation side product formation.
Detailed Protocols & Explanations:
-
Anhydrous Conditions: The presence of water or other protic species can be a source of protons for the hydrodehalogenation pathway. Using anhydrous solvents and bases can significantly reduce this side reaction.
-
Ligand Choice: Ligands that accelerate the desired cross-coupling pathway relative to the dehalogenation pathway are preferred. Bulky phosphine ligands can sterically hinder the approach of hydride sources to the palladium center.
-
N-Protection: Protecting the pyrazole nitrogen alters the electron density of the ring system and can disfavor the dehalogenation pathway.[2]
Scenario 3: Failed Buchwald-Hartwig Amination
Question: I am trying to perform a Buchwald-Hartwig amination on this compound, but the reaction is not proceeding. What are the key considerations for this transformation?
Causality and Solutions:
Buchwald-Hartwig amination of electron-rich N-heterocycles can be challenging due to catalyst inhibition by both the substrate and the amine coupling partner. The choice of base is also critical, as it must be strong enough to deprotonate the amine without causing unwanted side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.
Detailed Protocols & Explanations:
-
Catalyst and Ligand: Modern palladium precatalysts, often paired with bulky biarylphosphine ligands, are highly effective for challenging aminations. These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: A strong base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is a common choice. It is crucial to use a high-purity base, as impurities can poison the catalyst.
-
N-Protection: Protecting the pyrazole N-H is particularly important in Buchwald-Hartwig reactions to prevent competitive deprotonation by the strong base and to avoid catalyst inhibition.[1]
Exemplary Protocol for a Successful Buchwald-Hartwig Amination of a Protected Pyrazolopyridine:
-
To an oven-dried vial under an inert atmosphere, add the N-protected this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and the appropriate ligand (if not using a precatalyst).
-
Add sodium tert-butoxide (1.4 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the vial and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by flash chromatography.
References
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC. [Link]
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Li, W., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. [Link]
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
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Ghaffari, M., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
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Ga-osen, Z., et al. (2007). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
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de Souza, R. O. M. A., et al. (2018). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... . ResearchGate. [Link]
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Al-Tel, T. H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate. [Link]
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Validation & Comparative
comparing the efficacy of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine derivatives with known kinase inhibitors
Introduction: The Kinase Inhibitor Landscape and the Rise of Privileged Scaffolds
The field of oncology has been fundamentally reshaped by the advent of targeted therapies, a significant portion of which are small-molecule kinase inhibitors. Kinases, a family of over 500 enzymes, are central regulators of cellular signaling, and their aberrant activity is a hallmark of nearly all cancers, making them prime therapeutic targets. The success of first-generation inhibitors like Imatinib validated this approach, but challenges such as acquired resistance and off-target toxicity have driven the search for novel chemical scaffolds with improved potency and selectivity.[1][2]
Among the most promising of these are heterocyclic compounds designed to mimic the adenine ring of ATP, allowing them to compete for the kinase's active site.[3] The pyrazolopyridine core, a fused nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in this context.[3] Its structural features offer several advantages, including favorable pharmacodynamic properties and the ability to form key hydrogen bond interactions within the kinase hinge region.[4] This guide focuses on a comparative efficacy analysis of derivatives based on this scaffold, specifically the well-studied pyrazolo[3,4-b] and pyrazolo[3,4-d]pyridines, against a panel of known, clinically relevant kinase inhibitors. While the specific derivative 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is of interest, we will draw upon the rich, publicly available data of its closely related isomers to provide a robust and scientifically grounded comparison for researchers in the field.
Comparative Efficacy Analysis: Pyrazolopyridine Derivatives at a Glance
The true measure of a novel inhibitor lies in its potency and selectivity. The half-maximal inhibitory concentration (IC50) is the most common metric for potency, representing the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates higher potency.
The following tables present a comparative summary of the biochemical IC50 values for various pyrazolopyridine derivatives against several key kinase targets, juxtaposed with the performance of established inhibitors.
Table 1: Efficacy Against Cyclin-Dependent Kinases (CDKs)
Cyclin-Dependent Kinases are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[5][6]
| Compound/Drug | Target Kinase | IC50 (µM) | Reference(s) |
| Pyrazolo[3,4-b]pyridine 9a | CDK2 | 1.630 | [6] |
| Pyrazolo[3,4-b]pyridine 14g | CDK2 | 0.460 | [6] |
| Pyrazolo[3,4-b]pyridine 9a | CDK9 | 0.262 | [6] |
| Pyrazolo[3,4-b]pyridine 14g | CDK9 | 0.801 | [6] |
| Ribociclib (Known Inhibitor) | CDK4 | Approved Drug | [7][8] |
| Ribociclib (Known Inhibitor) | CDK6 | Approved Drug | [7][8] |
| Ribociclib (Known Inhibitor) | CDK9 | 0.050 | [6] |
Note: Ribociclib is a highly selective CDK4/6 inhibitor; its activity against other CDKs like CDK9 is provided for context.[6][7][8]
Table 2: Efficacy Against Tropomyosin Receptor Kinases (TRKs)
TRK fusions are oncogenic drivers in a variety of adult and pediatric cancers. Inhibitors targeting the TRK family have shown remarkable clinical efficacy.[9]
| Compound/Drug | Target Kinase | IC50 (nM) | Reference(s) |
| Pyrazolo[3,4-b]pyridine C03 | TRKA | 56 | [9] |
| Pyrazolo[3,4-b]pyridine C09 | TRKA | 57 | [9] |
| Pyrazolo[3,4-b]pyridine C10 | TRKA | 26 | [9] |
| Larotrectinib (Known Inhibitor) | TRKA/B/C | < 20 | [9] |
| Entrectinib (Known Inhibitor) | TRKA | 1 | [9] |
| Entrectinib (Known Inhibitor) | TRKB | 3 | [9] |
| Entrectinib (Known Inhibitor) | TRKC | 5 | [9] |
Table 3: Efficacy Against TANK-Binding Kinase 1 (TBK1)
TBK1 is a non-canonical IKK family member implicated in innate immunity and oncogenesis, making it an attractive target for cancer and autoimmune diseases.[10]
| Compound/Drug | Target Kinase | IC50 (nM) | Reference(s) |
| Pyrazolo[3,4-b]pyridine 15i | TBK1 | 8.5 | [10] |
| Pyrazolo[3,4-b]pyridine 15y | TBK1 | 0.2 | [10] |
| BX795 (Known Inhibitor) | TBK1 | 7.1 | [10] |
| MRT67307 (Known Inhibitor) | TBK1 | 19 | [10] |
Table 4: Efficacy of Broad-Spectrum Known Inhibitors for Context
Many clinically successful inhibitors target multiple kinases. Their IC50 values are provided here for a broader comparison.
| Drug | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Dasatinib | Abl, Src, c-Kit | <1, 0.8, 79 | [11] |
| Imatinib | v-Abl, c-Kit, PDGFR | 600, 100, 100 | [12] |
| Sorafenib | Raf-1, B-Raf, VEGFR-2 | 6, 22, 90 | [13] |
Signaling Pathway Context: CDK Inhibition and Cell Cycle Arrest
To understand the functional consequence of kinase inhibition, it is crucial to visualize the signaling pathways in which these enzymes operate. Cyclin-Dependent Kinases, in complex with their cyclin partners, are the master regulators of the cell cycle. For instance, the CDK2/Cyclin E complex is essential for the transition from the G1 (growth) phase to the S (DNA synthesis) phase. Inhibiting CDK2 prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), thereby halting the cell cycle and preventing cancer cell proliferation.[5]
Caption: A step-by-step workflow for determining kinase inhibitor IC50 values.
Discussion and Future Perspectives
The data presented in this guide highlight the significant potential of the pyrazolopyridine scaffold as a source of potent and selective kinase inhibitors. Derivatives of this core structure have demonstrated nanomolar to low-micromolar potency against clinically relevant targets like CDKs, TRKs, and TBK1. [6][9][10]For instance, the pyrazolo[3,4-b]pyridine derivative 15y shows exceptional potency against TBK1 (IC50 = 0.2 nM), surpassing that of the known inhibitor BX795. [10]Similarly, derivatives like C10 show potent anti-TRKA activity (IC50 = 26 nM), approaching the range of approved drugs like Larotrectinib. [9] The key advantage of the pyrazolopyridine scaffold lies in its chemical tractability. The structure-activity relationship (SAR) can be systematically explored through substitutions at various positions on the bicyclic ring system, allowing for the fine-tuning of potency and selectivity against a desired kinase target. [3]This is a critical aspect of modern drug discovery, where the goal is often to inhibit a specific kinase or a defined panel of kinases while avoiding others to minimize toxicity. [14] However, it is important to note that potent biochemical activity is only the first step. Future research must focus on translating this enzymatic inhibition into cellular potency and, ultimately, in vivo efficacy. This involves optimizing the pharmacokinetic properties of these derivatives—such as solubility, membrane permeability, and metabolic stability—to ensure they can reach their target in a biological system at therapeutic concentrations.
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Susan G. Komen®. CDK4/6 Inhibitors. [Link]
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Oncology Central. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]
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Breastcancer.org. What Are CDK4/6 Inhibitors?. [Link]
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PubMed Central. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
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PubMed. Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. [Link]
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PubMed Central. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[12][13][15]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. [Link]
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PubMed. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. [Link]
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ACS Publications. Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. [Link]
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PubMed. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. [Link]
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Taylor & Francis Online. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
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National Institutes of Health. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. [Link]
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PubMed Central. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. [Link]
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PubMed Central. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]
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Navigating the Structure-Activity Landscape of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine Analogs: A Comparative Guide for Kinase Inhibitor Discovery
The quest for novel, potent, and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The pyrazolopyridine scaffold has emerged as a "privileged" structure, capable of interacting with the ATP-binding site of a multitude of kinases. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine analogs, offering a comparative framework for researchers, scientists, and drug development professionals. While direct and extensive SAR literature on this specific substituted scaffold is nascent, by examining data from closely related pyrazolo[3,4-c]pyridines and other isomers, we can construct a robust and predictive SAR model to guide future discovery efforts.
The this compound Core: A Versatile Scaffold for Kinase Inhibition
The 1H-pyrazolo[3,4-c]pyridine core is a bioisostere of purine, a fundamental component of ATP. This inherent structural mimicry provides a strong foundation for competitive inhibition at the kinase ATP-binding site. The specific substitutions of a bromine atom at the C4 position and a methyl group at the C3 position on this core offer distinct advantages and opportunities for SAR exploration.
-
The C4-Bromo Substituent: This is not merely a placeholder but a key functional handle. The bromine atom can serve as a crucial vector for introducing a wide array of chemical diversity through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the systematic exploration of various aryl, heteroaryl, and amino moieties to probe the solvent-exposed regions of the kinase ATP-binding pocket, often leading to significant gains in potency and selectivity.
-
The C3-Methyl Group: The methyl group at the C3 position, while seemingly simple, can play a significant role in fine-tuning the compound's properties. It can influence the planarity of the bicyclic system, make important van der Waals contacts within the ATP-binding site, and potentially enhance metabolic stability. Its impact on selectivity is also a key area of investigation, as it may favor binding to certain kinases over others based on the topology of their active sites.
Below is a diagram illustrating the core scaffold and its key features for medicinal chemistry exploration.
Caption: Core structure of this compound highlighting key positions for SAR exploration.
Comparative Analysis of Structural Modifications
While a comprehensive SAR table for the exact this compound scaffold is not available in the public domain, we can infer likely trends by comparing data from related pyrazolopyridine analogs targeting various kinases.
Modifications at the C4-Position (via Bromo Substitution)
The C4 position is arguably the most critical for achieving high potency and selectivity. By replacing the bromine atom, researchers can introduce moieties that form key interactions with the kinase hinge region and solvent-front.
| Analog Scaffold | C4-Substituent | Target Kinase | IC50 (nM) | Key SAR Insight | Reference |
| Pyrazolo[3,4-b]pyridine | 3-aminophenyl | TRKA | 56 | Introduction of an amino-substituted aryl group at a position analogous to C4 can yield potent inhibitors. | [1] |
| Pyrazolo[3,4-b]pyridine | Indole | TBK1 | 8.5 | Aromatic heterocycles capable of forming hydrogen bonds can significantly enhance potency. | [2] |
| Pyrazolo[3,4-b]pyridine | N-methyl-piperazinyl-phenyl | TBK1 | 0.2 | Larger, more complex substituents that can access additional binding pockets can lead to sub-nanomolar inhibitors. | [2] |
| Pyrazolo[3,4-b]pyridine | Phenyl | c-Met | 4.27 | Simple aryl groups can be highly effective, providing a good starting point for optimization. | [3] |
Expert Interpretation: The data strongly suggests that the C4-position is highly tolerant of a wide range of substituents. The general trend indicates that larger, more complex groups that can form additional hydrogen bonds or hydrophobic interactions are beneficial for potency. For the this compound scaffold, this bromine atom is the gateway to exploring these interactions. A strategic approach would involve synthesizing a library of analogs with diverse aryl, heteroaryl, and N-linked substituents at this position to build a detailed SAR profile against a target kinase.
Modifications at the N1-Position
The N1-position of the pyrazole ring offers another avenue for modification. The N-H bond can act as a hydrogen bond donor, and alkylation at this position can be used to probe deeper pockets within the ATP-binding site.
| Analog Scaffold | N1-Substituent | Target Kinase | IC50 (nM) | Key SAR Insight | Reference |
| Pyrazolo[3,4-d]pyrimidine | Isopropyl | PKD | 17-35 | Small alkyl groups can be well-tolerated and may improve potency compared to the unsubstituted N-H. | [4] |
| Pyrazolo[3,4-b]pyridine | (Protected) | TRKA | 26 | Protection of the N-H can be a key synthetic step and the choice of protecting group or subsequent substituent can influence activity. | [1] |
Expert Interpretation: Modification at the N1 position is a viable strategy for optimization. The choice of substituent can impact potency and potentially selectivity. It is crucial to consider the steric constraints of the target kinase's active site when designing N1-substituted analogs.
The following diagram illustrates a general workflow for a structure-activity relationship study, starting from the core scaffold.
Caption: A typical workflow for a structure-activity relationship (SAR) study of pyrazolo[3,4-c]pyridine analogs.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, robust and well-validated experimental protocols are essential. The ADP-Glo™ Kinase Assay is a widely used method for determining the potency of kinase inhibitors due to its high sensitivity and broad applicability.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the steps for measuring the IC50 of a test compound against a target kinase.
Materials:
-
Target kinase (e.g., c-Met, TRKA)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Test compound (e.g., a this compound analog)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates (white, flat-bottom)
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in a suitable buffer to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the following components in order:
-
Kinase buffer
-
Test compound at various concentrations
-
Kinase
-
Substrate/ATP mixture (to initiate the reaction)
-
-
The final reaction volume is typically 5 µL.[5]
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
ATP Depletion:
-
ADP to ATP Conversion and Luminescence Generation:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The following diagram illustrates a representative signaling pathway that can be targeted by pyrazolopyridine kinase inhibitors.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazolo[3,4-c]pyridine analog.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct SAR data is limited, by leveraging insights from related pyrazolopyridine analogs, a clear path for optimization emerges. The C4-bromo position is a key vector for introducing diversity to enhance potency and selectivity, while modifications at the N1-position can further fine-tune the inhibitor's properties.
Future research should focus on the systematic exploration of substitutions at these key positions and the evaluation of the resulting analogs against a panel of relevant kinases to build a comprehensive SAR profile. This will enable the rational design of potent and selective inhibitors with the potential for therapeutic development.
References
- Promega Corporation. (n.d.). ADP-Glo Protocol. Retrieved from [No direct URL available in search results]
- Dawidowski, M., et al. (2020). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847–879.
- Wu, G., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(10), 1775-1784.
- Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1653.
- Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847-879.
- López-Cobeñas, A., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638.
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- Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Medicinal Chemistry, 14(5), 963-979.
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ResearchGate. (n.d.). (PDF) Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1586.
- Dawidowski, M., et al. (2020). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. Journal of Medicinal Chemistry, 63(2), 847-879.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35057-35062.
- Kasula, M., et al. (2023). Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. RSC Medicinal Chemistry, 14(1), 113-122.
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selectivity profiling of kinase inhibitors derived from 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to interact with a multitude of biological targets, most notably protein kinases.[1] Its structural resemblance to the endogenous ATP purine ring allows for effective competition at the kinase hinge region, providing a robust framework for the design of potent and selective inhibitors.[2][3] This guide provides an in-depth comparison of the selectivity profiles of kinase inhibitors derived from the pyrazolopyridine core, with a particular focus on derivatives of the 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine scaffold and its closely related isomers. We will delve into the experimental methodologies for assessing kinase selectivity, present comparative data for representative compounds, and discuss the structure-activity relationships (SAR) that govern their targeting profiles.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors. Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, comprehensive selectivity profiling is a critical step in the development of safe and effective kinase inhibitors.[5]
Methodologies for Kinase Selectivity Profiling
A variety of robust methods are employed to determine the selectivity of kinase inhibitors. These can be broadly categorized into biochemical assays and cell-based assays.
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays provide a direct measure of an inhibitor's ability to interact with a purified kinase. These are the most common methods for large-scale selectivity profiling.[6]
-
Radiometric Assays: This classic method measures the transfer of a radiolabeled phosphate group (from ³²P-ATP or ³³P-ATP) to a substrate. A reduction in substrate phosphorylation in the presence of an inhibitor indicates its potency.
-
Fluorescence-Based Assays: These assays utilize fluorescent probes to monitor kinase activity. Examples include:
-
Z'-LYTE™ Assay: This assay employs a FRET-based peptide substrate. Kinase-mediated phosphorylation of the substrate protects it from a development reagent, resulting in a high FRET signal. Inhibition of the kinase leads to substrate cleavage and a loss of FRET.[7]
-
LanthaScreen™ Eu Kinase Binding Assay: This is a binding assay that measures the displacement of a fluorescently labeled "tracer" from the kinase's ATP pocket by a test compound.
-
-
Luminescence-Based Assays: The ADP-Glo™ Kinase Assay is a popular example that quantifies the amount of ADP produced during the kinase reaction. Increased light output correlates with higher kinase activity.
Cellular Assays: Probing Targets in a Physiological Context
Cell-based assays provide valuable insights into an inhibitor's performance in a more physiologically relevant environment.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
-
Phospho-protein Western Blotting: This method directly measures the phosphorylation status of a kinase's downstream substrates in cells treated with an inhibitor. A reduction in the phosphorylation of a specific substrate indicates on-target activity.
-
Chemoproteomics: This mass spectrometry-based approach allows for the unbiased identification of an inhibitor's targets in a cellular lysate. Kinobeads, which are broad-spectrum kinase inhibitors immobilized on beads, are often used to enrich for kinases, and the displacement of these kinases by a test compound is quantified.
Below is a generalized workflow for a typical biochemical kinase profiling experiment.
Caption: Generalized workflow for a biochemical kinase inhibitor profiling assay.
Comparative Selectivity of Pyrazolopyridine-Based Kinase Inhibitors
While comprehensive selectivity data for inhibitors derived specifically from the this compound scaffold is limited in the public domain, extensive research on closely related pyrazolopyridine isomers provides valuable insights into the selectivity profiles that can be achieved with this privileged core. Below is a comparison of the selectivity of several pyrazolopyridine-based inhibitors against different kinase targets.
| Compound ID | Scaffold | Primary Target(s) | IC50 (Primary Target) | Profiling Panel Size | Number of Off-Targets (at 1 µM) | Selectivity Score (S10 at 1 µM) | Reference |
| Compound 16 | Pyrazolopyridine | HPK1 | 302 nM (cellular) | 371 | 12 | 0.032 | [8] |
| Compound 51 | 1H-Pyrazolo[3,4-d]pyrimidine | BRK/PTK6 | 44 nM (Kd) | 468 | 5 (at 30 nM) | 0.012 (at 30 nM) | [6] |
| Compound 31 | Pyrazolo[3,4-b]pyridine | Mps1 | 2.6 nM | 606 | Not explicitly stated, but described as "reasonable" | Not calculated | [9] |
| Compound 10g | 1H-Pyrazolo[3,4-b]pyridine | ALK, ROS1 | <0.5 nM | Not specified | Not specified, but noted as highly selective over c-Met | Not calculated | [2] |
| Compound 15y | 1H-Pyrazolo[3,4-b]pyridine | TBK1 | 0.2 nM | 31 | Not explicitly stated, but described as having "good selectivity" | Not calculated | [7] |
Selectivity Score (S10) is the number of kinases inhibited by >90% divided by the total number of kinases tested.
This data highlights the versatility of the pyrazolopyridine scaffold in generating highly potent and selective inhibitors against a range of kinase targets. The specific substitution patterns around the core ring system are crucial in determining the selectivity profile.
Structure-Activity Relationship (SAR) and Selectivity
The selectivity of a pyrazolopyridine-based inhibitor is dictated by the interactions of its various substituents with the specific amino acid residues in the ATP-binding pocket of a kinase.
Caption: Key interactions governing pyrazolopyridine inhibitor selectivity.
-
Hinge-Binding Region: The nitrogen atoms within the pyrazolopyridine core form critical hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding site. This interaction is fundamental to the potency of this class of compounds.[1]
-
Gatekeeper Residue: The "gatekeeper" residue is a key determinant of selectivity. A bulky gatekeeper residue will sterically hinder the binding of inhibitors with large substituents, while a smaller gatekeeper will accommodate a wider range of chemical matter. Judicious modification of the inhibitor's structure to exploit differences in the gatekeeper residue is a common strategy for achieving selectivity.
-
Hydrophobic Pockets: The regions surrounding the ATP-binding site often contain hydrophobic pockets. Lipophilic substituents on the pyrazolopyridine scaffold that can favorably occupy these pockets will enhance both potency and selectivity.
-
Solvent-Exposed Region: Substituents that extend into the solvent-exposed region can be modified to improve solubility and other pharmacokinetic properties. These modifications can also introduce additional interactions that fine-tune the inhibitor's selectivity profile.
Comparison with Other Kinase Inhibitor Scaffolds
The pyrazolopyridine scaffold holds its own against other well-established kinase inhibitor cores.
| Scaffold | Key Features | Representative Approved Drugs |
| Pyrazolopyridine | Purine isostere, strong hinge binding, synthetically tractable. | Selpercatinib, Olverembatinib[1] |
| Quinazoline | Another common hinge-binding scaffold, often found in EGFR and VEGFR inhibitors. | Gefitinib, Erlotinib |
| Pyrazine | A versatile scaffold found in inhibitors of various kinase families.[10] | Gilteritinib, Avapritinib |
| Indazole | Structurally related to pyrazolopyridines, also a potent hinge binder. | Entrectinib |
The choice of scaffold is often dictated by the specific kinase target and the desired selectivity profile. The synthetic accessibility and the ability to readily modify the core structure are also critical considerations in the drug discovery process.
Conclusion
The this compound scaffold and its related isomers represent a highly promising class of kinase inhibitors. Their inherent ability to bind to the kinase hinge region, coupled with the vast chemical space that can be explored through synthetic modification, allows for the development of highly potent and selective drug candidates. A thorough understanding of the principles of kinase selectivity and the application of a diverse array of profiling methodologies are essential for successfully translating these promising scaffolds into clinically effective therapeutics. As our understanding of the human kinome continues to expand, so too will the opportunities for designing the next generation of targeted kinase inhibitors based on the versatile pyrazolopyridine core.
References
- Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. (2022). Journal of Medicinal Chemistry.
- The Therapeutic Potential of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide to Key Molecular Targets. (2025). BenchChem.
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Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). RSC Medicinal Chemistry. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Medicinal Chemistry. [Link]
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Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023). European Journal of Medicinal Chemistry. [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2024). Molecules. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). Pharmaceuticals. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
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4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine | 1032943-41-1. (n.d.). J&K Scientific. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). PubMed Central. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate. [Link]
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Targeted kinase selectivity from kinase profiling data. (2012). ACS Medicinal Chemistry Letters. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). Expert Opinion on Therapeutic Patents. [Link]
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A Researcher's Guide to the Preclinical Evaluation of 4-Bromo-3-Methyl-1H-Pyrazolo[3,4-c]Pyridine-Based Compounds
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as the core for a multitude of targeted therapeutic agents. Its structural resemblance to purine bases allows it to function as a versatile hinge-binding moiety, making it particularly prominent in the development of kinase inhibitors. This guide provides a comprehensive overview of the in vitro and in vivo evaluation of a specific subclass: 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine-based compounds. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific rigor and reproducibility.
The Strategic Importance of the this compound Scaffold
The design of this scaffold is a deliberate exercise in chemical biology. The pyrazolopyridine core acts as an excellent bioisostere for adenine, enabling competitive binding at the ATP-binding site of various kinases. The methyl group at the 3-position can provide beneficial steric interactions within the active site, while the bromine atom at the 4-position serves as a crucial synthetic handle. This halogen allows for further diversification of the molecule through metallo-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the exploration of structure-activity relationships (SAR) by introducing a variety of substituents.[1]
Part 1: Comprehensive In Vitro Evaluation
The initial phase of preclinical assessment involves a battery of in vitro assays to determine a compound's potency, selectivity, and mechanism of action at the cellular and subcellular levels.
Primary Target Engagement: Kinase Inhibition Assays
Given the prevalence of the pyrazolopyridine scaffold in kinase inhibitors, a primary step is to assess the inhibitory activity of the synthesized compounds against a panel of relevant kinases.[1][2][3]
Comparative Kinase Inhibition Profile:
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| PYC-1 | Haspin | 167 | Staurosporine | 5 |
| PYC-2 | CLK1 | 101 | ||
| PYC-3 | DYRK1A | >1000 | ||
| PYC-4 | TBK1 | 0.2 | BX795 | 7.1 |
| PYC-5 | TRKA | 56 | Larotrectinib | <20 |
Note: The data presented is a composite illustration based on findings for various pyrazolopyridine isomers and is intended for comparative purposes.[1][2][3]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Haspin)
-
Reagents and Materials : Recombinant human Haspin kinase, ATP, appropriate peptide substrate (e.g., histone H3), kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation : Serially dilute the test compounds in DMSO to achieve a range of concentrations.
-
Assay Procedure :
-
Add 5 µL of the kinase solution to each well of a 96-well plate.
-
Add 2.5 µL of the test compound solution to the respective wells.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Causality : The choice of a radiometric or luminescence-based assay like ADP-Glo™ is critical for sensitivity and throughput. The IC50 value provides a quantitative measure of the compound's potency against the target kinase.
Cellular Activity: Antiproliferative and Cytotoxicity Assays
Demonstrating that target inhibition translates to a functional effect in a cellular context is a crucial next step.
Comparative Antiproliferative Activity:
| Compound ID | Cell Line | IC50 (µM) |
| PYC-4 | A172 | 1.2 |
| U87MG | 2.5 | |
| PYC-5 | Km-12 | 0.304 |
| MCF-7 | >10 |
Note: Data is illustrative and based on reported activities of pyrazolopyridine derivatives.[2][3]
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture : Seed cancer cells (e.g., A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the test compounds for 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Trustworthiness : This protocol is self-validating by including both positive (e.g., doxorubicin) and negative (vehicle) controls. The 72-hour incubation period allows for multiple cell doubling times, providing a robust measure of antiproliferative effects.
Part 2: In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics
Promising in vitro candidates must be evaluated in living organisms to assess their therapeutic efficacy, safety, and pharmacokinetic properties.
Pharmacokinetic (PK) Profiling
A compound's ability to reach its target in the body in sufficient concentrations and for an adequate duration is paramount.[4]
Illustrative Pharmacokinetic Parameters:
| Parameter | Value | Units | Assay Type |
| Aqueous Solubility (pH 7.4) | >100 | µM | Kinetic Solubility Assay |
| Caco-2 Permeability (A→B) | 15.0 | 10⁻⁶ cm/s | Caco-2 Permeability Assay |
| Efflux Ratio (B→A)/(A→B) | 1.2 | - | Caco-2 Permeability Assay |
| Human Liver Microsome Stability | 85 | % remaining after 60 min | Microsomal Stability Assay |
| Mouse Oral Bioavailability (F) | 45 | % | In Vivo PK Study (Mouse) |
Note: This data is representative of a well-behaved pyrazolopyridine derivative and is for illustrative purposes.[4]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture : Seed Caco-2 cells on permeable filter supports and culture for 21-25 days to form a differentiated monolayer.[4]
-
Transport Experiment : Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.[4]
-
Sampling : Collect samples from the opposite chamber at various time points.[4]
-
Analysis : Quantify the compound concentration in the samples using LC-MS/MS.
-
Data Calculation : Determine the apparent permeability coefficient (Papp) and the efflux ratio.
Workflow for In Vitro ADME Profiling:
Caption: Key in vitro ADME profiling workflow for drug candidates.
In Vivo Efficacy: Xenograft Models
The ultimate test of an anticancer compound's potential is its ability to inhibit tumor growth in an animal model.
Experimental Protocol: Human Tumor Xenograft Study
-
Animal Model : Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Implantation : Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization : Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Dosing : Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring : Measure tumor volume and body weight 2-3 times per week.
-
Endpoint : Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis : Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Authoritative Grounding : This protocol aligns with the standards set by the National Cancer Institute for preclinical in vivo testing. The choice of cell line for the xenograft should ideally be one in which the compound demonstrated potent antiproliferative activity in vitro.
Part 3: Visualizing the Mechanism of Action
Generalized Kinase Signaling Pathway Inhibition:
Caption: Generalized mechanism of a pyrazolopyridine-based kinase inhibitor.
References
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Center for Biotechnology Information. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Center for Biotechnology Information. Available at: [Link]
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A Comparative Guide to Heterocyclic Scaffolds in Drug Design: Profiling Pyrazolo[3,4-c]pyridine
Introduction: The Central Role of Heterocyclic Scaffolds in Modern Medicine
In the landscape of medicinal chemistry, heterocyclic compounds are foundational. These cyclic structures, incorporating at least one atom other than carbon within their rings, are not merely architectural curiosities; they are the core of a vast majority of therapeutic agents.[1][2][3] Statistics reveal that over 85% of all biologically active pharmaceutical ingredients contain a heterocyclic motif, a testament to their indispensable role in drug design.[1][2] The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties—modulating solubility, lipophilicity, polarity, and hydrogen bonding capacity—that are critical for optimizing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile.[1]
Certain heterocyclic frameworks, termed "privileged structures," exhibit a remarkable ability to bind to multiple, diverse biological targets with high affinity.[4] This guide provides an in-depth comparison of the pyrazolo[3,4-c]pyridine scaffold, a promising but less ubiquitous core, against some of the most established and successful heterocyclic scaffolds in drug discovery: pyridine , pyrimidine , quinoline , and indole . We will explore their unique structural attributes, biological activities, and strategic applications, providing researchers with the insights needed to make informed decisions in scaffold selection.
The Pyrazolo[3,4-c]pyridine Scaffold: A Profile
The pyrazolo[3,4-c]pyridine core is a bicyclic heteroaromatic system formed by the fusion of a pyrazole ring and a pyridine ring. Its strategic importance stems primarily from its structural resemblance to purine, the fundamental building block of nucleic acids (adenine and guanine). This mimicry allows pyrazolo[3,4-c]pyridine derivatives to function as competitive inhibitors for a wide variety of enzymes that have purine-binding pockets, such as kinases, which are critical targets in oncology and inflammation.[5]
Core Structure and Physicochemical Properties
The scaffold possesses a unique arrangement of hydrogen bond donors (at the N-1 position of the pyrazole) and acceptors (at N-2 of the pyrazole and the pyridine nitrogen), facilitating strong and specific interactions within protein binding sites. A key advantage for medicinal chemists is its potential for "vectorial functionalization," meaning it can be selectively modified at multiple positions to explore the chemical space around a biological target.[5][6][7][8] This allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties.
Caption: Core structure of 1H-pyrazolo[3,4-c]pyridine.
Biological Activities and Therapeutic Landscape
The broad spectrum of pharmacological properties reported for pyrazolo[3,4-c]pyridine derivatives is a direct result of their ability to interact with diverse biological targets.[9] While kinase inhibition remains a major focus for anticancer applications, derivatives have also shown significant potential as analgesic, sedative, antidiabetic, antimycobacterial, and antiviral agents.[9][10]
Comparative Analysis: Pyrazolo[3,4-c]pyridine vs. Established Scaffolds
The selection of a core scaffold is a critical decision in any drug discovery program. Below, we compare pyrazolo[3,4-c]pyridine to four other privileged heterocyclic scaffolds.
Pyridine
A six-membered aromatic ring containing one nitrogen atom, pyridine is one of the most extensively used heterocycles in drug design.[11] Its polarity and ionizable nature often enhance aqueous solubility and bioavailability.[12]
-
Key Features: Monocyclic, polar, basic nitrogen atom acts as a key hydrogen bond acceptor.
-
Therapeutic Roles: Found in drugs for a vast range of conditions, including cancer (Abiraterone), tuberculosis (Isoniazid), and allergies (Doxylamine).[11][13]
-
Comparison Point: While synthetically more accessible than pyrazolo[3,4-c]pyridine, the pyridine scaffold lacks the fused-ring rigidity and the specific purine-mimicking geometry. Pyridine's utility is broader, whereas pyrazolo[3,4-c]pyridine is more specialized for targets with purine-binding sites.
Caption: Core structure of Pyrimidine.
Quinoline
Formed by the fusion of a benzene ring and a pyridine ring, quinoline is a larger, more lipophilic scaffold. [14]It is a cornerstone of antimalarial drug discovery and has found significant application in oncology as well. [15]
-
Key Features: Bicyclic, aromatic, planar structure provides a large surface area for van der Waals interactions.
-
Therapeutic Roles: Famous for antimalarials (Chloroquine, Quinine) and anticancer agents, including kinase inhibitors and topoisomerase inhibitors (Camptothecin). [15][16][17]* Comparison Point: Both quinoline and pyrazolo[3,4-c]pyridine are bicyclic scaffolds prominent in cancer therapy. The key difference lies in their electronic nature and hydrogen bonding potential. Pyrazolo[3,4-c]pyridine, with its three nitrogen atoms and purine-like arrangement, is often better suited for mimicking endogenous ligands in enzymatic active sites, particularly kinases. Quinoline's larger hydrophobic surface can be advantageous for other types of protein-protein or DNA interactions.
Caption: Core structure of Quinoline.
Indole
A bicyclic structure composed of a fused benzene and pyrrole ring, indole is a ubiquitous scaffold in natural products and pharmaceuticals. [18]It is famously the core of the amino acid tryptophan and the neurotransmitter serotonin.
-
Key Features: Bicyclic, possesses an N-H donor, and the ring system can participate in π-π stacking and cation-π interactions.
-
Therapeutic Roles: Found in anticancer drugs (Vinca alkaloids), anti-inflammatory agents, and drugs targeting the central nervous system. [18][19][20][21]* Comparison Point: Indole and pyrazolo[3,4-c]pyridine are both bicyclic nitrogen-containing heterocycles with N-H donors. However, their applications diverge based on what they mimic. Indole's resemblance to tryptophan makes it a prime candidate for targeting serotonin receptors or enzymes that interact with tryptophan. Pyrazolo[3,4-c]pyridine's strength lies in its mimicry of purine, directing it towards a different set of biological targets like kinases and phosphodiesterases.
Caption: Core structure of Indole.
Quantitative Comparison of Scaffolds
| Scaffold | Type | Key Feature | Primary Therapeutic Areas | Example Approved Drug(s) |
| Pyrazolo[3,4-c]pyridine | Bicyclic (Fused) | Purine Isostere | Anticancer, Anti-inflammatory, Analgesic | Primarily in clinical development |
| Pyridine | Monocyclic | Polar, Basic H-bond Acceptor | Broad: Anticancer, Antiviral, Antihypertensive | Abiraterone, Isoniazid, Milrinone [11][22] |
| Pyrimidine | Monocyclic | Nucleobase Component, Bioisostere | Anticancer, Antiviral, Antibacterial | 5-Fluorouracil, Imatinib, Sulfadiazine [23][24] |
| Quinoline | Bicyclic (Fused) | Antimalarial Pharmacophore | Antimalarial, Anticancer, Antibacterial | Chloroquine, Camptothecin, Ciprofloxacin [15][25] |
| Indole | Bicyclic (Fused) | Tryptophan/Serotonin Core | Anticancer, CNS disorders, Anti-inflammatory | Vincristine, Sumatriptan, Indomethacin [18] |
Experimental Protocols & Workflows
To translate scaffold selection into practice, robust synthetic and assay methodologies are essential.
Experimental Protocol 1: Synthesis of a 5-Halo-1H-pyrazolo[3,4-c]pyridine Core
This protocol is adapted from modern adaptations of the Huisgen indazole synthesis and serves as a common entry point to the scaffold, enabling subsequent functionalization. [5] Causality: The choice of a 5-halo-substituted intermediate is strategic. The halogen atom (e.g., Cl, Br) serves as a versatile synthetic handle for introducing diversity at this position via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a key step in a hit-to-lead optimization campaign.
Methodology:
-
Diazotization: To a solution of 2-amino-6-halopyridine in a suitable solvent like dichloroethane (DCE), add acetic anhydride followed by slow addition of sodium nitrite (NaNO2) at room temperature.
-
Cyclization: Heat the reaction mixture to facilitate the cyclization, forming the 1-acetyl-5-halo-1H-pyrazolo[3,4-c]pyridine intermediate. Monitor reaction completion by TLC or LC-MS.
-
Purification (Intermediate): Upon completion, perform an aqueous workup. The resulting acetylated intermediate is often clean enough to proceed without extensive purification. [5]4. Deacetylation: Dissolve the crude intermediate in methanol (MeOH) and add a catalytic amount of sodium methoxide (NaOMe).
-
Final Isolation: Stir the reaction at room temperature until the deacetylation is complete. Neutralize the mixture, remove the solvent under reduced pressure, and purify the final 5-halo-1H-pyrazolo[3,4-c]pyridine product by recrystallization or column chromatography.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
The pyrazolo[3,4-c]pyridine scaffold represents a highly valuable, albeit specialized, tool in the medicinal chemist's armamentarium. While monocyclic scaffolds like pyridine and pyrimidine offer synthetic simplicity and broad applicability, and other bicyclic systems like quinoline and indole target distinct biological spaces, pyrazolo[3,4-c]pyridine carves a unique niche. Its power lies in its structural mimicry of purine, making it an exceptional starting point for the rational design of potent and selective inhibitors for ATP-dependent enzymes, most notably protein kinases. The scaffold's rigid framework and multiple vectors for chemical elaboration provide a robust platform for fine-tuning drug-like properties. As the demand for novel kinase inhibitors and targeted therapies continues to grow, the pyrazolo[3,4-c]pyridine core is poised to become an increasingly important "privileged scaffold" in the future of drug discovery.
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Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4789. Available at: [Link]
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Aggarwal, N., & Kumar, R. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 27(9), 2999. Available at: [Link]
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Al-Ostath, O., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4567. Available at: [Link]
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Mushtaq, S., et al. (2020). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 20(13), 1187-1201. Available at: [Link]
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Rashid, M., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(14), 5345. Available at: [Link]
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Verma, S., et al. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Bioorganic & Medicinal Chemistry, 68, 116861. Available at: [Link]
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Anuradha, et al. (2023). Indole as an emerging scaffold in anticancer drug design. AIP Conference Proceedings, 2863(1), 020002. Available at: [Link]
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Priya, S. S., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link]
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Solomon, V. R., & Lee, H. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 563-579. Available at: [Link]
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Patel, D. K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2018). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 8(3), 33-48. Available at: [Link]
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Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15914-15934. Available at: [Link]
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Singh, S., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 16(7), 963. Available at: [Link]
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Kumar, V., et al. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances, 11(3), 1575-1591. Available at: [Link]
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Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19527-19553. Available at: [Link]
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Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. Available at: [Link]
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Yilmaz, M., & Yilmaz, M. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available at: [Link]
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Al-Ostath, O., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. Available at: [Link]
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Ali, M., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]
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Bojtár, M., et al. (2020). Heterocycles in Medicinal Chemistry. Molecules, 25(22), 5434. Available at: [Link]
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Ahmed, S. A., et al. (2025). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals. Available at: [Link]
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Li, J., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2018). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Chemical and Pharmaceutical Bulletin, 66(12), 1146-1155. Available at: [Link]
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Rao, R. M., et al. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 272-278. Available at: [Link]
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Sharma, K., & Sharma, R. (2023). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology, 12(11), 1-11. Available at: [Link]
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Anonymous. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. Available at: [Link]
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Bedwell, E. V., et al. (2023). 1H-Pyrazolo[3,4-c]pyridine 1; the heterocyclic scaffold chosen for... ResearchGate. Available at: [Link]
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Sharma, A., et al. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management (IJAEM), 7(10), 69-78. Available at: [Link]
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A Head-to-Head Comparison of Cross-Coupling Methods for the Functionalization of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold
The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to the purine nucleus allows it to interact with a wide array of biological targets, making its derivatives promising candidates for the development of novel therapeutics.[1] The strategic functionalization of this scaffold is paramount in drug discovery efforts, enabling the fine-tuning of pharmacological properties. The C4-position of the pyrazolo[3,4-c]pyridine ring system serves as a key vector for introducing molecular diversity. The commercially available 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is a versatile starting material for this purpose, amenable to a variety of palladium-catalyzed cross-coupling reactions.
This guide provides a head-to-head comparison of four major cross-coupling methodologies for the functionalization of this compound: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. We will delve into the mechanistic nuances, provide representative experimental protocols, and present a comparative analysis of their performance based on available data for structurally related systems.
The Landscape of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, offering unparalleled efficiency and functional group tolerance for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these transformations is depicted below.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice of the specific cross-coupling reaction depends on the desired bond to be formed (C-C, C-N, etc.) and the nature of the coupling partners. For our substrate, this compound, the electron-deficient nature of the pyridine ring and the presence of the pyrazole moiety can influence reactivity and necessitate careful optimization of reaction conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation due to the stability, low toxicity, and commercial availability of boronic acid coupling partners.[2][3]
Mechanistic Considerations
The key transmetalation step in the Suzuki-Miyaura coupling requires the activation of the organoboron species by a base. This forms a borate complex, which facilitates the transfer of the organic group to the palladium center. The choice of base is therefore critical and can significantly impact the reaction outcome.
Experimental Protocol: A Representative Procedure
Reaction Setup:
-
To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2, 2-10 mol%) and any additional ligand if required.
-
Add a degassed solvent (e.g., dioxane, DMF, or a mixture with water).
-
Seal the vial and heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C, potentially utilizing microwave irradiation to accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful method for the formation of C(sp²)–C(sp) bonds, coupling aryl halides with terminal alkynes.[5] This reaction is typically co-catalyzed by palladium and copper(I) salts.
Mechanistic Considerations
The Sonogashira coupling proceeds through two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The presence of a base is crucial for the deprotonation of the terminal alkyne.
Experimental Protocol: An Optimized Approach
A study on the Sonogashira coupling of the structurally similar 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole provides valuable insights into optimizing conditions.[6] The presence of an electron-withdrawing group in this analog makes it a good model for our electron-deficient pyrazolo[3,4-c]pyridine system.
Optimized Conditions:
-
Catalyst System: Pd(OAc)₂ (3 mol%) with a bulky, electron-rich phosphine ligand such as XPhos (6 mol%).
-
Base: A tertiary amine base like triethylamine (Et₃N).
-
Solvent: Acetonitrile (MeCN).
-
Temperature: 100-110 °C.
Reaction Setup:
-
In a sealed tube under an inert atmosphere, combine this compound (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), Pd(OAc)₂ (3 mol%), and XPhos (6 mol%).
-
Add anhydrous, degassed acetonitrile followed by triethylamine (2.0-3.0 eq.).
-
Heat the reaction mixture at 100-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of amines.[4][7]
Mechanistic Considerations
This reaction is sensitive to the choice of ligand, base, and solvent. The steric and electronic properties of the phosphine ligand play a crucial role in facilitating both the oxidative addition and reductive elimination steps. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly employed to deprotonate the amine and generate the active palladium-amido intermediate.
Experimental Protocol: A Guideline for Amination
While a protocol for the target molecule is not explicitly detailed, a general procedure for the Buchwald-Hartwig amination of 5-halo-1H-pyrazolo[3,4-c]pyridines provides a solid starting point.[1] Furthermore, a study on the C4-amination of 4-bromo-1H-1-tritylpyrazole demonstrates the feasibility of this transformation at the C4 position of a pyrazole ring, with reported yields of 60-67% for the coupling with piperidine and morpholine.[8]
General Procedure:
-
To an oven-dried reaction vessel, add Pd₂(dba)₃ (0.05 eq.), a suitable ligand (e.g., rac-BINAP, 0.12 eq.), and NaOtBu (3.0 eq.).
-
Add the protected this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction's progress.
-
After completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Heck Reaction: Olefination of the Heterocyclic Core
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[6] This reaction is a powerful tool for the introduction of vinyl groups.
Mechanistic Considerations
The Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.
Experimental Protocol: A General Approach
Specific examples of the Heck reaction on this compound are scarce in the literature. However, general protocols for the Heck coupling of aryl bromides can be adapted.
General Conditions:
-
Catalyst: Pd(OAc)₂ or PdCl₂.
-
Ligand: Phosphine ligands such as PPh₃ or P(o-tol)₃ are often used, although ligandless conditions can sometimes be effective.
-
Base: A tertiary amine base like triethylamine (Et₃N) or an inorganic base such as K₂CO₃.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile.
-
Temperature: Typically requires elevated temperatures, often in the range of 80-140 °C.
Reaction Setup:
-
In a sealed reaction vessel, combine this compound (1.0 eq.), the alkene (1.2-2.0 eq.), the palladium catalyst (1-5 mol%), and the ligand (if used).
-
Add the degassed solvent and the base.
-
Heat the mixture under an inert atmosphere and monitor the reaction.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product.
Head-to-Head Comparison and Performance Analysis
| Cross-Coupling Method | Bond Formed | Typical Catalysts | Typical Ligands | Typical Bases | Key Advantages | Potential Challenges |
| Suzuki-Miyaura | C(sp²)–C(sp²) | Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2 | Phosphines (e.g., PPh₃, XPhos) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Wide availability and stability of boronic acids; good functional group tolerance.[2][3] | Potential for debromination of the starting material; base-sensitive substrates can be problematic.[2] |
| Sonogashira | C(sp²)–C(sp) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Phosphines (e.g., XPhos, PPh₃) | Et₃N, i-Pr₂NEt | Direct introduction of alkynyl groups; mild reaction conditions are often possible.[5] | Requires a copper co-catalyst which can lead to side reactions (Glaser coupling); sensitive to oxygen. |
| Buchwald-Hartwig | C(sp²)–N | Pd₂(dba)₃, Pd(OAc)₂ | Biarylphosphines (e.g., BINAP, DavePhos) | NaOtBu, K₂CO₃, Cs₂CO₃ | Broad scope of amine coupling partners; formation of C-N bonds.[4][7] | Requires careful selection of ligand and base; strong bases can affect sensitive functional groups. |
| Heck | C(sp²)–C(sp²) (vinyl) | Pd(OAc)₂, PdCl₂ | Phosphines (e.g., PPh₃, P(o-tol)₃) | Et₃N, K₂CO₃ | Direct olefination; does not require pre-functionalized coupling partners.[6] | Regioselectivity can be an issue with unsymmetrical alkenes; often requires higher reaction temperatures. |
Conclusion and Future Outlook
The functionalization of the this compound scaffold can be effectively achieved through a variety of palladium-catalyzed cross-coupling reactions. The choice of the optimal method is contingent upon the specific synthetic target.
-
For the introduction of aryl and heteroaryl substituents, the Suzuki-Miyaura coupling stands out as a robust and versatile choice, benefiting from the vast commercial availability of boronic acids.
-
To incorporate valuable alkynyl moieties, the Sonogashira coupling is the premier method, with well-established conditions for related heterocyclic systems.
-
For the synthesis of libraries of amines and amides, the Buchwald-Hartwig amination offers a direct and powerful approach.
-
The Heck reaction , while less explored for this specific scaffold, holds promise for the direct introduction of olefinic side chains.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of non-precious metal catalysts and milder reaction conditions. The continued exploration of these powerful synthetic tools will undoubtedly accelerate the discovery of novel pyrazolo[3,4-c]pyridine-based drug candidates.
References
- Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles were investigated using palladium or copper catalysts. The Pd(dba)2 catalyzed C-N coupling reaction of aryl- or alkylamines, lacking a β-hydrogen atom, proceeded smoothly using tBuDavePhos as a ligand. As a substrate, 4-Bromo-1-tritylpyrazole was more effective than 4-.
-
The palladium-catalyzed C-C coupling between aryl halides or vinyl halides and activated alkenes in the presence of a base is referred as the "Heck Reaction". (Source: Organic Chemistry Portal) [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (Source: PubMed Central) [Link]
-
Buchwald–Hartwig amination. (Source: Wikipedia) [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (Source: RSC Publishing) [Link]
-
C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (Source: PubMed) [Link]
-
Buchwald-Hartwig Amination. (Source: Chemistry LibreTexts) [Link]
-
Sonogashira coupling. (Source: Wikipedia) [Link]
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Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (Source: PMC - NIH) [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (Source: ACS Publications) [Link]
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The Heck, Suzuki, and Olefin Metathesis Reactions. (Source: Master Organic Chemistry) [Link]
-
This compound | 1234616-30-8. (Source: J&K Scientific) [Link]
-
Transition metal-catalyzed cross-coupling reactions are widely recognized to be powerful synthetic tools for carbon–carbon and carbon-heteroatom bond formation, giving access to more complex molecules. The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds, thanks to the stability and the low toxicity of organoboron reagents. (Source: PubMed Central) [Link]
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Validating the Mechanism of Action of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine-based Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel kinase inhibitors built on the 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine scaffold. We will use a hypothetical inhibitor, which we'll call "Polo-Bind 1," designed to target Polo-like Kinase 1 (PLK1), a critical regulator of cell cycle progression and a prominent target in oncology. This guide will compare and contrast key experimental approaches, offering detailed protocols and data interpretation strategies to build a robust body of evidence for a compound's on-target efficacy and selectivity.
Introduction: The Criticality of Mechanism of Action Validation
The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in kinase inhibitor design, known for its ability to mimic the hinge-binding interactions of ATP.[1][2] While potent inhibition in biochemical assays is a crucial first step, it is imperative to validate that a compound engages its intended target within the complex milieu of a living cell and elicits the expected downstream biological consequences. This validation process is fundamental to derisking a lead compound and forms the foundation for its progression through the drug development pipeline.[3]
Our hypothetical inhibitor, Polo-Bind 1, is designed to be a selective inhibitor of PLK1. Dysregulation of PLK1 is a hallmark of many cancers, making it an attractive therapeutic target.[4] This guide will walk through a multi-pronged approach to confirm that Polo-Bind 1 acts as a bona fide PLK1 inhibitor in a cellular context.
Section 1: Confirming Target Engagement in Live Cells
The first principle of validating a targeted inhibitor is to demonstrate that it physically interacts with its intended target in a physiological setting. Here, we compare two powerful techniques for assessing target engagement in live cells: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[5][6][7] This change in thermal stability can be quantified by heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble target protein remaining.[8]
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa or A549) to 70-80% confluency. Treat the cells with varying concentrations of Polo-Bind 1 or a vehicle control for a specified time (e.g., 1-2 hours).
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 45°C to 65°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.[9]
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.
-
Protein Quantification: Analyze the soluble fractions by Western blot using a specific antibody against PLK1. Quantify the band intensities to generate a melting curve.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a bioluminescence resonance energy transfer (BRET)-based method that allows for the real-time measurement of compound binding to a target protein in living cells.[10][11] This assay involves expressing the target protein (PLK1) as a fusion with NanoLuc® luciferase and using a fluorescent tracer that reversibly binds to the active site of the kinase. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
-
Cell Transfection: Transfect HEK293 cells with a vector encoding a PLK1-NanoLuc® fusion protein.
-
Cell Plating and Treatment: Plate the transfected cells in a multi-well plate. Treat the cells with a range of concentrations of Polo-Bind 1.
-
Tracer and Substrate Addition: Add the NanoBRET® fluorescent tracer and the Nano-Glo® substrate to the wells.
-
BRET Measurement: Measure the BRET signal using a luminometer. The signal is a ratio of the light emitted by the tracer and the NanoLuc® luciferase. A decrease in the BRET signal indicates target engagement.
Comparative Analysis and Data Presentation
The data from these two assays provide complementary insights into the interaction of Polo-Bind 1 with PLK1.
| Assay | Metric | Polo-Bind 1 | Alternative Inhibitor (Multi-kinase) |
| CETSA | ΔTagg (°C) | +5.2 | +1.5 |
| NanoBRET™ | IC50 (nM) | 75 | 500 |
-
ΔTagg: The change in the apparent aggregation temperature. A larger positive shift indicates stronger target stabilization.
-
IC50: The concentration of the inhibitor that causes a 50% reduction in the BRET signal, indicating the potency of target engagement.
These hypothetical data suggest that Polo-Bind 1 directly engages and stabilizes PLK1 in cells with high potency, more so than a less selective multi-kinase inhibitor.
Caption: Workflow for confirming target engagement.
Section 2: Elucidating On-Target Mechanism via Downstream Pathway Analysis
Confirming target engagement is the first step. The next is to demonstrate that this engagement leads to the intended biological effect: the inhibition of the kinase's activity and its downstream signaling pathway. For PLK1, this involves assessing the phosphorylation status of its key substrates. Multiplex Western blotting is a powerful technique for this purpose, allowing for the simultaneous detection of multiple proteins and their phosphorylated forms.[12][13][14]
The PLK1 Signaling Pathway
PLK1 plays a crucial role in mitosis by phosphorylating a host of proteins involved in centrosome maturation, spindle assembly, and cytokinesis. A key downstream event is the phosphorylation and activation of the anaphase-promoting complex/cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins for degradation.
Caption: Simplified PLK1 signaling pathway.
Experimental Protocol: Multiplex Western Blotting
-
Cell Culture and Treatment: Treat a suitable cell line (e.g., HeLa) with Polo-Bind 1, a known multi-kinase inhibitor, and a vehicle control for a relevant time course (e.g., 0, 2, 6, 12, 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.
-
Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Probe the membrane with a cocktail of primary antibodies against total PLK1, phospho-PLK1 (as a measure of auto-activation), a downstream substrate (e.g., a component of the APC/C), and its phosphorylated form. Use antibodies conjugated to different fluorophores for simultaneous detection.
-
Imaging and Quantification: Image the blot using a fluorescent imaging system and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
Comparative Data Analysis
The results of the multiplex Western blot will reveal the impact of Polo-Bind 1 on the PLK1 signaling cascade.
| Treatment | Time (h) | p-PLK1 / Total PLK1 (Fold Change) | p-Substrate / Total Substrate (Fold Change) |
| Vehicle | 24 | 1.0 | 1.0 |
| Polo-Bind 1 | 2 | 0.8 | 0.7 |
| 6 | 0.4 | 0.3 | |
| 12 | 0.2 | 0.1 | |
| 24 | 0.1 | 0.1 | |
| Multi-kinase Inhibitor | 24 | 0.3 | 0.2 |
These hypothetical data demonstrate that Polo-Bind 1 causes a time-dependent decrease in PLK1 auto-phosphorylation and the phosphorylation of its downstream substrate, consistent with its proposed mechanism of action.
Section 3: Assessing Selectivity and Off-Target Effects
A critical aspect of validating a kinase inhibitor is understanding its selectivity profile.[15] Many kinase inhibitors have off-target effects that can lead to unexpected toxicities or even contribute to their therapeutic efficacy.[16][17][18] Chemical proteomics using Kinobeads is a powerful, unbiased method to assess the interaction of a compound with a large portion of the cellular kinome.[19][20][21]
Kinobeads-Based Chemical Proteomics
Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on a solid support.[22][23] When incubated with a cell lysate, these beads capture a significant portion of the kinome. In a competition binding experiment, the lysate is pre-incubated with a free inhibitor (like Polo-Bind 1). The inhibitor will compete with the Kinobeads for binding to its target kinases. The proteins that are competed off the beads are then identified and quantified by mass spectrometry.[24][25]
-
Cell Lysate Preparation: Prepare a lysate from a relevant cell line.
-
Competition Binding: Aliquot the lysate and incubate with increasing concentrations of Polo-Bind 1 or a comparative multi-kinase inhibitor.
-
Kinobeads Pulldown: Add the Kinobeads slurry to each lysate and incubate to allow for kinase binding.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Determine the dose-response curves for the displacement of each identified kinase to calculate the apparent dissociation constant (Kd) for each inhibitor-kinase interaction.
Comparative Selectivity Profile
The Kinobeads experiment will generate a selectivity profile for Polo-Bind 1, which can be compared to that of a known multi-kinase inhibitor.
| Kinase | Polo-Bind 1 (Kd, nM) | Multi-kinase Inhibitor (Kd, nM) |
| PLK1 | 50 | 200 |
| PLK2 | 500 | 300 |
| PLK3 | 800 | 450 |
| CDK1 | >10,000 | 150 |
| Aurora A | >10,000 | 80 |
| Aurora B | >10,000 | 120 |
| ... | ... | ... |
This hypothetical data illustrates that Polo-Bind 1 is highly selective for PLK1, with significantly weaker binding to other PLK family members and negligible binding to other cell cycle kinases like CDKs and Aurora kinases at therapeutic concentrations. In contrast, the multi-kinase inhibitor shows potent binding to a broader range of kinases.
Caption: Logic for assessing inhibitor selectivity.
Conclusion: An Integrated Approach to MoA Validation
Validating the mechanism of action of a novel kinase inhibitor is not a linear process but rather the integration of evidence from multiple, orthogonal experimental approaches. By combining direct target engagement assays like CETSA and NanoBRET™, downstream pathway analysis using multiplex Western blotting, and unbiased selectivity profiling with Kinobeads, researchers can build a compelling and robust case for a compound's mechanism of action. This multi-faceted validation strategy is essential for making informed decisions in the drug discovery process and for the successful development of new targeted therapies.
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Benchmarking the ADME Properties of Novel Pyrazolo[3,4-c]Pyridine Compounds: A Comparative Guide for Drug Discovery
Introduction: The Rising Prominence of Pyrazolo[3,4-c]pyridines in Kinase Inhibition
The pyrazolo[3,4-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural resemblance to the purine core allows for effective interaction with the ATP-binding sites of various kinases, which are critical targets in oncology and inflammatory diseases. The successful development of any novel therapeutic agent, however, hinges not only on its target potency but also on a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Early and comprehensive ADME assessment is paramount to de-risk drug development programs, reduce attrition rates in clinical trials, and ultimately deliver safe and efficacious medicines.[1][2]
This guide provides a comparative analysis of the ADME properties of a novel series of pyrazolo[3,4-c]pyridine compounds, benchmarked against established kinase inhibitors and other relevant small molecules. By presenting key experimental data and detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the optimization of this promising chemical series.
The Imperative of Early ADME Profiling
Late-stage failures of drug candidates due to poor pharmacokinetic properties represent a significant financial and temporal burden on the pharmaceutical industry. Integrating a robust ADME characterization strategy early in the discovery process allows for the timely identification and mitigation of potential liabilities such as low bioavailability, rapid metabolism, or off-target toxicities.[1][2] This "fail early, fail cheap" paradigm is essential for the efficient allocation of resources and the successful translation of promising compounds from the bench to the clinic.
This guide will focus on four critical in vitro ADME assays that form the cornerstone of early drug discovery profiling:
-
Aqueous Solubility: A prerequisite for oral absorption and dissolution.
-
Cell Permeability: Predicting the ability of a compound to traverse biological membranes, such as the intestinal epithelium.
-
Metabolic Stability: Assessing the susceptibility of a compound to degradation by drug-metabolizing enzymes, primarily in the liver.
-
Cytochrome P450 (CYP) Inhibition: Evaluating the potential for drug-drug interactions.
Comparative ADME Profiling: Pyrazolo[3,4-c]pyridines vs. Benchmarks
For the purpose of this guide, we will present representative data for a novel pyrazolo[3,4-c]pyridine derivative (Compound A), a close analog of a series of potent Receptor-Interacting Protein 1 (RIPK1) kinase inhibitors. This data will be compared against a panel of benchmark compounds, including Necrostatin-1 (a known RIPK1 inhibitor) and several approved heterocyclic kinase inhibitors (Dasatinib, Imatinib, and Ponatinib).
It is crucial to note that the presented data is compiled from various sources. While efforts have been made to select data generated under comparable conditions, variations in experimental protocols between laboratories may exist. Therefore, this comparison should be viewed as a guiding framework rather than a direct head-to-head study.
Table 1: Comparative In Vitro ADME Properties
| Compound | Scaffold | Aqueous Solubility (µM) | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (% remaining at 60 min) | CYP3A4 Inhibition (IC₅₀, µM) |
| Compound A (Representative Pyrazolo[3,4-c]pyridine) | Pyrazolo[3,4-c]pyridine | ~50 | 8.2 | 75 | >10 |
| Necrostatin-1 | Imidazole/Indole | Low (poorly soluble) | Data not available | Data not available | Data not available |
| Dasatinib | Aminopyrimidine/Thiazole | pH-dependent | High | Moderate | Weak inhibitor |
| Imatinib | Aminopyrimidine/Piperazine | >1000 (as mesylate salt) | Low to moderate | High | Moderate inhibitor |
| Ponatinib | Imidazo[1,2-b]pyridazine | pH-dependent, low at neutral pH | High | Moderate | Potent inhibitor |
Note: Data for benchmark compounds are collated from various public sources and regulatory documents. Direct comparison should be made with caution due to potential differences in experimental conditions.[3][4][5][6][7][8][9][10][11][12][13]
Experimental Methodologies: A Self-Validating System
The scientific integrity of this guide rests on the robustness of the experimental protocols. The following section details the step-by-step methodologies for the key in vitro ADME assays, emphasizing the causality behind experimental choices to ensure a self-validating system.
Aqueous Solubility Assay (Kinetic)
Rationale: This assay provides a rapid assessment of a compound's solubility under non-equilibrium conditions, mimicking the initial dissolution phase in the gastrointestinal tract. A compound must be in solution to be absorbed.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration range (e.g., 200 µM to 1.56 µM).
-
Aqueous Dilution: Add 5 µL of each DMSO concentration to 95 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate.
-
Incubation: Shake the plate at room temperature for 2 hours to allow for dissolution.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 15 minutes to pellet any precipitated compound.
-
Quantification: Analyze the supernatant for the concentration of the dissolved compound using LC-MS/MS. A standard curve of the compound in a 50:50 acetonitrile:water mixture is used for quantification.
Workflow Diagram:
Caption: Kinetic Solubility Assay Workflow
Caco-2 Permeability Assay
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and expresses key efflux transporters (e.g., P-glycoprotein). This model is the gold standard for in vitro prediction of intestinal absorption of orally administered drugs.
Protocol:
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for differentiation into a monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment (Apical to Basolateral):
-
Wash the monolayer with pre-warmed transport buffer (HBSS, pH 7.4).
-
Add the test compound (e.g., 10 µM) to the apical (A) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) chamber.
-
-
Transport Experiment (Basolateral to Apical):
-
Add the test compound to the basolateral (B) chamber and collect samples from the apical (A) chamber to determine the efflux ratio.
-
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.
Workflow Diagram:
Caption: Caco-2 Permeability Assay Workflow
Metabolic Stability Assay (Human Liver Microsomes)
Rationale: This assay evaluates the susceptibility of a compound to phase I metabolism by cytochrome P450 enzymes present in liver microsomes. High metabolic instability can lead to rapid clearance and low oral bioavailability in vivo.
Protocol:
-
Incubation Mixture: In a 96-well plate, combine human liver microsomes (e.g., 0.5 mg/mL), the test compound (e.g., 1 µM), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Quantification: Analyze the supernatant for the remaining parent compound concentration by LC-MS/MS. The percentage of compound remaining at the final time point is reported.
Workflow Diagram:
Caption: Metabolic Stability Assay Workflow
Cytochrome P450 (CYP) Inhibition Assay
Rationale: This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a primary cause of drug-drug interactions. Inhibition of a specific CYP enzyme can lead to elevated plasma concentrations of co-administered drugs that are substrates for that enzyme.
Protocol:
-
Incubation Mixture: In a 96-well plate, combine human liver microsomes, a specific CYP isoform probe substrate (e.g., midazolam for CYP3A4), and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Reaction Quenching: Stop the reaction with ice-cold acetonitrile.
-
Quantification: Analyze the formation of the probe substrate's metabolite by LC-MS/MS.
-
IC₅₀ Determination: Calculate the concentration of the test compound that causes 50% inhibition (IC₅₀) of the metabolite formation.
Workflow Diagram:
Caption: CYP Inhibition Assay Workflow
Discussion and Interpretation of Comparative Data
The representative pyrazolo[3,4-c]pyridine, Compound A , exhibits a promising in vitro ADME profile. Its moderate solubility and good cell permeability suggest a reasonable potential for oral absorption. The moderate metabolic stability in human liver microsomes indicates that the compound is not excessively cleared by hepatic metabolism, a favorable characteristic for achieving sustained therapeutic concentrations. Furthermore, the lack of significant CYP3A4 inhibition at concentrations up to 10 µM reduces the risk of drug-drug interactions with co-administered medications metabolized by this major CYP isoform.
In comparison, Necrostatin-1 , while a valuable tool compound for studying RIPK1 biology, is known to have poor physicochemical properties, including low aqueous solubility, which can limit its therapeutic potential.[14][15][16][17]
The approved kinase inhibitors offer a valuable frame of reference. Dasatinib and Ponatinib display high permeability but have pH-dependent solubility, which can influence their absorption under different gastric conditions.[3][4][5][6][8][9][10] Imatinib , formulated as a mesylate salt, demonstrates excellent solubility.[7][13] In terms of metabolic stability, these approved drugs generally show moderate to high stability, a property that has been optimized during their development. A noteworthy consideration is the potential for CYP inhibition. For instance, Ponatinib is a potent inhibitor of CYP3A4, a characteristic that requires careful management of co-administered drugs.[5]
The favorable in vitro ADME profile of the novel pyrazolo[3,4-c]pyridine series, as represented by Compound A, positions it as a promising starting point for further optimization. The modular nature of the pyrazolo[3,4-c]pyridine scaffold allows for systematic chemical modifications to fine-tune its ADME properties while maintaining or improving its on-target potency and selectivity.
Conclusion and Future Directions
This comparative guide underscores the importance of a comprehensive and early assessment of ADME properties in the development of novel pyrazolo[3,4-c]pyridine-based kinase inhibitors. The representative compound from this series demonstrates a promising balance of solubility, permeability, and metabolic stability, with a low propensity for CYP3A4 inhibition.
Future efforts should focus on a multiparametric optimization approach, where ADME properties are co-optimized alongside potency and selectivity. Further in-depth studies, including plasma protein binding, identification of major metabolites, and in vivo pharmacokinetic studies in animal models, will be crucial to fully characterize the disposition of this promising class of compounds and to select the best candidates for clinical development.
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- 13. researchgate.net [researchgate.net]
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- 16. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 17. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the synthetic accessibility of pyrazolo[3,4-c]pyridine isomers
For researchers, medicinal chemists, and professionals in drug development, the pyrazolopyridine scaffold is a cornerstone of modern therapeutic design. As a privileged heterocyclic motif and a purine bioisostere, its derivatives are instrumental in the development of targeted therapies, particularly in oncology. Among the various pyrazolopyridine congeners, the pyrazolo[3,4-c]pyridine core presents a unique set of synthetic challenges and opportunities. This guide provides an in-depth comparative analysis of the synthetic accessibility of the key isomers of pyrazolo[3,4-c]pyridine, focusing on the 1H- and 2H-tautomers. We will delve into the strategic considerations, regiochemical control, and practical scalability of the most prominent synthetic routes, supported by experimental data and detailed protocols.
Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold
The pyrazolo[3,4-c]pyridine ring system, a fusion of pyrazole and pyridine rings, has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines. This similarity allows its derivatives to act as competitive inhibitors for a variety of ATP-binding proteins, including kinases, which are critical targets in cancer therapy. The specific arrangement of nitrogen atoms in the pyrazolo[3,4-c]pyridine core, as well as the substitution patterns, profoundly influences its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles. Understanding the synthetic accessibility of different isomers is therefore paramount for efficiently exploring the chemical space around this valuable scaffold.
Comparative Analysis of Synthetic Accessibility
The synthetic accessibility of a target molecule is a multifaceted consideration, encompassing not only the yield of the desired product but also the number of synthetic steps, the cost and availability of starting materials, the ease of purification, and the scalability of the process. In this guide, we will compare the synthesis of the 1H- and 2H-pyrazolo[3,4-c]pyridine isomers through these lenses.
| Parameter | 1H-Pyrazolo[3,4-c]pyridine | 2H-Pyrazolo[3,4-c]pyridine | Other Pyrazolopyridine Isomers (e.g., [3,4-b], [4,3-c]) |
| Primary Synthetic Strategy | Huisgen Indazole Synthesis Adaptation | N-Alkylation of 1H-Isomer (Regioselective Challenge) | Gould-Jacobs Reaction, Multi-component Reactions |
| Key Starting Materials | 2-Amino-4-halopyridines | 1H-Pyrazolo[3,4-c]pyridine, Alkylating Agents | 3-Aminopyrazoles, Diethyl ethoxymethylenemalonate |
| Starting Material Accessibility | Readily available, moderate cost | Dependent on 1H-isomer synthesis | Readily available, low to moderate cost |
| Number of Steps (to core) | 2-3 steps | 3-4 steps (including 1H synthesis) | 1-3 steps |
| Typical Overall Yield | Good to Excellent (e.g., ~95% for 5-chloro-1H-pyrazolo[3,4-c]pyridine)[1] | Moderate (yields vary with alkylating agent and conditions) | Good to Excellent (can exceed 90% in some cases)[2] |
| Regioselectivity Control | Generally good | Challenging, often requires separation of isomers | Generally good, but can be an issue with unsymmetrical reagents[2] |
| Scalability | Demonstrated on gram scale[1] | Dependent on the scalability of the 1H-isomer synthesis and purification | Can be scalable, especially for one-pot reactions |
Synthesis of 1H-Pyrazolo[3,4-c]pyridine: A Robust and Scalable Approach
The most reliable and high-yielding route to the 1H-pyrazolo[3,4-c]pyridine core is an adaptation of the classical Huisgen indazole synthesis.[1] This strategy involves the diazotization of a substituted 2-aminopyridine followed by an intramolecular cyclization.
Diagram of the Synthetic Workflow for 1H-Pyrazolo[3,4-c]pyridine
Caption: Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine.
Causality Behind Experimental Choices
-
Starting Material: 2-Amino-4-halopyridines, such as 2-amino-4-chloropyridine or 2-amino-4-bromopyridine, are chosen as readily available and cost-effective starting materials. The halogen at the 4-position of the pyridine ring serves as a useful handle for subsequent functionalization via cross-coupling reactions.
-
Diazotization and Cyclization: The use of sodium nitrite in acetic anhydride generates an in situ N-acetyl-N-nitroso intermediate, which upon heating, undergoes an intramolecular cyclization to form the pyrazole ring. This one-pot procedure is efficient and avoids the isolation of potentially unstable diazonium salts.
-
Deacetylation: The final deacetylation step with sodium methoxide in methanol is a clean and high-yielding reaction, affording the desired 1H-pyrazolo[3,4-c]pyridine core.
Experimental Protocol: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine
-
To a solution of 2-amino-4-chloropyridine (1 equiv.) in dichloroethane, add acetic anhydride (2 equiv.) and sodium nitrite (1.5 equiv.) at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 20 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in methanol and add sodium methoxide (0.5 M in methanol, 2 equiv.).
-
Stir the mixture at room temperature for 1 hour.
-
Neutralize the reaction with aqueous HCl and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate to afford the product.
This protocol has been reported to provide the desired 5-chloro-1H-pyrazolo[3,4-c]pyridine in an excellent overall yield of 95% on a gram scale.[1]
Synthesis of 2H-Pyrazolo[3,4-c]pyridine: The Challenge of Regioselectivity
Direct and regioselective synthesis of the 2H-pyrazolo[3,4-c]pyridine core is less straightforward than that of its 1H-isomer. The most common approach involves the N-alkylation of the pre-formed 1H-pyrazolo[3,4-c]pyridine scaffold, which often leads to a mixture of N-1 and N-2 alkylated products.[1]
Diagram of N-Alkylation and Isomer Separation
Caption: Synthesis of N-alkylated pyrazolo[3,4-c]pyridine isomers.
Causality Behind Experimental Choices
-
Kinetic vs. Thermodynamic Control: The regioselectivity of N-alkylation is influenced by a delicate interplay of steric and electronic factors, often leading to a mixture of isomers. The reaction can be under either kinetic or thermodynamic control, depending on the reaction conditions.[2]
-
Protecting Groups: To achieve regioselective functionalization, protecting group strategies are often employed. For instance, the use of a bulky protecting group on one of the nitrogen atoms can direct alkylation to the other nitrogen.
-
Solvent Effects: The choice of solvent can also influence the N-1/N-2 ratio. Polar aprotic solvents may favor one isomer, while nonpolar solvents may favor the other.
Experimental Protocol: N-Alkylation of 5-bromo-1H-pyrazolo[3,4-c]pyridine
-
To a solution of 5-bromo-1H-pyrazolo[3,4-c]pyridine (1 equiv.) in a suitable solvent (e.g., THF, DMF), add a base (e.g., NaH, K2CO3) at 0 °C.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 equiv.) and allow the reaction to warm to room temperature.
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction with water and extract the products with an organic solvent.
-
Separate the N-1 and N-2 isomers by column chromatography.
The yields of the individual isomers can vary significantly depending on the specific alkylating agent and reaction conditions used.
Comparative Synthesis of Other Pyrazolopyridine Isomers
For a comprehensive understanding of synthetic accessibility, it is instructive to briefly consider the synthesis of other pyrazolopyridine isomers, such as pyrazolo[3,4-b]pyridine.
A common and efficient method for the synthesis of the pyrazolo[3,4-b]pyridine scaffold is the Gould-Jacobs reaction.[3] This involves the condensation of a 3-aminopyrazole with diethyl ethoxymethylenemalonate (DEEMM), followed by thermal cyclization.
Diagram of the Gould-Jacobs Reaction for Pyrazolo[3,4-b]pyridine Synthesis
Caption: Gould-Jacobs synthesis of the pyrazolo[3,4-b]pyridine core.
This one-pot reaction often proceeds in high yield and with good regioselectivity, making the pyrazolo[3,4-b]pyridine core highly accessible.
Conclusion: Strategic Considerations for Pyrazolo[3,4-c]pyridine Synthesis
-
The 1H-pyrazolo[3,4-c]pyridine scaffold is readily accessible in high yields and on a scalable manner via an adaptation of the Huisgen indazole synthesis, making it an excellent starting point for derivatization.
-
The 2H-pyrazolo[3,4-c]pyridine isomer is most commonly accessed through N-alkylation of the 1H-isomer, a process that often requires careful optimization and chromatographic separation to isolate the desired regioisomer. The development of a direct and highly regioselective synthesis for the 2H-isomer remains a desirable goal in the field.
-
Other pyrazolopyridine isomers, such as pyrazolo[3,4-b]pyridine , can be efficiently synthesized using classical named reactions like the Gould-Jacobs reaction, often in a one-pot fashion.
The choice of synthetic strategy will ultimately be dictated by the specific research goals, the desired substitution pattern, and the practical considerations of scale and cost. This guide provides a foundational understanding to aid researchers in making informed decisions for the efficient synthesis of this important class of heterocyclic compounds.
References
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35123-35129. [Link]
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Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
-
Manas Petro Chem. (n.d.). 2 Amino 4 Chloropyridine. Retrieved January 19, 2026, from [Link]
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35123-35129. [Link]
-
IndiaMART. (n.d.). DIETHYL ETHOXY METHYLENE MALONATE(87-13-8). Retrieved January 19, 2026, from [Link]
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Al-Issa, S. A. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
El-Sayed, N. N. E., et al. (2017). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. Journal of the Iranian Chemical Society, 14(10), 2239-2247. [Link]
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Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5208. [Link]
-
de la Cruz, R., et al. (2023). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 28(5), 2237. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine
For researchers and drug development professionals, the synthesis and application of novel compounds like 4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine are routine. However, the lifecycle of these materials extends beyond their use in experimentation. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring that your laboratory's operational workflow concludes with the same rigor with which it began.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound (CAS No. 1032943-43-3) is a halogenated heterocyclic compound.[1][2] Its hazard profile, as indicated by safety data sheets (SDS), classifies it as acutely toxic if swallowed (Acute Toxicity, Category 3).[1][3] The presence of a bromine atom places it in the category of halogenated organic compounds, which have specific disposal requirements due to their potential to form persistent environmental pollutants if not handled correctly.
All laboratory-generated chemical waste is regulated from its point of generation to its final disposal.[4] It is imperative that all personnel handling this compound are trained not only in its experimental use but also in the procedures for its safe disposal.[5][6]
Core Principles of Chemical Waste Management
The disposal of this compound must adhere to the foundational principles of hazardous waste management. This involves proper segregation, containment, labeling, and transfer of the waste material to a designated and qualified disposal facility.
Proper segregation of chemical waste is crucial for both safety and cost-effectiveness. Halogenated organic compounds, such as this compound, must be collected separately from non-halogenated waste streams.[5] This is because the disposal methods for halogenated waste, typically involving high-temperature incineration, are more specialized and costly.
Table 1: Waste Segregation for this compound
| Waste Type | Segregation Requirement | Rationale |
| Solid Waste (e.g., residual compound, contaminated labware) | Collect in a dedicated, labeled hazardous waste container for halogenated solids. | Prevents cross-contamination and ensures appropriate disposal treatment. |
| Liquid Waste (e.g., solutions containing the compound) | Collect in a dedicated, labeled hazardous waste container for halogenated organic liquids. | Different disposal protocols for liquid and solid waste; prevents dangerous reactions. |
| Acutely Hazardous Waste | If deemed an "acute hazardous waste" or "P-listed" by regulations, more stringent accumulation limits apply (e.g., 1 quart).[4][6] | Enhanced toxicity requires stricter control to minimize risk. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from the point of generation to its final removal from the laboratory.
Before handling any waste material, ensure appropriate PPE is worn. This includes, at a minimum:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)[7]
-
Safety goggles or a face shield[8]
-
A laboratory coat[7]
All handling of the waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7]
-
Select the Appropriate Container : Use only containers that are compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof screw-top cap.[9] Do not use food containers.[9]
-
Label the Container : As soon as the first drop of waste is added, the container must be labeled.[5] The label should include:
-
Keep Containers Closed : Waste containers must remain closed at all times, except when adding waste.[4][9] This prevents the release of vapors and reduces the risk of spills.
Designate a specific area within the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[4][9]
-
The SAA must be under the control of the laboratory personnel.
-
Store waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[5]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[4][6]
The decision-making process for handling and disposing of this compound waste is illustrated in the workflow diagram below.
Caption: Disposal workflow for this compound.
Once the waste container is full, or if the research project is complete, arrange for the removal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4][5] Do not attempt to dispose of this chemical down the drain or in regular trash.[6]
Empty containers that held this compound must also be managed as hazardous waste unless they have been triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous liquid waste.[5][6]
Recommended Disposal Method: Chemical Destruction
Given its classification as a halogenated pyridine, the recommended final disposal method is chemical destruction, typically through high-temperature incineration.[10] This method is effective at breaking down the molecule into less harmful components and is a requirement for certain halogenated compounds under regulations such as the U.S. Environmental Protection Agency's (EPA) Toxic Substances Control Act (TSCA).[10] Your institution's EHS department will work with a certified hazardous waste disposal facility to ensure this is carried out in a compliant manner.
Emergency Procedures in Case of a Spill
In the event of a spill, the primary concern is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill : If the spill is small and you are trained and equipped to handle it, you may proceed with cleanup. For large spills, or if you are unsure, contact your institution's EHS or emergency response team.
-
Cleanup :
-
Wear appropriate PPE, including a respirator if necessary and if you are trained and fit-tested.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial absorbent).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, collecting the decontamination waste as hazardous waste.
-
-
Report : Report the incident to your supervisor and EHS department.
By adhering to these procedures, you contribute to a safe and sustainable research environment. The responsible management of chemical waste is a shared responsibility that protects you, your colleagues, and the wider community.
References
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
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Regulation of Laboratory Waste . American Chemical Society. [Link]
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Guide to Managing Laboratory Chemical Waste . Vanderbilt University. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
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MATERIAL SAFETY DATA SHEET - PYRIDINE . J.T. Baker. [Link]
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STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine . Washington State University. [Link]
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4-Bromo-1H-pyrazolo[3,4-c]pyridine, CAS No. 1032943-43-3 . iChemical. [Link]
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Appendix A: Disposal Procedures by Chemical . UW-La Crosse. [Link]
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4-Bromo-1H-pyrazolo[3,4-c]pyridine . Amerigo Scientific. [Link]
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Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. [Link]
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PRODUCTION, IMPORT, USE, AND DISPOSAL - Pyridine . Agency for Toxic Substances and Disease Registry. [Link]
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A Senior Application Scientist's Guide to Handling 4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine
Introduction: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide addresses the safe handling of 4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine (CAS No. 1234616-30-8). While a comprehensive, peer-reviewed toxicological profile for this specific compound is not widely available, its structure—a brominated pyrazolopyridine—provides clear indicators of its potential hazards.[1] This protocol is therefore built upon established safety principles for handling toxic pyridine derivatives and brominated heterocyclic compounds, ensuring a self-validating system of safety from procurement to disposal.[2][3]
Hazard Analysis and Risk Assessment
The primary directive for handling compounds with limited safety data is to treat them with the caution afforded to structurally similar and potentially hazardous materials. The analogue compound, 4-Bromo-1H-pyrazolo[3,4-c]pyridine, is classified as Acutely Toxic (Oral), Category 3 , with the signal word "Danger" and the hazard statement "Toxic if swallowed".[4] This is a critical starting point for our risk assessment.
The causality for this high level of caution stems from its constituent parts:
-
Pyridine Core: Pyridine and its derivatives are known to be toxic, potentially affecting the central nervous system, liver, and kidneys.[5] They can be harmful if inhaled, swallowed, or absorbed through the skin.[5]
-
Bromine Substitution: The presence of a bromine atom increases the molecule's reactivity, making it a valuable synthetic intermediate.[6] However, upon combustion or decomposition, it can release highly toxic and corrosive hydrogen bromide gas and nitrogen oxides.[7]
-
Physical Form: The compound is a solid, meaning airborne dust presents a significant inhalation hazard.[8]
Anticipated Hazard Profile
| Hazard Class | Classification | Rationale & Reference |
| Acute Toxicity (Oral) | Assumed Category 3 | Based on the classification of the close analogue 4-Bromo-1H-pyrazolo[3,4-c]pyridine.[4] |
| Acute Toxicity (Dermal/Inhalation) | Potential Hazard | Pyridine derivatives can be absorbed through the skin, and inhalation of dust is a primary exposure route for solids.[5] |
| Skin Corrosion/Irritation | Potential Irritant | Heterocyclic compounds can cause skin irritation.[7] |
| Serious Eye Damage/Irritation | Potential Irritant/Damage | Contact with chemical dust or vapor can cause serious eye irritation.[9] |
| Environmental Hazard | Potential Hazard | Brominated organic compounds can be persistent in the environment.[10] Disposal into drains is prohibited.[11] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to prevent exposure. Engineering controls, such as a chemical fume hood, are the primary barrier, with PPE serving as the essential final layer of defense.
| Protection Type | Specific Recommendations | Causality and Rationale |
| Eye and Face Protection | Tightly-fitting chemical safety goggles with side shields. A face shield should be worn over goggles if there is any risk of splashing. | Protects against airborne dust particles and potential splashes of solutions containing the compound, which can cause serious eye irritation.[9] |
| Hand Protection | Wear chemically resistant gloves. Butyl rubber or neoprene are recommended for handling pyridine derivatives. Double-gloving is advised. | Prevents dermal absorption, a known hazard for pyridine compounds.[5] Nitrile gloves may offer limited protection and should be changed frequently after consulting the manufacturer's compatibility chart.[9] |
| Body Protection | A flame-retardant lab coat, fully buttoned. Consider chemically impervious coveralls for larger quantities or high-risk operations. | Provides a barrier against incidental contact with dust or spills.[5] |
| Respiratory Protection | All handling of the solid must be performed in a certified chemical fume hood. If a fume hood is unavailable or in case of ventilation failure, a NIOSH-approved respirator with organic vapor/particulate cartridges is required. | The primary risk is inhalation of fine dust particles. A fume hood provides the most effective engineering control to capture dust at the source.[5][9] |
PPE Workflow Diagram
Below is the mandatory, logical sequence for donning and doffing PPE to prevent cross-contamination.
Caption: Logical workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for mitigating risk.
A. Engineering Controls & Preparation
-
Verify Fume Hood Certification: Before starting any work, ensure the chemical fume hood has been certified within the last year.
-
Prepare Work Area: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
-
Assemble Equipment: Have all necessary glassware, spatulas, and weighing containers inside the hood before introducing the chemical.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and appropriate fire extinguisher (dry chemical or CO2).[9][12]
B. Handling and Weighing the Solid Compound
-
Don Full PPE: Put on all required PPE as per the diagram above.
-
Transfer from Stock Bottle: Inside the fume hood, carefully open the stock container. Use a dedicated spatula to transfer the approximate amount of solid to a tared, sealed weighing container.
-
Minimize Dust: Handle the material gently to avoid creating airborne dust. Never pour the dry powder.
-
Seal and Weigh: Immediately and securely close the stock bottle and the weighing container. The final, precise weighing can be done on a balance outside the hood only if the container is securely sealed and its exterior is confirmed to be clean.
-
Clean Up: After transfer, decontaminate the spatula and any affected surfaces within the fume hood.
Emergency Procedures: Immediate Response Plan
In case of accidental exposure, immediate and correct action is critical.
| Exposure Type | Immediate Action Protocol |
| Inhalation | 1. Immediately move the affected person to fresh air.[1] 2. Call for emergency medical assistance. 3. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration, but avoid mouth-to-mouth.[7] |
| Skin Contact | 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][9] 2. Use a safety shower if a large area is exposed.[9] 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] 2. Remove contact lenses if present and easy to do.[11] 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. [2] 2. Rinse the person's mouth with water.[1] 3. Immediately call a poison control center or seek emergency medical attention. [4] Show the Safety Data Sheet to the attending physician. |
| Spill (Small) | 1. For a small spill contained within the fume hood, absorb with an inert material like vermiculite or dry sand.[12] 2. Scoop the material into a designated, sealable hazardous waste container. 3. Clean the area with a suitable solvent and wash thoroughly. |
| Spill (Large) | 1. Evacuate all personnel from the immediate area.[12] 2. Alert your institution's Environmental Health & Safety (EH&S) department and restrict access. 3. Do not attempt to clean up a large spill without specialized training and equipment. |
Emergency Response Workflowdot
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
